molecular formula C6H9ClO B1419747 2-Chloro-1-cyclobutylethan-1-one CAS No. 54195-75-4

2-Chloro-1-cyclobutylethan-1-one

Cat. No.: B1419747
CAS No.: 54195-75-4
M. Wt: 132.59 g/mol
InChI Key: KLQMFXYLBYWLCX-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclobutylethan-1-one is a useful research compound. Its molecular formula is C6H9ClO and its molecular weight is 132.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-cyclobutylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMFXYLBYWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54195-75-4
Record name 2-chloro-1-cyclobutylethan-1-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4) is a pivotal bifunctional chemical intermediate whose unique structural attributes—a reactive α-chloro ketone moiety and a cyclobutyl ring—render it a valuable building block in modern organic synthesis.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly within the pharmaceutical and drug development sectors. The causality behind experimental choices, the inherent reactivity of its functional groups, and its utility in constructing complex molecular architectures are explored in detail to provide actionable insights for researchers and scientists.

Core Chemical and Physical Properties

This compound is a compound whose physical characteristics are foundational to its handling, storage, and application in synthetic chemistry.[2] The properties listed below have been compiled from depositor-supplied information and computational models.

PropertyValueSource
CAS Number 54195-75-4[2][3][4]
Molecular Formula C₆H₉ClO[2][3][4]
Molecular Weight 132.58 g/mol [2][4]
IUPAC Name 2-chloro-1-cyclobutylethanone[4]
Synonyms Ethanone, 2-chloro-1-cyclobutyl-[3][4]
Topological Polar Surface Area 17.1 Ų[4]
XLogP3 1.6[4]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C[2]

Spectroscopic Profile

The molecular structure of this compound gives rise to a predictable spectroscopic signature, which is critical for its identification and purity assessment.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing in the range of 1700-1725 cm⁻¹. The presence of the C-Cl bond would be indicated by a peak in the fingerprint region, usually between 600-800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would feature distinct signals for the chloromethyl protons (-CH₂Cl) as a singlet, typically downfield in the 4.0-4.5 ppm range due to the deshielding effects of both the chlorine atom and the adjacent carbonyl group. The protons of the cyclobutyl ring would appear as a complex multiplet pattern further upfield.

    • ¹³C NMR : The carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum (>200 ppm). The carbon of the chloromethyl group would appear around 40-50 ppm, with the cyclobutyl carbons resonating at higher field strengths.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through the α-chlorination of its corresponding ketone precursor, cyclobutyl methyl ketone.[1] This process leverages the acidity of the α-protons adjacent to the carbonyl group, facilitating their substitution with a chlorine atom.

Synthetic Workflow: α-Chlorination of Cyclobutyl Methyl Ketone

The diagram below illustrates a generalized workflow for the synthesis of the title compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Cyclobutyl Methyl Ketone D Combine Reactants (0°C to RT) A->D B Inert Solvent (e.g., Dichloromethane) B->D C Chlorinating Agent (e.g., SO₂Cl₂, NCS, Cl₂) C->D E Reaction Monitoring (TLC, GC-MS) D->E Stirring F Aqueous Quench E->F Completion G Solvent Extraction F->G H Drying & Concentration G->H I Purification (Distillation or Chromatography) H->I J This compound (Final Product) I->J

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent unwanted side reactions with the chlorinating agent. The reaction is typically initiated at a low temperature (0°C) to control the exothermic nature of the chlorination and improve selectivity, minimizing the formation of di-chlorinated byproducts.[5]

  • Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclobutyl methyl ketone (1.0 eq) and anhydrous dichloromethane.

  • Cooling : The reaction mixture is cooled to 0°C using an ice bath.

  • Addition of Chlorinating Agent : A solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in dichloromethane is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C. Alternative chlorinating agents include N-Chlorosuccinimide (NCS) or chlorine gas.[6][7]

  • Reaction : After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its bifunctional nature.[1] The α-chloro ketone is a potent electrophile, while the carbonyl group offers a site for nucleophilic addition or reduction.

Nucleophilic Substitution at the α-Carbon

The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a building block, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This is a key step in the synthesis of many heterocyclic compounds, which are prevalent in bioactive molecules.[8]

Caption: Sₙ2 displacement of the chloride by a generic nucleophile (Nu⁻).

Carbonyl Group Transformations

The carbonyl group can undergo a variety of transformations. A common reaction is its reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is significant in the synthesis of chiral compounds and can be a critical step in the development of antifungal agents and other pharmaceuticals.[9]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity but a functional tool in the synthesis of high-value molecules.

  • Pharmaceutical Intermediate : As an α-halo ketone, it is a key precursor for synthesizing a wide range of pharmaceutical targets. Its ability to participate in reactions that form heterocyclic rings like pyrroles, imidazoles, and thiophenes makes it invaluable in medicinal chemistry.[1][8]

  • Building Block for Complex Molecules : The dual reactivity allows for sequential or tandem reactions, enabling the construction of intricate molecular frameworks from a relatively simple starting material.[1]

  • Reference Standard : In analytical chemistry, it can be used as a reference standard for the identification and quantification of drug impurities and related substances.[2]

Safety and Handling

Proper handling of this compound is imperative due to its hazardous properties.

  • GHS Hazard Classification :

    • Pictograms : Corrosive, Irritant.[3]

    • Signal Word : Danger.[3]

    • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]

  • Precautionary Measures :

    • Work should be conducted in a well-ventilated fume hood.[2]

    • Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn.[2]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[2][10]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11]

References

  • Vertex AI Search. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications.
  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.
  • ChemicalBook. (n.d.). 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4.
  • Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • PubChem. (n.d.). This compound | C6H9ClO | CID 45080714.
  • BIOFOUNT. (n.d.). 54195-75-4|this compound.
  • Angene Chemical. (n.d.). This compound(CAS# 54195-75-4).
  • ChemScene. (n.d.). 932-28-5 | 2-Chloro-1-cyclopentylethan-1-one.
  • Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.
  • Sigma-Aldrich. (n.d.). Cyclobutyl methyl ketone 98 3019-25-8.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.

Sources

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one (CAS 54195-75-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-cyclobutylethan-1-one, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document delineates its physicochemical properties, outlines plausible synthetic routes, and delves into its reactivity profile, particularly its utility as a precursor for various heterocyclic scaffolds. A significant focus is placed on its potential applications in medicinal chemistry and drug discovery, supported by an analysis of its structural alerts and reactivity with biological nucleophiles. This guide also presents detailed, albeit predictive, spectral data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its characterization, alongside standardized experimental protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS: 54195-75-4) is a halogenated ketone that presents a unique combination of reactive centers: an electrophilic carbonyl group and a susceptible α-chloro substituent. This duality makes it a valuable intermediate for the construction of more complex molecular architectures. The presence of the cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional aspect that is increasingly sought after in modern drug design to improve metabolic stability and target engagement.[1] This guide aims to be a definitive resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe utilization in a laboratory setting.

Key Properties
PropertyValueSource
Molecular Formula C₆H₉ClOPubChem
Molecular Weight 132.59 g/mol PubChem
Appearance Colorless to pale yellow liquid (predicted)---
Boiling Point Not available---
Density Not available---
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, Et₂O, THF)---
Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). A comprehensive safety data sheet (SDS) should be consulted before use.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable approach to this compound is the α-chlorination of its corresponding ketone precursor, cyclobutyl methyl ketone.

Proposed Synthetic Pathway: α-Chlorination of Cyclobutyl Methyl Ketone

The α-chlorination of ketones can proceed via either an acid- or base-catalyzed mechanism. The acid-catalyzed route is generally preferred as it allows for more controlled monochlorination.

Synthesis of this compound start Cyclobutyl methyl ketone reagents + Cl₂ (or other chlorinating agent, e.g., SO₂Cl₂) Acid catalyst (e.g., HCl) intermediate Enol Intermediate start->intermediate Keto-enol tautomerism product This compound intermediate->product Electrophilic attack by Cl₂

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the α-chlorination of ketones and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of cyclobutyl methyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of concentrated hydrochloric acid.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same solvent to the reaction mixture at room temperature. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the chloromethyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5s2H-C(O)CH₂ Cl
~3.5p1H-C(O)CH (CH₂)₂
~2.4 - 2.0m6H-CH(CH₂ )₂CH-
  • Rationale: The singlet at ~4.5 ppm corresponds to the two protons of the chloromethyl group, which are deshielded by the adjacent carbonyl and chlorine atom. The proton on the cyclobutane ring attached to the carbonyl group is expected to be a pentet around 3.5 ppm due to coupling with the four adjacent protons. The remaining six protons of the cyclobutane ring will appear as a complex multiplet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~205C =O
~50-C(O)C H(CH₂)₂
~45-C(O)C H₂Cl
~25-CH(C H₂)₂CH-
~18-CH(CH₂)₂C H-
  • Rationale: The carbonyl carbon is expected to have the most downfield chemical shift. The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom. The carbons of the cyclobutane ring will appear at distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~2950Medium-StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ketone)
~1420MediumCH₂ bend
~750StrongC-Cl stretch
  • Rationale: A strong absorption band around 1720 cm⁻¹ is characteristic of a carbonyl group in a ketone. The C-H stretching of the alkyl groups will be observed around 2950 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
132/134[M]⁺, Molecular ion peak (isotopic pattern for Cl)
97[M - Cl]⁺
83[M - CH₂Cl]⁺
55[C₄H₇]⁺ (cyclobutyl fragment)
  • Rationale: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (¹³²C₆H₉³⁵ClO⁺ and ¹³⁴C₆H₉³⁷ClO⁺). Common fragmentation pathways include the loss of a chlorine radical, the chloromethyl radical, and cleavage of the cyclobutane ring.

Reactivity and Synthetic Utility in Drug Discovery

The synthetic value of this compound lies in its ability to undergo a variety of chemical transformations, making it a versatile intermediate in the synthesis of potential drug candidates.

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group and is readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities, such as amines, thiols, and azides, which are prevalent in pharmacologically active molecules.

Reactivity start This compound nucleophile + Nucleophile (Nu⁻) product Substituted Product start->product SN2 Reaction

Caption: General scheme for nucleophilic substitution.

Synthesis of Heterocyclic Compounds

α-Haloketones are classical precursors for the synthesis of a variety of heterocyclic systems, which form the core of many approved drugs.[2] For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, while condensation with hydrazines can yield pyrazole derivatives.

5.2.1. Hantzsch Thiazole Synthesis (Illustrative)

A plausible application is the Hantzsch thiazole synthesis, where this compound can react with a thioamide to form a substituted thiazole.

Hantzsch_Thiazole_Synthesis start This compound intermediate Thiazoline Intermediate start->intermediate Condensation reagent + Thioamide (R-C(S)NH₂) product Substituted Thiazole intermediate->product Dehydration

Caption: Hantzsch synthesis of a thiazole derivative.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly those of pharmaceutical interest. The predictive spectral data and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the efficient and safe utilization of this compound in their synthetic endeavors. Further exploration of its reactivity and applications is warranted to fully unlock its potential in chemical innovation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45080714, this compound. Retrieved from [Link].

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure for the synthesis of cyclopropyl methyl ketone. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(7), 947-959. [Link]

  • Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

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An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Chloro-1-cyclobutylethan-1-one, a valuable chemical intermediate. The document delves into its structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound.

Introduction and Significance

This compound is an α-chloroketone featuring a cyclobutane ring. This structural motif makes it a versatile building block in organic synthesis. The presence of the reactive α-chloro ketone functionality allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The cyclobutyl group can impart unique conformational constraints and lipophilicity to target molecules, which is often desirable in drug design.

Molecular Structure and Properties

The structure of this compound consists of a cyclobutane ring attached to a chloroacetyl group.

Chemical Structure:

G struct Cl | CH2 | C=O | CH-CH2 |   | CH2-CH2

A 2D representation of this compound.

Physicochemical Properties:

A summary of the key computed and known properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 54195-75-4[1]
Molecular Formula C₆H₉ClO[1]
Molecular Weight 132.59 g/mol [1]
IUPAC Name 2-chloro-1-cyclobutylethanone[1]
SMILES C1CC(C1)C(=O)CCl[1]
InChIKey KLQMFXYLBYWLCX-UHFFFAOYSA-N[1]

Synthesis of this compound

A robust and well-established method for the synthesis of this compound is via the Arndt-Eistert reaction, which involves the homologation of a carboxylic acid.[2][3][4] This multi-step synthesis begins with the readily available cyclobutanecarboxylic acid.

Overall Synthetic Scheme:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: α-Chloroketone Formation Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarboxylic_Acid->Cyclobutanecarbonyl_Chloride Thionyl Chloride SOCl2 SOCl₂ Diazoketone 1-Diazo-3-cyclobutylpropan-2-one (Intermediate) Cyclobutanecarbonyl_Chloride->Diazoketone Diazomethane CH2N2 CH₂N₂ Final_Product This compound Diazoketone->Final_Product Hydrogen Chloride HCl HCl

Synthetic workflow for this compound.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

Principle: The synthesis commences with the conversion of cyclobutanecarboxylic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid.

  • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude cyclobutanecarbonyl chloride can be purified by fractional distillation.

Causality of Experimental Choices:

  • Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid to the acid chloride.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the resulting acid chloride with atmospheric moisture.

  • DMF Catalyst: Acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts more readily with the carboxylic acid.

Step 2: Formation of the Intermediate Diazoketone

Principle: The cyclobutanecarbonyl chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. This reaction is a key step in the Arndt-Eistert synthesis. The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Experimental Protocol:

!!! EXTREME CAUTION: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.[5][6]!!!

  • Prepare a solution of diazomethane in a suitable solvent (e.g., diethyl ether) using a standard procedure (e.g., from Diazald®).

  • Dissolve the purified cyclobutanecarbonyl chloride in an anhydrous, inert solvent such as diethyl ether in a flask cooled in an ice bath (0 °C).

  • Slowly add the ethereal solution of diazomethane to the acid chloride solution with gentle stirring. The addition should be done dropwise to control the reaction rate and gas evolution (N₂).

  • Continue stirring the reaction mixture at 0 °C for 1-2 hours after the addition is complete. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.

Causality of Experimental Choices:

  • Low Temperature (0 °C): Helps to control the exothermic reaction and minimize side reactions. Diazomethane is also more stable at lower temperatures.

  • Slow Addition: Prevents a rapid, uncontrolled reaction and potential hazards associated with the rapid evolution of nitrogen gas.

  • Anhydrous Conditions: Prevents the hydrolysis of the acid chloride and the reaction of diazomethane with water.

Step 3: Synthesis of this compound

Principle: The final step involves the reaction of the α-diazoketone intermediate with hydrogen chloride (HCl). The protonation of the diazo group is followed by nucleophilic attack by the chloride ion and the elimination of nitrogen gas to yield the desired α-chloroketone.

Experimental Protocol:

  • While maintaining the reaction mixture at 0 °C, bubble dry hydrogen chloride gas through the solution of the α-diazoketone, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether).

  • The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.

  • Once the gas evolution ceases, the reaction is complete.

  • The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous HCl: Prevents the formation of byproducts from the reaction of the diazoketone with water.

  • Low Temperature: Controls the reaction rate and minimizes potential side reactions.

  • Bicarbonate Quench: Safely neutralizes the corrosive and reactive excess HCl.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

Predicted Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Multiplets corresponding to the protons of the cyclobutane ring.- A singlet for the methylene protons adjacent to the carbonyl and chlorine, expected to be downfield due to the electron-withdrawing effects of both groups.
¹³C NMR - Resonances for the carbons of the cyclobutane ring.- A downfield signal for the carbonyl carbon.- A signal for the carbon bearing the chlorine atom.
IR Spectroscopy - A strong absorption band in the region of 1715-1735 cm⁻¹ characteristic of a ketone carbonyl group.- C-H stretching and bending vibrations for the alkyl groups.- A C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[7]- Fragmentation patterns corresponding to the loss of Cl, CO, and cleavage of the cyclobutane ring.

Safety Considerations

  • Diazomethane: As previously stated, diazomethane is a highly toxic and explosive substance. It is also a potent carcinogen.[6] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[8] The use of a blast shield is mandatory. Glassware with ground-glass joints should be avoided as they can initiate explosions.

  • Thionyl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled in a fume hood with appropriate PPE.

  • Hydrogen Chloride: Is a corrosive gas. Anhydrous HCl should be handled in a well-ventilated area, and appropriate respiratory protection may be necessary.

Conclusion

This guide has outlined a detailed and reliable synthetic route for this compound, a key intermediate in organic synthesis. The presented protocol, based on the Arndt-Eistert reaction, provides a clear, step-by-step methodology with explanations for the experimental choices, ensuring both efficiency and safety. The structural and physicochemical properties, along with characterization guidelines, offer a comprehensive resource for researchers and scientists working with this compound. Adherence to the stringent safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

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  • Organic Syntheses. (n.d.). Cyclobutylamine. Organic Syntheses, Coll. Vol. 5, p. 273 (1973); Vol. 47, p. 28 (1967). Retrieved from [Link].

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). Retrieved from [Link].

  • Characterization And Synthesis Of Diazoketone By The Action Of Higher Diazoalkane On Pentanoic Anhydride. (2016). International Archives of Applied Sciences and Technology, 7(1), 67-71.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
  • University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Diazoacetophenone. Organic Syntheses, Coll. Vol. 4, p. 250 (1963); Vol. 34, p. 22 (1954). Retrieved from [Link].

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Diazomethane. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). 2-chlorobutane low high resolution 1H proton nmr spectrum. Retrieved from [Link].

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link].

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • SpectraBase. (n.d.). 2-Chloro-1-butanoylcyclopent-1-ene. Retrieved from [Link].

  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry (ECBC-TR-1342).
  • Scribd. (n.d.). Arndt-Eistert Synthesis (Wolf Rearrangement). Retrieved from [Link].

  • Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link].

  • Ashenhurst, J. (2022, June 22). Diazomethane (CH2N2). Master Organic Chemistry. Retrieved from [Link].

  • NIST. (n.d.). 2-Propanone, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link].

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link].

  • Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link].

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link].

  • Heisig, G. B. (2003). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. In Organic Syntheses (pp. 16-16).
  • U.S. Environmental Protection Agency. (1999, December). Diazomethane. Retrieved from [Link].

  • All About Chemistry. (2023, February 7). Arndt-Eistert Synthesis [Video]. YouTube. [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Retrieved from [Link].

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Isaksson, J., & Johansson, M. (2018). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
  • Chegg. (2020, November 4). Solved SN1- Synthesis of 2-chloro-2-methylbutane Spectra. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link].

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern. Retrieved from [Link].

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 6, p. 271 (1988); Vol. 51, p. 62 (1971). Retrieved from [Link].

  • ResearchGate. (n.d.). The 13 C{ 1 H} NMR spectrum (CO region) of A in CH 2 Cl 2 /CD 2 Cl 2 (4/1) at 21°C. Retrieved from [Link].

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Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for the α-chloro ketone, 2-Chloro-1-cyclobutylethan-1-one. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating fundamental principles with data analysis, this guide serves as a practical reference for the structural elucidation of this and similar halogenated ketone compounds.

Introduction and Molecular Structure

This compound (Molecular Formula: C₆H₉ClO, Molecular Weight: 132.59 g/mol ) is a functionalized ketone of interest in synthetic organic chemistry.[1] Its structure combines a strained cyclobutane ring with an α-chloroketone moiety, features that impart unique reactivity and spectroscopic characteristics. Accurate structural confirmation is paramount for its use in subsequent synthetic steps or biological assays. Spectroscopic methods provide a non-destructive and highly informative means to verify the molecule's identity, purity, and structural integrity.

The key structural features to be identified are:

  • A carbonyl group (ketone).

  • A methylene group adjacent to both the carbonyl and a chlorine atom (-CO-CH₂-Cl).

  • A cyclobutane ring attached to the carbonyl carbon.

These features give rise to distinct signals in various spectroscopic experiments, which, when analyzed together, provide an unambiguous structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments and their connectivity within a molecule. The chemical shift of a proton is influenced by its local electronic environment; electronegative atoms like oxygen and chlorine deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing valuable information about the molecular framework.

Experimental Causality : A deuterated solvent, typically deuterated chloroform (CDCl₃), is used to dissolve the sample.[2][3] This is because CDCl₃ is chemically inert, dissolves a wide range of organic compounds, and its deuterium nucleus resonates at a frequency far from that of protons, thus avoiding interference with the sample signals.[3] Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation : Dissolve 5-25 mg of purified this compound in approximately 0.75 mL of CDCl₃ containing 0.03% TMS.[4][5]

  • Filtration : Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe.

  • Data Acquisition : The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity. A standard one-dimensional proton spectrum is acquired, typically involving a series of radiofrequency pulses and data collection periods.

  • Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound has four unique sets of protons, labeled a-d below.

Table 1: Predicted ¹H NMR Data for this compound

LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a -COCH₂Cl 4.2 - 4.5Singlet (s)2HStrongly deshielded by both the adjacent carbonyl group and the electronegative chlorine atom. No adjacent protons to couple with.
b Cyclobutyl CH -CO3.2 - 3.6Multiplet (m) or Pentet1HDeshielded by the adjacent carbonyl group. Coupled to four protons on the adjacent cyclobutyl carbons (protons c ).
c Cyclobutyl -CH₂ -CH₂-2.0 - 2.4Multiplet (m)4HProtons on the two β-carbons of the cyclobutane ring. They are coupled to proton b and protons d , resulting in a complex multiplet.[6][7][8]
d Cyclobutyl -CH₂-CH₂ -CH₂-1.8 - 2.0Multiplet (m)2HProton on the γ-carbon of the cyclobutane ring. Coupled to the four protons at position c , resulting in a complex multiplet.
Visualization: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve 5-25 mg in 0.75 mL CDCl3 Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Free Induction Decay (FID) Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Process Phase & Baseline Correction FT->Process Reference Reference to TMS (0 ppm) Process->Reference Analyze Integrate Peaks Analyze Chemical Shifts Analyze Splitting Patterns Reference->Analyze

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. The chemical shift range is much wider than in ¹H NMR, making it easier to resolve individual signals. The chemical shift is highly sensitive to the carbon's local environment, with carbonyl carbons appearing far downfield (>190 ppm) and carbons bonded to electronegative atoms also showing significant downfield shifts.[9][10]

Experimental Causality : The experiment is typically run in 'proton-decoupled' mode. This means that while the carbon nuclei are being observed, the proton nuclei are simultaneously irradiated with a broad range of radio frequencies. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.

Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation : Prepare a more concentrated sample than for ¹H NMR. Dissolve 50-100 mg of the compound in ~0.75 mL of CDCl₃.[5]

  • Filtration : Filter the sample into a 5 mm NMR tube as described for ¹H NMR.

  • Data Acquisition : Place the sample in the spectrometer. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of the ¹³C isotope (~1.1%), many more scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing : The acquired FID is Fourier transformed, phased, and baseline-corrected. The solvent signal (for CDCl₃, a triplet centered at ~77.16 ppm) is used for referencing.

Predicted ¹³C NMR Spectrum and Interpretation

There are five distinct carbon environments in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C =O (Ketone)200 - 210Carbonyl carbons are highly deshielded and appear far downfield.[10]
-CO-C H₂Cl45 - 50The electronegative chlorine atom causes a significant downfield shift.
C H-CO (α-carbon)45 - 55Deshielded due to its position alpha to the carbonyl group.
-C H₂- (β-carbons)22 - 28Typical chemical shift for methylene carbons in a cyclobutane ring.[11]
-C H₂- (γ-carbon)15 - 20The γ-carbon is the most shielded of the cyclobutane carbons.
Visualization: ¹³C NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 50-100 mg in 0.75 mL CDCl3 Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Acquire Acquire Proton-Decoupled FID (Multiple Scans) Insert->Acquire FT Fourier Transform Acquire->FT Reference Reference to CDCl3 (~77 ppm) FT->Reference Analyze Identify Number of Signals Assign Chemical Shifts Reference->Analyze G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_cleanup Post-Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Data (Background Subtraction) Acquire->Process Analyze Identify Characteristic Peaks Process->Analyze CleanAgain Clean ATR Crystal Analyze->CleanAgain

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Principle and Experimental Rationale

Electron Ionization (EI) Mass Spectrometry is a "hard" ionization technique that bombards molecules in the gas phase with high-energy electrons (typically 70 eV). [12][13]This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion retains a large amount of excess energy, causing it to fragment in predictable ways. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

Experimental Causality : EI is chosen for its ability to produce extensive fragmentation. [13]This fragmentation pattern acts as a molecular "fingerprint" and provides crucial structural information. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly distinctive isotopic pattern for any chlorine-containing fragment.

Standard Experimental Protocol: EI-MS
  • Sample Introduction : A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.

  • Ionization : The gaseous sample molecules pass through the ion source, where they are bombarded by a 70 eV electron beam. [12]3. Acceleration : The newly formed positive ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis : The ions are separated by the mass analyzer (e.g., a quadrupole) according to their m/z ratio.

  • Detection : Ions are detected, and the signal is amplified to produce the mass spectrum.

Predicted Mass Spectrum and Interpretation

The monoisotopic mass of C₆H₉³⁵ClO is 132.03 Da.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z ValueIon StructureFragmentation PathwaySignificance
132 / 134 [C₆H₉ClO]⁺•Molecular Ion (M⁺•)Confirms the molecular weight. The M+2 peak at m/z 134 with ~1/3 the intensity of the M⁺ peak is definitive proof of one chlorine atom .
97[C₆H₉O]⁺Loss of •Cl radicalAlpha cleavage leading to the loss of the chlorine atom.
83[C₅H₇O]⁺ or [C₄H₇CO]⁺Alpha cleavage: Loss of •CH₂ClA very common fragmentation for ketones, forming a stable acylium ion.
69[C₄H₅O]⁺ or [C₄H₇]⁺Loss of CO from m/z 97 or fragmentation of the cyclobutyl ring.Further fragmentation of primary ions.
49 / 51 [CH₂Cl]⁺Alpha cleavage: Loss of •COC₄H₇The chloromethyl cation. The 3:1 isotopic pattern will be visible here as well.

The most characteristic feature will be the M⁺/M+2 cluster at m/z 132/134. The base peak (most intense signal) is likely to be the acylium ion at m/z 83, resulting from the stable cyclobutyl carbonyl cation. [14][15]

Visualization: EI-MS Workflow

G cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_spec Spectrum Analysis Inject Inject Sample Vaporize Vaporize under High Vacuum Inject->Vaporize Ionize Bombard with 70 eV Electrons (Ionization & Fragmentation) Vaporize->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect IdentifyM Identify Molecular Ion (M⁺) & Isotope Pattern (M+2) Detect->IdentifyM AnalyzeFrag Analyze Fragmentation Pattern IdentifyM->AnalyzeFrag

Caption: Workflow for Electron Ionization Mass Spectrometry.

Integrated Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. For this compound, the structural proof is built by integrating the key findings from each technique.

  • MS confirms the correct molecular weight (132/134 Da) and definitively proves the presence of one chlorine atom via the characteristic M+2 isotope peak.

  • IR provides clear evidence for the ketone functional group (C=O) with its unique, strain-shifted absorption at ~1785 cm⁻¹ , and the C-Cl bond .

  • ¹³C NMR confirms the number of unique carbon environments (five), including the highly deshielded carbonyl carbon (>200 ppm) .

  • ¹H NMR reveals the four distinct proton environments, confirms their relative numbers through integration , and provides connectivity information through spin-spin splitting , confirming the -CO-CH₂-Cl and cyclobutyl ketone substructures.

Together, these pieces of data converge to provide an unambiguous confirmation of the proposed structure.

Visualization: Integrated Structure Confirmation

G cluster_data Spectroscopic Evidence cluster_interp Interpretation MS MS Data - m/z = 132/134 - M+2 peak (3:1 ratio) MS_I Confirms C₆H₉ClO Formula & Presence of 1 Chlorine Atom MS->MS_I IR IR Data - Strong peak at ~1785 cm⁻¹ IR_I Confirms Strained C=O (Cyclobutanone) IR->IR_I C13 ¹³C NMR Data - 5 Carbon Signals - 1 Signal > 200 ppm C13_I Confirms 5 Unique Carbons & Presence of a Ketone C13->C13_I H1 ¹H NMR Data - 4 Proton Signals - Singlet (2H) at ~4.3 ppm H1_I Confirms -COCH₂Cl Moiety & Cyclobutyl Ring Structure H1->H1_I Final Confirmed Structure: This compound MS_I->Final IR_I->Final C13_I->Final H1_I->Final

Sources

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Unique α-Chloro Ketone

2-Chloro-1-cyclobutylethan-1-one, a molecule featuring a reactive α-chloro ketone functional group attached to a cyclobutane ring, represents a compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural combination offers a versatile platform for the construction of more complex molecular architectures. The cyclobutane moiety, in particular, is increasingly recognized for its favorable properties in drug design, including its ability to introduce three-dimensionality and improve metabolic stability.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, explores its synthetic pathways and reactivity, and discusses its potential applications in research and drug development.

Core Properties: A Blend of Computed and Analog-Based Data

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes its key identifiers and a combination of computed physical and chemical properties sourced from established chemical databases. It is crucial to note that while computed data provides valuable estimations, experimental verification is recommended for any critical applications.

PropertyValueSource
IUPAC Name 2-chloro-1-cyclobutylethanonePubChem[1]
CAS Number 54195-75-4PubChem[1]
Molecular Formula C₆H₉ClOPubChem[1]
Molecular Weight 132.59 g/mol PubChem[1]
Canonical SMILES C1CC(C1)C(=O)CClPubChem[1]
XLogP3 (Computed) 1.6PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[1]
Rotatable Bond Count (Computed) 2PubChem[1]
Exact Mass (Computed) 132.0341926PubChem[1]
Topological Polar Surface Area (Computed) 17.1 ŲPubChem[1]

Synthesis and Reactivity: A Versatile Building Block

The synthesis of this compound can be conceptually approached through the α-chlorination of its parent ketone, 1-cyclobutylethan-1-one. A general and analogous method is described in a patent for the synthesis of a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, which involves the direct chlorination of the corresponding ketone using a chlorinating agent in a suitable solvent.[2]

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

Representative Synthetic Workflow: α-Chlorination of 1-cyclobutylethan-1-one

The following diagram illustrates a plausible synthetic route to this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1-cyclobutylethan-1-one reagents Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) Inert Solvent (e.g., CH₂Cl₂) start->reagents Reaction product This compound reagents->product Chlorination G cluster_start Starting Material cluster_reactions Potential Reactions cluster_products Derivative Products start This compound nucleophilic_substitution Nucleophilic Substitution (e.g., with amines, thiols) start->nucleophilic_substitution favorskii_rearrangement Favorskii Rearrangement start->favorskii_rearrangement reduction Reduction of Ketone (e.g., with NaBH₄) start->reduction amino_ketones α-Amino/Thio Ketones nucleophilic_substitution->amino_ketones rearranged_esters Cyclopropanecarboxylic Acid Esters favorskii_rearrangement->rearranged_esters chloroalcohols Chlorohydrins reduction->chloroalcohols

Sources

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-chloro-1-cyclobutylethan-1-one, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug discovery. This document details the compound's chemical identity, physicochemical properties, and critically, explores robust methodologies for its synthesis and its reactivity profile as a valuable synthetic intermediate.

Introduction: The Strategic Value of an α-Chloro Ketone

This compound, with the IUPAC name 2-chloro-1-cyclobutylethanone , belongs to the class of α-chloro ketones. This structural motif is a cornerstone in synthetic chemistry, offering two highly reactive sites for molecular elaboration: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the α-position. This dual reactivity allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in biologically active compounds.[1]

The presence of the cyclobutane ring imparts unique conformational constraints and lipophilicity, which can be strategically exploited in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will serve as a technical resource for scientists aiming to leverage the synthetic potential of this valuable building block.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in a laboratory setting. While experimental data for this compound is not widely published, a summary of its key identifiers and computed physicochemical properties provides a solid foundation for its use.

Identifier/PropertyValueSource
IUPAC Name 2-chloro-1-cyclobutylethanonePubChem[2]
CAS Number 54195-75-4PubChem[2]
Molecular Formula C₆H₉ClOPubChem[2]
Molecular Weight 132.59 g/mol PubChem[2]
Canonical SMILES C1CC(C1)C(=O)CClPubChem[2]
InChIKey KLQMFXYLBYWLCX-UHFFFAOYSA-NPubChem[2]
Computed XLogP3 1.6PubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 2PubChem[2]

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: first, the preparation of the precursor ketone, cyclobutyl methyl ketone, followed by its selective α-chlorination.

Step 1: Synthesis of Cyclobutyl Methyl Ketone

Cyclobutyl methyl ketone is a commercially available starting material. However, for instances where it needs to be synthesized in-house, a reliable method involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3]

Step 2: α-Chlorination of Cyclobutyl Methyl Ketone

Experimental Protocol: α-Chlorination of Cyclobutyl Methyl Ketone (Proposed)

  • Materials:

    • Cyclobutyl methyl ketone (1.0 eq)

    • Dichloromethane (DCM)

    • Methylaluminium dichloride (MeAlCl₂) or a similar Lewis acid catalyst (0.05 eq)

    • Chlorine gas (Cl₂)

    • Nitrogen gas (N₂)

    • Water (for quenching and washing)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing sodium thiosulfate solution to neutralize excess chlorine).

    • Cooling bath (ice/water or cryocooler).

    • Separatory funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

  • Procedure:

    • In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, dissolve cyclobutyl methyl ketone (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C using a cooling bath.

    • To the stirred solution, add the Lewis acid catalyst (e.g., MeAlCl₂, 0.05 eq) carefully.

    • Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.[4]

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed, and the desired monochlorinated product is the major component. Over-chlorination to dichlorinated byproducts can occur, so careful monitoring is crucial.

    • Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine.

    • Slowly and carefully quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield this compound. A boiling point for a related compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone, is reported to be around 100-102 °C at -0.1 MPa, which can serve as an estimate.[4]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as the Lewis acid catalyst is moisture-sensitive.

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of chlorine gas and improve the selectivity for monochlorination over dichlorination.

  • Lewis Acid Catalyst: The catalyst activates the ketone, likely through enol or enolate formation, facilitating electrophilic attack by chlorine.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture and oxygen.

  • Gas Scrubber: A scrubber is essential for safely neutralizing the toxic and corrosive excess chlorine gas.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 Cyclobutyl Methyl Ketone React α-Chlorination (0-15 °C) SM1->React SM2 Chlorine Gas (Cl₂) SM2->React SM3 Lewis Acid (e.g., MeAlCl₂) SM3->React SM4 Dichloromethane (Solvent) SM4->React Workup Aqueous Quench & Extraction React->Workup Reaction Mixture Purify Vacuum Distillation Workup->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -CH₂Cl (Chloromethyl protons): A singlet is expected around δ 4.0-4.5 ppm. The deshielding effect of the adjacent carbonyl and chlorine atom will shift this signal downfield.

    • -CH-C=O (Cyclobutyl methine proton): A multiplet, likely a quintet or more complex, is expected around δ 3.0-3.5 ppm. This proton is coupled to the adjacent protons on the cyclobutane ring.

    • -CH₂- (Cyclobutyl methylene protons): Multiple complex multiplets are expected in the range of δ 1.8-2.5 ppm. The diastereotopic nature of these protons can lead to complex splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • C=O (Carbonyl carbon): A signal is expected in the range of δ 200-210 ppm, which is typical for ketones.

    • -CH₂Cl (Chloromethyl carbon): A signal is expected around δ 45-55 ppm.

    • -CH-C=O (Cyclobutyl methine carbon): A signal is expected around δ 50-60 ppm.

    • -CH₂- (Cyclobutyl methylene carbons): Signals are expected in the range of δ 20-30 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O stretch: A strong, sharp absorption band is expected around 1710-1730 cm⁻¹, characteristic of an aliphatic ketone.

    • C-Cl stretch: A moderate absorption band is expected in the fingerprint region, typically around 650-800 cm⁻¹.

    • C-H stretches (sp³): Absorption bands are expected just below 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes) is a key diagnostic feature.

    • Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical (M-35/37) and α-cleavage to form a cyclobutylcarbonyl cation or a chloromethyl radical.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The α-chloro ketone moiety is a versatile precursor for a wide range of organic transformations.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the α-position.

Diagram of Nucleophilic Substitution Pathways:

G cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Prod_N α-Amino Ketones Start->Prod_N  + R₂NH Prod_O α-Alkoxy/Aryloxy Ketones Start->Prod_O  + ROH/Base Prod_S α-Thio Ketones Start->Prod_S  + RSH/Base Prod_C β-Ketonitriles Start->Prod_C  + NaCN Nu_N Amines (R₂NH) Nu_O Alcohols/Phenols (ROH) Nu_S Thiols (RSH) Nu_C Cyanide (CN⁻)

Sources

2-Chloro-1-cyclobutylethan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone moiety attached to a cyclobutyl ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity, potential applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties, sourced from reputable chemical databases, provide essential information for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₆H₉ClO[1][2]
Molecular Weight 132.59 g/mol [1]
IUPAC Name 2-chloro-1-cyclobutylethanone[1]
CAS Number 54195-75-4[1]
Canonical SMILES C1CC(C1)C(=O)CCl[1]
InChI Key KLQMFXYLBYWLCX-UHFFFAOYSA-N[1]
Monoisotopic Mass 132.0341926 Da[1]
XLogP3-AA (Predicted) 1.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis starting from cyclobutanecarboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: α-Chlorination Cyclobutanecarboxylic_acid Cyclobutanecarboxylic acid Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarboxylic_acid->Cyclobutanecarbonyl_chloride Acyl chloride formation Thionyl_chloride SOCl₂ Thionyl_chloride->Cyclobutanecarbonyl_chloride 1-Cyclobutylethanone 1-Cyclobutylethanone Cyclobutanecarbonyl_chloride->1-Cyclobutylethanone Ketone synthesis Organocuprate e.g., (CH₃)₂CuLi Organocuprate->1-Cyclobutylethanone 1-Cyclobutylethanone_2 1-Cyclobutylethanone Target_Compound This compound 1-Cyclobutylethanone_2->Target_Compound Chlorination Chlorinating_agent e.g., SO₂Cl₂ Chlorinating_agent->Target_Compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Cyclobutylethanone

This procedure is a standard method for converting a carboxylic acid to a methyl ketone.

  • Acyl Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid and an excess of thionyl chloride.

  • Gently reflux the mixture until the evolution of gas ceases, indicating the complete formation of cyclobutanecarbonyl chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Ketone Synthesis: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an appropriate anhydrous solvent like diethyl ether at a low temperature (e.g., -78 °C).

  • Slowly add the previously prepared cyclobutanecarbonyl chloride to the lithium dimethylcuprate solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation or column chromatography to yield 1-cyclobutylethanone.

Step 2: α-Chlorination of 1-Cyclobutylethanone

This step introduces the chlorine atom at the alpha position to the carbonyl group.

  • In a fume hood, dissolve the 1-cyclobutylethanone in a suitable solvent such as dichloromethane or chloroform in a flask protected from light.

  • Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the solution at room temperature. An acid catalyst, like a catalytic amount of HCl, can be beneficial.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, carefully neutralize the reaction mixture, for instance, with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the α-chloro ketone functional group. This moiety is highly susceptible to nucleophilic substitution, making it a valuable precursor for a variety of organic compounds.

Nucleophilic Substitution Reactions

The carbon atom bearing the chlorine is electrophilic and readily undergoes substitution reactions with a wide range of nucleophiles. This reactivity is fundamental to its application in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be used as a building block for heterocyclic compounds like pyrroles and thiophenes, which are common scaffolds in biologically active molecules[3][4].

The following diagram illustrates a general nucleophilic substitution reaction.

Reactivity_Diagram start This compound O C(CH₂Cl)-R R = cyclobutyl product Substituted Product O C(CH₂Nu)-R R = cyclobutyl start:f0->product:f0 Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product:f0 chloride Cl⁻

Caption: General nucleophilic substitution at the α-carbon.

Applications in Synthesis
  • Pharmaceutical Intermediates: The reactivity of this compound allows for the introduction of various functional groups, which is a key step in the synthesis of complex drug candidates[3].

  • Heterocyclic Chemistry: It serves as a precursor for the synthesis of diverse heterocyclic systems, which are prevalent in medicinal chemistry[3].

  • Agrochemicals: Similar α-chloro ketones are used in the production of pesticides. For example, prothioconazole, a broad-spectrum fungicide, is synthesized from a related chlorinated ketone intermediate[5].

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

  • First Aid:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • PubChem. This compound | C6H9ClO. [Link]

  • PubChemLite. This compound (C6H9ClO). [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
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  • Organic Syntheses. 3-butylcyclobutenone. [Link]

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A Technical Guide to the Safety and Hazard Assessment of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive safety and hazard assessment for 2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4). Direct, peer-reviewed toxicological data for this specific compound is limited. However, the European Chemicals Agency (ECHA) C&L Inventory provides a harmonized classification based on notifications from suppliers.[1] This guide synthesizes this regulatory information with a detailed analysis of its structural analogues—α-chloro ketones—to provide a robust framework for risk assessment and safe handling. The primary hazards are identified as acute oral toxicity and severe skin and eye corrosivity.[1] Adherence to the rigorous protocols outlined herein is critical to ensure personnel safety and operational integrity.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. For this compound, we rely on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information submitted to the ECHA.[1]

GHS Classification

Data provided by a notifying company to the ECHA C&L Inventory establishes the following classifications for this compound[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

Signal Word: Danger[1]

Pictograms:

Mechanistic Insight: The Reactivity of α-Chloro Ketones

The hazard profile of this compound is dominated by the α-chloro ketone functional group. This moiety is known to be a potent electrophile and an alkylating agent. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution by biological macromolecules like proteins and DNA. This reactivity is the mechanistic basis for the observed corrosivity and toxicity. α-Chloro ketones are valuable intermediates in organic synthesis, particularly for creating heterocyclic compounds and as building blocks for pharmaceuticals like HIV protease inhibitors.[2][3][4]

This inherent reactivity necessitates that all handling procedures are designed to prevent direct contact.

Hazard Analysis by Structural Analogy

To build a more comprehensive safety profile, it is instructive to examine the known hazards of structurally similar compounds. This analysis reinforces the GHS classification for this compound and provides deeper insight into potential, unlisted hazards such as lachrymatory effects and inhalation toxicity.

Selected Analogues
  • 2-Chloroacetophenone: A well-characterized α-chloro ketone, it is classified as toxic if swallowed or inhaled and causes severe skin and eye burns.[5][6] It is also a known lachrymator, a substance that causes tearing.[5]

  • Chloroacetone: Another potent α-chloro ketone that is flammable, toxic if swallowed, and fatal in contact with skin or if inhaled.[7] It also causes severe skin burns, eye damage, and respiratory irritation.[7]

  • 2-Chloro-1-cyclopentylethan-1-one: A close structural homologue, this compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8][9]

Comparative Hazard Data

The following table summarizes the GHS classifications for these analogues, demonstrating a consistent and severe hazard profile for the α-chloro ketone class.

CompoundGHS Hazard StatementsSource
This compound (Target) H302: Harmful if swallowedH314: Causes severe skin burns and eye damage[1]
2-ChloroacetophenoneH301/H331: Toxic if swallowed or if inhaledH314: Causes severe skin burns and eye damageLachrymator[5][10]
ChloroacetoneH226: Flammable liquid and vaporH301: Toxic if swallowedH310+H330: Fatal in contact with skin or if inhaledH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects
2-Chloro-1-cyclopentylethan-1-oneH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[8]

This comparative analysis strongly suggests that in addition to its official classification, this compound should be treated as a potential lachrymator and as a substance with significant inhalation toxicity .

Standard Operating Procedure for Safe Handling

Based on the identified and predicted hazards, the following mandatory procedures must be followed. These protocols are designed as a self-validating system to minimize the risk of exposure.

Hierarchy of Controls

A systematic approach to safety, prioritizing the most effective control measures, is essential. The diagram below illustrates the required hierarchy of controls for handling this compound.

cluster_0 Hierarchy of Controls for this compound cluster_1 Specific Measures node_eng Engineering Controls (Primary Barrier) node_admin Administrative Controls (Procedural Safety) node_eng->node_admin Followed by eng_details • Certified Chemical Fume Hood • Accessible Eyewash & Safety Shower node_eng->eng_details node_ppe Personal Protective Equipment (PPE) (Last Line of Defense) node_admin->node_ppe Supplemented by admin_details • Restricted Access to Authorized Personnel • Mandatory SOP Training • Designated Handling Areas node_admin->admin_details ppe_details • Nitrile Gloves (Double-gloving recommended) • Chemical Splash Goggles & Face Shield • Flame-Resistant Lab Coat node_ppe->ppe_details

Caption: Hierarchy of Controls for Safe Handling.

Experimental Protocol: Handling and Dispensing
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.

    • Assemble all necessary glassware and reagents within the fume hood.

    • Don all required PPE: flame-resistant lab coat, chemical splash goggles, full-face shield, and double-layered nitrile gloves.

  • Handling:

    • All manipulations of this compound must be conducted within the fume hood.[6][11]

    • Keep the container tightly closed when not in use.[12]

    • Avoid generating aerosols or mists.

    • Use spark-proof tools and equipment designed for flammable materials, as a precaution based on analogue data.[12]

  • Storage:

    • Store in a locked, well-ventilated, designated corrosives area.[6]

    • Keep containers tightly closed in a dry and cool place.[12]

    • Incompatible materials to avoid include bases, alcohols, and amines.[6]

  • Waste Disposal:

    • All waste materials contaminated with this compound are to be considered hazardous waste.

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

    • Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Exposure Response Workflow

The following workflow must be initiated immediately upon any suspected exposure.

cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately flush with plenty of water for at least 15 minutes. Remove all contaminated clothing. skin->skin_action Follow Protocol eyes_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eyes->eyes_action Follow Protocol inhalation_action Remove to fresh air. If breathing is difficult, give oxygen. inhalation->inhalation_action Follow Protocol ingestion_action Do NOT induce vomiting. Rinse mouth with water. Drink 2-4 cupfuls of water or milk. ingestion->ingestion_action Follow Protocol end_node Seek Immediate Medical Attention (Provide SDS to medical personnel) skin_action->end_node eyes_action->end_node inhalation_action->end_node ingestion_action->end_node

Caption: Emergency Response Workflow for Exposure.

Spill Response
  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Use a suitable absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Conclusion

While this compound is a valuable reagent in research and development, its chemical properties, particularly the α-chloro ketone moiety, present significant safety challenges. The harmonized GHS classification identifies it as harmful if swallowed and capable of causing severe skin burns and eye damage.[1] Analysis of its structural analogues further indicates a high potential for inhalation toxicity and lachrymatory effects. A proactive and stringent adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods, followed by rigorous administrative procedures and appropriate personal protective equipment—is not merely a recommendation but a requirement for its safe use. By understanding the mechanistic basis of its reactivity and implementing the detailed protocols in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Charkit Chemical Company. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12466577, 2-Chloro-1-cyclopentylethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12466591, 2-Chloro-1-cyclopropylethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6571, Chloroacetone. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 54195-75-4). Retrieved from [Link]

  • IOSR Journal. (2018). Hazardous Material Spillage. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclobutyl phenyl ketone. Retrieved from [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) HALOTHANE (2-BROMO-1,1,1-TRIFLUORO-2-CHLOROETHANE) AS AN EXAMPLE IN THE DISCIPLINE “FORENSIC CHEMISTRY” FOR UKRAINIAN STUDENTS OF PHARMACY. Retrieved from [Link]

  • Bella Corp Trading. (n.d.). Safety Data Sheet: Alpha Keto Glutaric Acid. Retrieved from [Link]

  • Online Resource. (n.d.).
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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Chloroacetone. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Cyclobutane. Retrieved from [Link]

  • JNAS. (n.d.). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Tear gas. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclobutyl methyl ketone, 3019-25-8. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclobutyl methyl ketone. Retrieved from [Link]

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Material Safety Data Sheet (MSDS) for 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-1-cyclobutylethan-1-one

This document provides a comprehensive technical overview of this compound (CAS No. 54195-75-4), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights into its chemical nature and application, ensuring both safety and experimental success.

Section 1: Core Chemical Identity and Rationale for Use

This compound is a bifunctional synthetic building block of growing interest in medicinal chemistry. Its structure comprises a cyclobutane ring, a ketone, and a reactive α-chloro group. The cyclobutane motif is increasingly utilized in drug design to impart unique three-dimensional conformations, which can enhance metabolic stability and binding efficiency[1][2]. The true value of this reagent, however, lies in the reactive α-chloro ketone moiety. This functional group is a potent electrophile, making it an essential precursor for constructing complex molecular architectures, particularly heterocyclic scaffolds common in bioactive molecules[3][4].

Understanding this dual nature is paramount. While its reactivity is a powerful tool for synthesis, it is also the root cause of its significant physiological hazards. The protocols and safety information that follow are grounded in this fundamental principle.

Chemical and Physical Properties

A summary of the core identifiers and computed properties for this compound is presented below. Experimental physical properties (e.g., boiling point, density) are not widely reported, necessitating cautious handling based on its structural alerts.

PropertyValueSource
IUPAC Name 2-chloro-1-cyclobutylethanonePubChem[5]
CAS Number 54195-75-4PubChem[5]
Molecular Formula C₆H₉ClOPubChem[5]
Molecular Weight 132.59 g/mol PubChem[5]
Canonical SMILES C1CC(C1)C(=O)CClPubChem[5]
XLogP3 (Computed) 1.6PubChem[5]
Topological Polar Surface Area 17.1 ŲPubChem[5][6]

Section 2: Hazard Analysis - A Mechanistic Perspective

The hazards associated with this compound are directly linked to its chemical structure. As an α-chloro ketone, it is a potent alkylating agent. The electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making the chlorine a good leaving group in nucleophilic substitution reactions. This reactivity is not only useful in planned syntheses but also with biological nucleophiles like the amine and thiol groups found in proteins and DNA, which is the mechanistic basis for its toxicity.

GHS Classification and Interpretation

The Globally Harmonized System (GHS) classification, as reported to the ECHA C&L Inventory, provides a clear warning of its potential dangers[5].

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Danger Harmful if swallowed
Skin Corrosion/IrritationH314Danger Causes severe skin burns and eye damage
  • Expert Interpretation of H314 (Skin Corrosion/Eye Damage): The "corrosive" designation is a direct consequence of the compound's ability to act as an alkylating agent. Upon contact with skin or eye tissue, it can react indiscriminately with water and proteins, leading to rapid chemical burns and irreversible tissue damage[7]. Unlike simple irritants, this damage is not merely superficial inflammation but deep, cellular destruction. This necessitates the use of robust personal protective equipment (PPE) far exceeding simple splash goggles and standard lab gloves.

  • Expert Interpretation of H302 (Harmful if Swallowed): Ingestion poses a significant toxicological risk. The compound can cause severe burns to the mouth, throat, and stomach[7]. Systemic toxicity is also a concern following absorption.

Section 3: Self-Validating Safety Protocols & Experimental Workflow

The following protocols are designed as a self-validating system. Adherence to each step inherently mitigates the risks identified in Section 2. The workflow is structured around a typical laboratory synthesis using an α-chloro ketone.

Mandatory Engineering and Personal Protective Controls
  • Ventilation: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Eye Protection: A face shield worn over chemical splash goggles is mandatory. Standard safety glasses are insufficient due to the risk of severe, irreversible eye damage[5][7].

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a laminate like SilverShield/4H). Standard nitrile gloves offer insufficient protection against corrosive and reactive small molecules and should be avoided as the primary barrier. If using nitrile gloves for dexterity, they must be worn under the heavy-duty gloves ("double-gloving").

  • Body Protection: A flame-resistant lab coat, worn fully buttoned, is required. An apron made of chemically inert material should be worn over the lab coat.

Step-by-Step Safe Handling and Reaction Workflow

This protocol outlines the safe use of this compound as an alkylating agent in a hypothetical nucleophilic substitution reaction.

  • Preparation and Inerting:

    • Causality: The reaction vessel must be free of water, as the compound can hydrolyze to form hydrochloric acid, which is corrosive and can interfere with many reactions.

    • Protocol: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (e.g., nitrogen or argon). Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and gas inlet) in the fume hood while maintaining a positive pressure of inert gas.

  • Reagent Transfer (The Critical Control Point):

    • Causality: This is the point of highest exposure risk. The compound is corrosive and acutely toxic.

    • Protocol: Weigh the required amount of this compound in a sealed container. In the fume hood, dissolve it in a dry, inert solvent (e.g., anhydrous THF, DCM) to create a transfer solution. Use a cannula or a syringe with a needle long enough to reach the bottom of the dropping funnel to transfer the solution without opening the system to the atmosphere.

  • Reaction Execution:

    • Causality: Exothermic reactions can lead to loss of control.

    • Protocol: Cool the main reaction flask containing the nucleophile in an ice bath. Add the this compound solution dropwise from the addition funnel over a prolonged period. Monitor the internal temperature with a low-temperature thermometer.

  • Work-up and Quenching:

    • Causality: Unreacted alkylating agent remains hazardous. The quenching step must neutralize it safely.

    • Protocol: Once the reaction is complete, slowly add a quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate) while the flask is still in the ice bath to neutralize any remaining reagent and acidic byproducts.

  • Decontamination and Waste Disposal:

    • Causality: Residual material on glassware or in waste streams remains hazardous.

    • Protocol: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect this rinse as hazardous waste. All aqueous and organic waste from the reaction must be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds.

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and safety checks embedded within the experimental protocol.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Reaction Phase Prep 1. Don Full PPE (Face Shield, Heavy Gloves, Lab Coat) Hood 2. Verify Fume Hood Operation Prep->Hood Glassware 3. Prepare Dry/Inert Glassware Hood->Glassware Weigh 4. Weigh Reagent in Hood Glassware->Weigh Proceed to Execution Dissolve 5. Dissolve in Anhydrous Solvent Weigh->Dissolve Transfer 6. Transfer via Syringe/Cannula (Critical Control Point) Dissolve->Transfer React 7. Add Dropwise to Cooled Reaction Transfer->React Quench 8. Quench Reaction Slowly in Hood React->Quench Reaction Complete Waste 9. Segregate Halogenated Waste Quench->Waste Decon 10. Decontaminate Glassware in Hood Waste->Decon

Caption: A workflow for the safe handling of this compound.

Section 4: Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical.

Emergency Protocol Decision Tree

Emergency_Response Start Incident Occurs Spill Is it a Spill? Start->Spill Yes Exposure Is it a Personal Exposure? Start->Exposure No Spill_Size Is the spill large or uncontained? Spill->Spill_Size Exposure_Type What type of exposure? Exposure->Exposure_Type Evacuate Evacuate Area Alert EH&S Pull Fire Alarm Spill_Size->Evacuate Yes Absorb Contain with inert absorbent (e.g., vermiculite) Collect in sealed container Decontaminate area Spill_Size->Absorb No Skin Skin Contact Exposure_Type->Skin Eyes Eye Contact Exposure_Type->Eyes Ingestion Ingestion Exposure_Type->Ingestion Skin_Action Immediately remove contaminated clothing. Flush with copious water for 15+ min. Seek immediate medical attention. Skin->Skin_Action Eyes_Action Immediately flush with eyewash for 15+ min, holding eyelids open. Seek immediate medical attention. Eyes->Eyes_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion_Action

Caption: A decision tree for emergency response to incidents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45080714, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12466577, 2-Chloro-1-cyclopentylethanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]

  • Angene Chemical (n.d.). This compound(CAS# 54195-75-4). Retrieved from [Link]

  • ResearchGate (2025). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • National Institutes of Health (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • National Institutes of Health (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]

  • Google Patents (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • ResearchGate (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... Retrieved from [Link]

  • Bahar Chemical (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • ACS Publications (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Retrieved from [Link]

  • Ospedale Sicuro (n.d.). OV - Hazards and risk factors - Aldehydes, ketones. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • BIOFOUNT (n.d.). 54195-75-4|this compound. Retrieved from [Link]

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Navigating the Synthesis and Supply of 2-Chloro-1-cyclobutylethan-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth guide serves as a critical resource for researchers, chemists, and professionals in drug development on the commercial availability, synthesis, and applications of the chemical intermediate, 2-Chloro-1-cyclobutylethan-1-one. With the growing interest in novel molecular scaffolds in medicinal chemistry, this compound presents itself as a valuable building block for the synthesis of complex organic molecules.

Introduction: The Significance of this compound

This compound (CAS No. 54195-75-4) is a halogenated ketone that has garnered attention as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone moiety and a cyclobutane ring, offers a unique combination of functionalities for the construction of diverse molecular architectures. The presence of the chlorine atom at the alpha position to the carbonyl group makes it susceptible to nucleophilic substitution, a cornerstone reaction in the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is pivotal in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research and development needs. Below is a summary of some of the key suppliers:

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/SpecificationAdditional Information
Angene Chemical [1]54195-75-4C6H9ClO132.59-Provides detailed chemical properties and safety information.
BLD Pharm [2]54195-75-4C6H9ClO132.59-Offers the compound with storage information (Inert atmosphere, 2-8°C).
ChemScene 932-28-5 (related compound)C7H11ClO146.61≥95%Provides detailed safety and handling information for a similar compound.
BIOFOUNT [3]54195-75-4C6H9OCl132.58-Can be used as a reference for drug impurities and as a biomedical reagent.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the α-chlorination of its precursor, 1-cyclobutylethan-1-one (also known as cyclobutyl methyl ketone). Several chlorinating agents can be employed for this transformation, with the choice often depending on the desired scale, selectivity, and safety considerations.

Synthesis of the Precursor: 1-cyclobutylethan-1-one

The starting material, 1-cyclobutylethan-1-one, can be synthesized through various established methods. One common approach involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester[4].

α-Chlorination of 1-cyclobutylethan-1-one

The key step in the synthesis is the selective chlorination at the α-position of the ketone. This can be achieved using reagents such as chlorine gas or sulfuryl chloride.

Experimental Protocol: α-Chlorination using Chlorine Gas (Adapted from a similar synthesis) [5]

This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific synthesis of this compound.

Materials:

  • 1-cyclobutylethan-1-one

  • Dichloromethane (or another suitable solvent)

  • Chlorine gas

  • A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)

  • Nitrogen gas (for inert atmosphere)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubbing system for chlorine gas, dissolve 1-cyclobutylethan-1-one in dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add a catalytic amount of a Lewis acid (e.g., AlCl₃).

  • Slowly bubble chlorine gas through the stirred solution, maintaining the temperature between 0-10 °C. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), stop the chlorine gas flow and purge the system with nitrogen to remove any excess chlorine.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the chlorination and to minimize the formation of polychlorinated byproducts.

  • Lewis Acid Catalyst: The Lewis acid polarizes the chlorine molecule, making it a more potent electrophile and facilitating the attack on the enol or enolate of the ketone.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture and oxygen.

  • Monitoring: Close monitoring of the reaction is crucial to prevent over-chlorination and to ensure the complete conversion of the starting material.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 1-cyclobutylethan-1-one Chlorination α-Chlorination (Cl₂, Lewis Acid) Start->Chlorination Workup Aqueous Workup (Washing & Extraction) Chlorination->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product Applications_Pathway cluster_applications Applications of this compound Core This compound Fungicides Fungicide Synthesis Core->Fungicides Heterocycles Heterocycle Synthesis (Thiazoles, Imidazoles, etc.) Core->Heterocycles Antivirals Potential in Antiviral Drug Synthesis Core->Antivirals Bioactive Biologically Active Molecules Fungicides->Bioactive Heterocycles->Bioactive Antivirals->Bioactive

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and causes severe skin burns and eye damage.[2]

Precautionary Measures: [3]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique reactivity profile makes it a valuable tool for the construction of complex molecules, particularly in the development of new fungicides and other biologically active compounds. As research into novel therapeutic agents continues to expand, the utility of such versatile building blocks is expected to grow, making a thorough understanding of their properties and synthesis essential for the scientific community.

References

  • Angene Chemical. This compound(CAS# 54195-75-4). Retrieved from [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • BIOFOUNT. 54195-75-4|this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Organic Syntheses. 3-butylcyclobutenone. Retrieved from [Link]

  • ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. A review: Mechanism of action of antiviral drugs. PubMed Central. Retrieved from [Link]

  • Chegg. Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

2-Chloro-1-cyclobutylethan-1-one (CAS No: 54195-75-4) is a compelling bifunctional organic molecule that holds significant potential as a versatile intermediate in modern synthetic chemistry. Its structure, featuring a reactive α-chloroketone moiety and a cyclobutane ring, offers a unique combination of reactivity and structural rigidity, making it a valuable building block for the synthesis of more complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.

The α-chloroketone functional group is a potent electrophile, susceptible to a wide range of nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functionalities and the construction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the cyclobutane motif is increasingly sought after in medicinal chemistry. Its three-dimensional, puckered nature provides a scaffold that can enhance metabolic stability, improve binding affinity to biological targets by introducing conformational constraint, and serve as a non-planar bioisostere for other cyclic or aromatic systems.

This technical guide provides a comprehensive literature review of this compound, detailing its synthesis from readily available precursors, predicting its physicochemical and spectroscopic properties, and exploring its reactivity, with a particular focus on its application in the synthesis of medicinally relevant heterocyclic systems.

Synthesis of this compound: Proposed Synthetic Routes

While specific peer-reviewed synthetic procedures for this compound are not extensively documented, its synthesis can be confidently approached through well-established and reliable organic transformations. Two primary strategies are proposed here: the Arndt-Eistert homologation of cyclobutanecarboxylic acid and the direct α-chlorination of cyclobutyl methyl ketone.

Route 1: Arndt-Eistert Homologation of Cyclobutanecarboxylic Acid

The Arndt-Eistert synthesis is a classic and highly effective method for the one-carbon homologation of carboxylic acids to their corresponding α-diazo ketones, which can then be converted to α-chloroketones. This multi-step, one-pot sequence offers a controlled and predictable route to the target molecule.

Workflow Diagram: Arndt-Eistert Homologation

Arndt_Eistert cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Hydrochlorination A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ C α-Diazo-α'-cyclobutylketone B->C Diazomethane (CH₂N₂) D This compound C->D HCl

Caption: Arndt-Eistert synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

  • Acid Chloride Formation:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.[1]

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[1]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

    • The resulting cyclobutanecarbonyl chloride can be purified by distillation under reduced pressure or used directly in the next step after removal of the solvent and excess thionyl chloride in vacuo.

  • Diazoketone Formation and Hydrochlorination:

    • Dissolve the crude or purified cyclobutanecarbonyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or THF).

    • Cool the solution to 0 °C and add an ethereal solution of diazomethane (CH₂N₂) (approximately 2.0 eq) portion-wise until the yellow color of diazomethane persists. Caution: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of hydrochloric acid (e.g., concentrated HCl or a solution of HCl in a compatible solvent) until the yellow color disappears and gas evolution (N₂) ceases. The HCl also serves to convert the intermediate diazoketone to the final α-chloroketone.

    • The reaction mixture can then be washed with water and saturated sodium bicarbonate solution, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield crude this compound.

    • Purification can be achieved by vacuum distillation or column chromatography.

Causality and Experimental Rationale:

  • The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides with the advantage that the byproducts are gaseous.[2]

  • The Arndt-Eistert reaction proceeds via the formation of a diazoketone, which upon protonation and loss of nitrogen gas, forms a reactive ketene that is then trapped by the chloride ion.[3] The stepwise addition of diazomethane is crucial for safety and to avoid the formation of byproducts.

Route 2: Direct α-Chlorination of Cyclobutyl Methyl Ketone

A more direct approach involves the α-chlorination of a suitable ketone precursor, cyclobutyl methyl ketone. This method, by analogy to a patented procedure for a similar cyclopropyl derivative, offers a potentially more atom-economical route.[4]

Workflow Diagram: Direct α-Chlorination

Alpha_Chlorination A Cyclobutyl Methyl Ketone B This compound A->B Cl₂ gas, Lewis Acid Catalyst (e.g., MeAlCl₂), Solvent (e.g., CH₂Cl₂)

Caption: Direct α-chlorination of cyclobutyl methyl ketone.

Step-by-Step Experimental Protocol (Analogous):

  • Reaction Setup:

    • In a multi-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (e.g., NaOH solution), dissolve cyclobutyl methyl ketone (1.0 eq) in an anhydrous solvent such as dichloromethane.[4]

    • Add a Lewis acid catalyst, such as methylaluminum dichloride (MeAlCl₂) or a mixture of MeAlCl₂ and dimethylaluminum chloride (Me₂AlCl), (e.g., 0.5-10 mol%).[4]

    • Cool the reaction mixture to a temperature between -5 °C and 15 °C.[4]

  • Chlorination:

    • Bubble chlorine gas (Cl₂) through the stirred solution at a controlled rate. The total amount of chlorine gas should be carefully monitored (e.g., 2.0-2.5 eq).[4]

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to maximize the formation of the desired monochlorinated product and minimize dichlorination.

  • Workup and Purification:

    • Upon completion, cease the chlorine gas flow and allow the reaction to warm to room temperature.

    • Quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining chlorine.

    • Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.[4]

Causality and Experimental Rationale:

  • The Lewis acid catalyst polarizes the chlorine molecule, increasing its electrophilicity and promoting the chlorination at the α-position of the ketone.

  • Low reaction temperatures are crucial to control the reactivity of chlorine gas and improve the selectivity for monochlorination over dichlorination.

  • The use of a non-polar solvent like dichloromethane is typical for such chlorination reactions.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉ClOPubChem[5]
Molecular Weight132.59 g/mol PubChem[5]
IUPAC Name2-chloro-1-cyclobutylethanonePubChem[5]
CAS Number54195-75-4PubChem[5]
AppearancePredicted to be a colorless to pale yellow liquid-
Boiling PointPredicted to be in the range of 180-200 °C (at atmospheric pressure)-
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~4.2-4.5 ppm (s, 2H): This singlet would correspond to the two protons of the chloromethyl group (-CH₂Cl). The chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and the chlorine atom.

  • δ ~3.0-3.5 ppm (m, 1H): A multiplet corresponding to the methine proton on the cyclobutane ring attached to the carbonyl group (-CH-CO-).

  • δ ~1.8-2.5 ppm (m, 6H): A complex series of multiplets for the remaining six protons of the cyclobutane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~200-210 ppm: The carbonyl carbon (C=O).[6]

  • δ ~45-50 ppm: The carbon of the chloromethyl group (-CH₂Cl).[6]

  • δ ~40-50 ppm: The methine carbon of the cyclobutane ring attached to the carbonyl group.

  • δ ~15-30 ppm: The methylene carbons of the cyclobutane ring.

IR (Infrared) Spectroscopy:

  • ~1715-1735 cm⁻¹ (strong): A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration of an aliphatic ketone.[7]

  • ~2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the alkyl groups.

  • ~650-800 cm⁻¹ (medium-strong): C-Cl stretching vibration.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A molecular ion peak would be expected at m/z = 132, with a characteristic M+2 isotope peak at m/z = 134 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragmentation Patterns:

    • α-cleavage: Loss of the cyclobutyl radical (•C₄H₇) to give an acylium ion at m/z = 63/65 ([ClCH₂CO]⁺).

    • α-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to give a cyclobutyl-substituted acylium ion at m/z = 83 ([C₄H₇CO]⁺).

    • McLafferty Rearrangement: Not expected to be a major fragmentation pathway for this molecule.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is primarily derived from the high reactivity of its α-chloroketone moiety. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack, facilitating Sₙ2 reactions.

Hantzsch Thiazole Synthesis: A Gateway to Medicinally Relevant Scaffolds

One of the most significant applications of α-haloketones is in the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring system.[4][8] The reaction of this compound with thiourea is expected to produce 2-amino-4-cyclobutylthiazole, a valuable scaffold in medicinal chemistry. 2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9][10]

Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents This compound + Thiourea product 2-Amino-4-cyclobutylthiazole reagents->product Solvent (e.g., Ethanol), Heat

Caption: Hantzsch synthesis of 2-amino-4-cyclobutylthiazole.

Mechanism of Hantzsch Thiazole Synthesis:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic α-carbon of this compound in an Sₙ2 reaction, displacing the chloride ion to form an isothiouronium salt intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the isothiouronium intermediate attacks the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Step-by-Step Experimental Protocol (Proposed):

  • In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.0-1.2 eq).[4]

  • Add a suitable solvent, such as ethanol or methanol.[4]

  • Heat the mixture to reflux with stirring for 1-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5% Na₂CO₃ or saturated NaHCO₃) to neutralize the HCl byproduct and precipitate the product.[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude 2-amino-4-cyclobutylthiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

This compound emerges as a strategically important synthetic intermediate, bridging the gap between simple starting materials and complex, high-value molecules. Although detailed experimental data for this specific compound is sparse, its synthesis can be reliably achieved through established methods such as the Arndt-Eistert homologation or direct α-chlorination. Its characterization can be confidently predicted based on the well-understood spectroscopic behavior of its constituent functional groups. The true value of this molecule lies in its reactivity, particularly its utility in the Hantzsch thiazole synthesis to generate 2-amino-4-cyclobutylthiazole, a scaffold with recognized potential in drug discovery. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and strategically employ this compound in their synthetic endeavors.

References

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Methodological & Application

Synthesis of 2-Chloro-1-cyclobutylethan-1-one from Cyclobutanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1-cyclobutylethan-1-one is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactive chloromethyl ketone moiety, combined with the cyclobutyl group, makes it a versatile building block for introducing the cyclobutane ring into more complex molecular architectures. This application note provides a comprehensive guide for the synthesis of this compound, starting from the readily available cyclobutanecarboxylic acid. The described three-step synthesis proceeds via the well-established Arndt-Eistert reaction, which offers a reliable method for the homologation of carboxylic acids.

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It provides a detailed theoretical framework, step-by-step experimental protocols, and critical safety information to ensure a successful and safe synthesis.

Reaction Overview and Mechanism

The overall transformation of cyclobutanecarboxylic acid to this compound is a three-step process:

  • Formation of Cyclobutanecarbonyl Chloride: The synthesis commences with the conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride derivative, cyclobutanecarbonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, to yield the desired acyl chloride.

  • Formation of 1-Diazo-2-cyclobutylethan-1-one: The cyclobutanecarbonyl chloride is then reacted with diazomethane (CH₂N₂) to form the corresponding α-diazoketone.[2][3][4] Diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[4] This is followed by the elimination of a chloride ion and a proton to generate the diazoketone. It is crucial to use at least two equivalents of diazomethane; the first equivalent participates in the acylation, while the second equivalent acts as a base to neutralize the hydrogen chloride generated in the reaction, thus preventing the formation of the chloromethyl ketone as a byproduct at this stage.[5]

  • Formation of this compound: The final step involves the reaction of the α-diazoketone with hydrogen chloride (HCl). The diazoketone is protonated by HCl, followed by nucleophilic attack of the chloride ion, which displaces the diazo group as nitrogen gas (N₂), yielding the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Chloromethyl Ketone Formation A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B SOCl₂ C 1-Diazo-2-cyclobutylethan-1-one B->C CH₂N₂ (2 eq.) D This compound C->D HCl

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocols

Extreme Caution Advised: This synthesis involves highly hazardous materials, including thionyl chloride and diazomethane. Diazomethane is explosive, toxic, and a suspected carcinogen. All operations involving these reagents must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. Only experienced personnel should attempt this synthesis.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
Cyclobutanecarboxylic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)99%Sigma-Aldrich
Diethyl ether (anhydrous)≥99.8%Sigma-Aldrich
Potassium hydroxide (KOH)≥85%Fisher Scientific
Hydrochloric acid (HCl)37% in H₂OVWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium sulfate (anhydrous)ACS GradeVWR
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction: To the round-bottom flask, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol). In the fume hood, carefully add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise to the carboxylic acid at room temperature with stirring.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under atmospheric pressure. The crude cyclobutanecarbonyl chloride is then purified by fractional distillation under reduced pressure. The product is a colorless liquid.

Step 2 & 3: Synthesis of this compound via Diazoketone Intermediate

Note: This procedure combines the formation of the diazoketone and its subsequent conversion to the chloromethyl ketone. Diazomethane is generated in situ and used immediately without isolation. A specialized diazomethane generation apparatus with fire-polished joints is highly recommended.

  • Diazomethane Generation Setup: In a two-necked flask of a diazomethane generation apparatus, place a solution of potassium hydroxide (6.0 g) in water (10 mL) and ethanol (30 mL). The second neck is fitted with a dropping funnel containing a solution of Diazald® (21.4 g, 0.1 mol) in diethyl ether (100 mL). The distillation arm of the apparatus is connected to a receiving flask containing the cyclobutanecarbonyl chloride (from Step 1) dissolved in 50 mL of anhydrous diethyl ether, cooled to 0 °C in an ice bath.

  • Diazomethane Generation and Reaction: Gently heat the potassium hydroxide solution to 65-70 °C. Slowly add the Diazald® solution from the dropping funnel. The yellow diazomethane gas will co-distill with the ether and bubble into the acyl chloride solution. Continue the addition until the yellow color of diazomethane persists in the reaction flask, indicating a slight excess.

  • Conversion to Chloromethyl Ketone: Once the diazoketone formation is complete (as indicated by the persistent yellow color), slowly and carefully bubble dry hydrogen chloride gas through the solution at 0 °C. Alternatively, a solution of HCl in anhydrous diethyl ether can be added dropwise. The reaction is complete when the evolution of nitrogen gas ceases and the yellow color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any excess acid, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
Appearance Colorless to pale yellow oil
CAS Number 54195-75-4[6]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.2-4.4 ppm (s, 2H, -C(=O)CH₂Cl)

    • δ 3.2-3.4 ppm (m, 1H, cyclobutyl CH)

    • δ 1.8-2.4 ppm (m, 6H, cyclobutyl CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205 ppm (C=O)

    • δ ~46 ppm (CH₂Cl)

    • δ ~40 ppm (cyclobutyl CH)

    • δ ~25 ppm (cyclobutyl CH₂)

    • δ ~18 ppm (cyclobutyl CH₂)

  • IR (neat, cm⁻¹):

    • ~2950 (C-H stretch)

    • ~1715 (C=O stretch, ketone)

    • ~1400 (CH₂ bend)

    • ~750 (C-Cl stretch)

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle in a fume hood with appropriate PPE.

  • Diazomethane (CH₂N₂): Extremely toxic, explosive, and a potent carcinogen. It can explode on contact with sharp surfaces, ground glass joints, or certain chemicals, and upon heating. Use specialized glassware with fire-polished joints. Do not store diazomethane solutions; prepare and use them immediately. Any excess diazomethane should be quenched by the careful addition of acetic acid until the yellow color disappears.

  • Cyclobutanecarbonyl chloride: Corrosive and moisture-sensitive. Handle in a dry atmosphere.

  • Hydrogen Chloride (HCl): Corrosive gas. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure. A thorough risk assessment should be conducted before starting any experimental work.

References

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Application and Protocol for the α-Chlorination of Cyclobutyl Ethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental protocol for the α-chlorination of cyclobutyl ethyl ketone, a valuable synthetic intermediate in drug discovery and organic synthesis. The protocol focuses on the use of sulfuryl chloride (SO₂Cl₂) as an efficient chlorinating agent. This document provides a step-by-step procedure, an in-depth discussion of the reaction mechanism, critical safety precautions, and methods for the characterization of the resulting α-chloro ketone. The content is designed for researchers, scientists, and professionals in drug development, offering both practical instructions and the theoretical basis for the experimental choices.

Introduction: The Significance of α-Chloro Ketones

α-Halogenated ketones are versatile building blocks in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems. Their utility stems from the electrophilic nature of the α-carbon and the ability of the halogen to act as a leaving group in nucleophilic substitution reactions. The targeted synthesis of α-chlorocyclobutyl ethyl ketone provides a key intermediate for the introduction of various functionalities onto the cyclobutane ring, a motif of growing importance in medicinal chemistry due to its ability to impart unique conformational constraints on molecules.

The α-chlorination of ketones can be achieved through various reagents, including chlorine gas, N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂).[1][2] This protocol will focus on the use of sulfuryl chloride, a convenient and effective reagent for the monochlorination of ketones under controlled conditions. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of the chlorinating agent.[3][4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

Reaction Mechanism: Acid-Catalyzed α-Chlorination

The α-chlorination of ketones in the presence of an acid catalyst proceeds through the formation of an enol intermediate. This process is generally understood to be the rate-determining step of the overall reaction.[7]

The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl, which can be generated in situ or added). This step increases the electrophilicity of the carbonyl carbon and facilitates enolization.[3][4][5]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer.[3][5][6]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine atom of the chlorinating agent (in this case, SO₂Cl₂).[3][5]

  • Deprotonation: The resulting protonated α-chloro ketone is then deprotonated, typically by the chloride ion or another basic species in the reaction mixture, to yield the final product and regenerate the acid catalyst.[3][5]

Experimental Protocol: Synthesis of α-Chlorocyclobutyl Ethyl Ketone

This protocol is adapted from general procedures for the α-chlorination of ketones.[2][8] Researchers should first perform this reaction on a small scale to optimize conditions for their specific setup and reagents.

Materials and Equipment
Reagents Equipment
Cyclobutyl ethyl ketoneRound-bottom flask with a magnetic stirrer
Sulfuryl chloride (SO₂Cl₂)Addition funnel
Dichloromethane (DCM), anhydrousReflux condenser with a drying tube (e.g., CaCl₂)
Saturated aqueous sodium bicarbonate (NaHCO₃)Ice bath
Brine (saturated aqueous NaCl)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel for column chromatographyGlassware for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Reagent Preparation: Dissolve cyclobutyl ethyl ketone (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes using an addition funnel. Caution: The reaction can be exothermic, and SO₂ and HCl gas are evolved. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-chlorocyclobutyl ethyl ketone.

Visualization of the Experimental Workflow

experimental_workflow reagents Reagents: - Cyclobutyl ethyl ketone - Sulfuryl chloride - Dichloromethane setup Reaction Setup: - Dry round-bottom flask - Magnetic stirrer - Reflux condenser with drying tube reagents->setup cooling Cooling to 0 °C (Ice Bath) setup->cooling addition Slow, dropwise addition of Sulfuryl Chloride (1.1 eq) cooling->addition reaction Reaction at Room Temperature (2-4 hours, TLC monitoring) addition->reaction quench Quenching with saturated NaHCO₃ solution reaction->quench extraction Work-up: - Separation of layers - Washing with NaHCO₃, H₂O, brine quench->extraction drying Drying the organic layer (anhydrous MgSO₄ or Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification: Flash Column Chromatography concentration->purification product Pure α-Chlorocyclobutyl Ethyl Ketone purification->product

Caption: Experimental workflow for the synthesis of α-chlorocyclobutyl ethyl ketone.

Safety Precautions: Handling Sulfuryl Chloride

Sulfuryl chloride is a highly corrosive and toxic substance that requires careful handling in a well-ventilated chemical fume hood.[9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][12]

  • Inhalation Hazard: Avoid inhaling the fumes of sulfuryl chloride as it is a strong irritant to the respiratory tract and can cause pulmonary edema.[9][11] All manipulations should be performed in a certified chemical fume hood.[10]

  • Corrosivity: Sulfuryl chloride is corrosive and can cause severe skin and eye burns upon contact.[9][11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Reactivity with Water: Sulfuryl chloride reacts violently with water and moisture to produce corrosive hydrogen chloride and sulfuric acid.[9] Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sulfuryl chloride carefully before disposal.

Characterization of α-Chlorocyclobutyl Ethyl Ketone

Confirmation of the product structure and assessment of its purity are crucial. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the α-carbon bearing the chlorine atom will exhibit a characteristic downfield shift compared to the starting material, typically in the range of 4.0-5.0 ppm.[13][14] The multiplicity of this signal will depend on the number of adjacent protons. The other protons of the cyclobutyl and ethyl groups will also show characteristic signals.[13][14]

  • ¹³C NMR: The α-carbon bonded to the chlorine atom will also be shifted downfield in the ¹³C NMR spectrum, typically appearing in the range of 60-70 ppm. The carbonyl carbon will be observed further downfield, generally above 190 ppm.[14]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The presence of chlorine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1715-1735 cm⁻¹. The presence of the C-Cl bond will result in an absorption in the fingerprint region, usually between 600 and 800 cm⁻¹.

Conclusion

This application note provides a detailed and reliable protocol for the α-chlorination of cyclobutyl ethyl ketone using sulfuryl chloride. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable intermediate for further synthetic transformations. The provided information on the reaction mechanism and product characterization will aid in the successful execution and validation of the experiment.

References

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]

  • Roy, S. C., & Guin, C. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38. Available at: [Link]

  • Hart, H., & Curtis, O. E. (1956). Ketone, cyclopropyl methyl. Organic Syntheses, 36, 64. Available at: [Link]

  • Chen, P., & Cheng, P. T. W. (1997). A method for preparing α'-chloroketones. Google Patents, CN1466561A.
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  • Kleiner, H. J., & Findeisen, K. (2002). Method for chlorinating ketones. Google Patents, US6337425B1.
  • Burtoloso, A. C. B., & Dias, R. M. P. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 57(48), 15919-15923. Available at: [Link]

  • Li, J., et al. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents, CN114292178A.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β‐chloro ketones from aryl cyclopropanes. [Image attached to a publication]. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Halogenation Of Ketones via Enols [Video]. YouTube. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (600 MHz, 298 K) of samples containing... [Image attached to a publication]. Available at: [Link]

  • ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. [Image attached to a publication]. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]

  • Zhou, Z. S. (2012). A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone®. Chinese Chemical Letters, 23(9), 1033-1036. Available at: [Link]

  • Chem Survival. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions [Video]. YouTube. Available at: [Link]

  • Nickon, A., et al. (1962). Chemical Shifts of Axial and Equatorial α-Protons in the N.m.r. of Steroidal α-Haloketones. Journal of the American Chemical Society, 84(16), 3295-3297. Available at: [Link]

  • Yufeng. (2022). Everything about Sulfuryl Chloride. Available at: [Link]

  • ocproftyler. (2019). mechanism of alpha-halogenation of ketones [Video]. YouTube. Available at: [Link]

  • Stauffer Chemical Company. (1982). Selective monochlorination of ketones and aromatic alcohols. Google Patents, US4310702A.
  • Giner, X., & Echavarren, A. M. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry, 87(5), 3623-3632. Available at: [Link]

  • Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 124. Available at: [Link]

  • Reyes, J. R., & Rawal, V. H. (2016). Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones. Angewandte Chemie International Edition, 55(9), 3077-3080. Available at: [Link]

  • Rangaswamy, et al. (1998). Kinetics and Mechanism of Chlorination of Some ketones by Chloramine-B. Asian Journal of Chemistry, 10(2), 269-274. Available at: [Link]

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Sources

Application Notes and Protocols: The Versatile Role of 2-Chloro-1-cyclobutylethan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Strained Ring Precursor

In the landscape of modern medicinal and materials chemistry, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. Cyclobutane-containing building blocks have garnered significant attention as they can impart favorable pharmacological properties such as metabolic stability and improved binding efficiency.[1] 2-Chloro-1-cyclobutylethan-1-one, an α-haloketone bearing a strained cyclobutyl moiety, represents a particularly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, featuring a reactive α-chloro ketone, allows for facile nucleophilic substitution and subsequent cyclization reactions to construct key heterocyclic cores.[2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound in constructing medicinally relevant heterocycles, including thiazoles, imidazoles, pyrazines, and pyrroles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

I. Synthesis of 4-Cyclobutyl-Substituted Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide.[4] In the case of this compound, its reaction with thiourea provides a direct and efficient route to 2-amino-4-cyclobutylthiazole, a scaffold of interest in drug discovery.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom in this compound. This SN2 reaction is followed by an intramolecular cyclization where the nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-amino-4-cyclobutylthiazole.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate1 Thiouronium Salt Intermediate reagent1->intermediate1 Nucleophilic Attack (SN2) reagent2 Thiourea reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyclobutylthiazole intermediate2->product Dehydration Imidazole_Synthesis reagent1 This compound intermediate Diimine Intermediate reagent1->intermediate Condensation reagent2 Ammonia & Aldehyde (e.g., Formaldehyde) reagent2->intermediate product 4-Cyclobutylimidazole intermediate->product Cyclization & Oxidation Pyrazine_Synthesis start This compound step1 α-Aminoketone Intermediate start->step1 Amination step2 Dihydropyrazine Intermediate step1->step2 Self-condensation product 2,5-Dicyclobutylpyrazine step2->product Oxidation Paal_Knorr_Pyrrole_Synthesis cluster_0 Part A: 1,4-Dicarbonyl Synthesis cluster_1 Part B: Paal-Knorr Cyclization reagent_a1 This compound intermediate_a Alkylated β-Ketoester reagent_a1->intermediate_a Alkylation reagent_a2 β-Ketoester Enolate reagent_a2->intermediate_a product_a 1,4-Dicarbonyl Precursor intermediate_a->product_a Hydrolysis & Decarboxylation reagent_b1 1,4-Dicarbonyl Precursor product_b Cyclobutyl-Substituted Pyrrole reagent_b1->product_b Cyclocondensation reagent_b2 Primary Amine / Ammonia reagent_b2->product_b

Sources

Application Note: 2-Chloro-1-cyclobutylethan-1-one as a Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4), a bifunctional building block of significant interest in pharmaceutical research and development. We elucidate the strategic value derived from its unique molecular architecture, which combines a conformationally rigid cyclobutane scaffold with a highly reactive α-chloro ketone moiety. This document details a robust protocol for its laboratory-scale synthesis and characterization, and demonstrates its practical application in the construction of complex heterocyclic systems, which are foundational to many modern therapeutic agents. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is relentless. The structural and functional characteristics of intermediates are paramount in dictating the efficiency of a synthetic route and the ultimate properties of the active pharmaceutical ingredient (API). This compound emerges as a strategically important intermediate due to the synergistic combination of two key structural features.

1.1 The Cyclobutane Moiety: A Scaffold for Improved Pharmacokinetics

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable bioisostere for larger, more flexible cycloalkanes or aromatic groups.[1][2] Its incorporation into drug candidates can offer several distinct advantages:

  • Conformational Rigidity: Unlike flexible alkyl chains or larger rings, the puckered four-membered ring of cyclobutane restricts the conformational freedom of a molecule.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[3]

  • Metabolic Stability: The replacement of metabolically vulnerable groups (like isopropyl or cyclohexyl moieties) with a cyclobutane ring can block sites of oxidative metabolism, thereby improving a drug's pharmacokinetic profile and in vivo half-life.[1][2]

  • Vectorial Orientation: The rigid, three-dimensional structure of the cyclobutane scaffold allows for precise, predictable orientation of key pharmacophoric groups into the binding pockets of target proteins.[2]

1.2 The α-Chloro Ketone: A Versatile Electrophilic Hub

The α-chloro ketone is a powerful and versatile functional group in organic synthesis.[5] Its reactivity is dominated by the electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7] This feature makes this compound an ideal precursor for:

  • Carbon-Heteroatom Bond Formation: It readily reacts with a wide range of nitrogen, sulfur, and oxygen nucleophiles, providing a direct entry into diverse heterocyclic systems such as thiazoles, imidazoles, oxazoles, and pyrroles.[7][8] These scaffolds are ubiquitous in biologically active molecules.

  • Carbon-Carbon Bond Formation: The chlorine atom can be displaced by various carbon nucleophiles, allowing for chain extension and the construction of more complex molecular frameworks.

This dual functionality makes this compound a high-value intermediate, enabling chemists to rapidly assemble complex molecules that merge the pharmacokinetic benefits of a cyclobutane ring with a diverse array of heterocyclic cores.

Synthesis and Characterization of this compound

The most direct and scalable route to this compound is the α-chlorination of its commercially available precursor, 1-cyclobutylethan-1-one.[9] This transformation leverages the acidic nature of the α-protons, which can be selectively replaced by a halogen.

2.1 Mechanistic Rationale

The reaction proceeds via an acid-catalyzed enol formation. In the presence of an acid catalyst (e.g., HCl), the ketone carbonyl is protonated, increasing the acidity of the α-protons. A small equilibrium concentration of the enol tautomer is formed, which then acts as a nucleophile, attacking the electrophilic chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂). Subsequent deprotonation yields the final α-chloro ketone product. Sulfuryl chloride is often preferred in a laboratory setting for its ease of handling as a liquid compared to chlorine gas and for its decomposition into gaseous byproducts (SO₂ and HCl), which simplifies workup.

Synthesis Workflow

The overall process from starting material to validated intermediate is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization QC & Validation A 1-Cyclobutylethan-1-one + SO₂Cl₂ in CH₂Cl₂ B Reaction Quench (e.g., with NaHCO₃ soln) A->B 0°C to RT C Liquid-Liquid Extraction (CH₂Cl₂ / H₂O) B->C D Drying of Organic Layer (e.g., Na₂SO₄) C->D E Solvent Removal (Rotary Evaporation) D->E F Vacuum Distillation E->F G Structure Confirmation (¹H NMR, ¹³C NMR) F->G H Purity Analysis (GC-MS) F->H I Identity Verification (HRMS, IR) F->I J Validated Intermediate: This compound G->J H->J I->J

Caption: Synthesis and Validation Workflow for this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 54195-75-4[10][11]
Molecular Formula C₆H₉ClO[10]
Molecular Weight 132.59 g/mol [10]
Appearance Colorless to pale yellow liquidAssumed
Boiling Point Data not available; requires experimental determination
SMILES C1CC(C1)C(=O)CCl[10]

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

To demonstrate the synthetic utility of this compound, we present its application in the Hantzsch thiazole synthesis. This classic and reliable reaction allows for the one-pot construction of the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs. The reaction involves the condensation of an α-halo ketone with a thioamide derivative.

3.1 Reaction Mechanism

The process is a sequence of nucleophilic substitution followed by cyclization and dehydration.

Hantzsch A This compound C S-Alkylation Intermediate (Isothiouronium salt) A->C 1. Nucleophilic    Attack (SN2) B Thiourea (Nucleophile) B->C D Cyclization via N-attack on Carbonyl C->D 2. Intramolecular    Cyclization E Hemiaminal Intermediate D->E F Dehydration E->F 3. Elimination    of H₂O G 2-Amino-4-cyclobutylthiazole F->G

Caption: Mechanism of Hantzsch Thiazole Synthesis.

  • S-Alkylation: The sulfur atom of the thioamide (in this case, thiourea) acts as a potent nucleophile, attacking the electrophilic α-carbon of this compound and displacing the chloride ion in an Sₙ2 reaction.[8]

  • Cyclization: The nitrogen atom of the resulting isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the aromatic thiazole ring.

This reaction is highly efficient and provides a direct route to 2-amino-4-cyclobutylthiazole, a valuable fragment that can be further functionalized in subsequent drug discovery efforts.

Detailed Experimental Protocols

Safety Precaution: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[10] All manipulations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Protocol 1: Synthesis of this compound
Reagents & Materials
1-Cyclobutylethan-1-one (CAS 3019-25-8)[9]
Sulfuryl chloride (SO₂Cl₂)
Dichloromethane (DCM, anhydrous)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, dropping funnel, magnetic stirrer
Ice bath, rotary evaporator, vacuum distillation setup

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-cyclobutylethan-1-one (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 2 M concentration).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. Causality Justification: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of dichlorinated side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C. Self-Validation: Vigorous gas evolution (CO₂) will be observed as the acidic byproducts (HCl) and any excess SO₂Cl₂ are neutralized. Continue addition until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, pale yellow oil.

Characterization:

  • ¹H NMR: Expect characteristic shifts for the cyclobutyl protons, and a singlet for the -CH₂Cl protons adjacent to the carbonyl group (typically δ 4.0-4.5 ppm).

  • ¹³C NMR: Expect a carbonyl signal (δ > 190 ppm), a signal for the -CH₂Cl carbon, and signals for the cyclobutane ring carbons.

  • GC-MS: Confirm the molecular weight (m/z = 132/134, characteristic 3:1 isotopic pattern for chlorine) and assess purity.

Protocol 2: Synthesis of 2-Amino-4-cyclobutylthiazole
Reagents & Materials
This compound
Thiourea
Ethanol (95%)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1 eq).

  • Solvent Addition: Add ethanol (approx. 0.5 M concentration) to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. A precipitate may form as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting ketone (typically 3-6 hours).

  • Cooling and Basification: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add saturated NaHCO₃ solution until the pH is ~8-9. Self-Validation: This step neutralizes the HCl salt of the product, causing the free base to precipitate or partition into an organic solvent.

  • Extraction: Add ethyl acetate to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-amino-4-cyclobutylthiazole.

Characterization:

  • ¹H NMR: Look for the appearance of a new aromatic proton signal on the thiazole ring and a broad singlet for the -NH₂ protons.

  • MS: Confirm the expected molecular ion peak for the product.

Conclusion

This compound is a powerful and versatile intermediate that provides a direct gateway to novel chemical entities for pharmaceutical discovery. Its structure advantageously combines the pharmacokinetic benefits of a rigid cyclobutane scaffold with the synthetic flexibility of an α-chloro ketone reactive handle. The protocols detailed herein provide a reliable framework for the synthesis, characterization, and subsequent elaboration of this building block into medicinally relevant heterocyclic structures. By understanding the causality behind the reaction steps and employing robust validation methods, researchers can confidently integrate this intermediate into their synthetic programs to accelerate the development of next-generation therapeutics.

References

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl)
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])

  • Willems, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. (URL: [Link])

  • Ganter, C. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 2973-3004. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (URL: [Link])

  • Willems, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. (URL: [Link])

  • PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. National Center for Biotechnology Information. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (URL: [Link])

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (URL: [Link])

  • Organic Syntheses Procedure. (n.d.). 3-chlorocyclobutanecarboxylic acid. (URL: [Link])

  • Wang, H., et al. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. (URL: [Link])

  • ACS Publications. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. (URL: [Link])

  • ResearchGate. (2020). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (URL: [Link])

  • Wikipedia. (n.d.). α-Halo ketone. (URL: [Link])

  • Angene Chemical. (n.d.). This compound(CAS# 54195-75-4). (URL: [Link])

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (URL: [Link])

  • ResearchGate. (2014). 150 C8H7ClO 2-Chloro-1-phenylethanone. (URL: [Link])

  • ACS Publications. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (URL: [Link])

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4097. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. (URL: [Link])

  • Organic Syntheses Procedure. (n.d.). Cyclobutanecarboxylic acid. (URL: [Link])

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. (URL: [Link])

  • ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol 16 a. (URL: [Link])

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. (URL: [Link])

  • BIOFOUNT. (n.d.). 54195-75-4|this compound. (URL: [Link])

  • Stevens, E. (2019). mechanism of alpha-halogenation of ketones. YouTube. (URL: [Link])

  • Cheméo. (n.d.). Chemical Properties of Cyclobutanecarboxylic acid chloride (CAS 5006-22-4). (URL: [Link])

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (URL: [Link])

  • Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. (URL: [Link])

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Application Note: A Scalable and Robust Synthesis of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a scalable, robust, and scientifically grounded protocol for the synthesis of 2-Chloro-1-cyclobutylethan-1-one, a pivotal intermediate in contemporary drug discovery. The synthetic strategy is centered around the Friedel-Crafts acylation of cyclobutane with chloroacetyl chloride. While direct literature for this specific transformation on a large scale is sparse, the protocol herein is built upon well-established principles of Friedel-Crafts chemistry and analogous reactions with other cycloalkanes. This document provides a comprehensive guide for researchers, chemists, and drug development professionals, covering the mechanistic rationale, a detailed experimental procedure, safety and scale-up considerations, and expected analytical data.

Introduction: The Strategic Importance of the Cyclobutyl Ketone Moiety

This compound is a highly valuable building block in medicinal chemistry. The cyclobutyl group offers a unique three-dimensional scaffold that can enhance binding affinity and selectivity for biological targets, while also improving pharmacokinetic properties such as metabolic stability. The α-chloro ketone functionality is a versatile synthetic handle, enabling a wide range of subsequent transformations including nucleophilic substitutions and the construction of various heterocyclic systems. The efficient and scalable synthesis of this intermediate is therefore a critical step in the development of novel therapeutics.

Synthetic Strategy: Friedel-Crafts Acylation

The chosen synthetic route is a Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds.[1][2] This approach involves the reaction of cyclobutane with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Cyclobutane Cyclobutane Reaction Friedel-Crafts Acylation Cyclobutane->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction AlCl3 Anhydrous AlCl₃ (Lewis Acid Catalyst) AlCl3->Reaction DCM Dichloromethane (DCM) (Solvent) DCM->Reaction Temp 0 °C to Room Temp. Temp->Reaction Product This compound Reaction->Product

Figure 1: General scheme for the Friedel-Crafts acylation of cyclobutane.

This method is advantageous for its directness and use of readily available starting materials. However, the successful scale-up of Friedel-Crafts acylations requires careful control of reaction parameters to manage exothermic events and ensure high yields and purity.[3]

Mechanistic Rationale

The reaction proceeds via an electrophilic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride, facilitating the formation of a highly electrophilic acylium ion.[1] This resonance-stabilized cation is the key electrophile in the reaction.

  • Nucleophilic Attack: The C-H bond of cyclobutane acts as the nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a protonated intermediate.

  • Deprotonation: A base, such as the [AlCl₄]⁻ complex, abstracts a proton from the intermediate to regenerate the aromaticity (in the case of arenes) and yield the final ketone product.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion [ClCH₂CO]⁺[AlCl₄]⁻ ChloroacetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Intermediate Protonated Intermediate AcyliumIon->Intermediate + Cyclobutane Cyclobutane Cyclobutane Product This compound Intermediate->Product - H⁺

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is based on established procedures for Friedel-Crafts acylations of cycloalkanes. Researchers should perform a thorough risk assessment and initial small-scale trials before proceeding to a larger scale.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)CAS Number
Cyclobutane≥98%Sigma-Aldrich287-23-0
Chloroacetyl Chloride≥98%Sigma-Aldrich79-04-9
Aluminum Chloride, Anhydrous≥99.9%Sigma-Aldrich7446-70-0
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)2 M Aqueous SolutionFisher Scientific7647-01-0
Saturated Sodium BicarbonateAqueous SolutionFisher Scientific144-55-8
Anhydrous Magnesium SulfateGranularFisher Scientific7487-88-9
Equipment
  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel with pressure equalization.

  • Chiller/heater for reactor temperature control.

  • Scrubber for off-gassing (HCl).

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure

Reaction Setup and Execution Workflow

G A 1. Assemble and dry reactor under N₂ B 2. Charge reactor with AlCl₃ and DCM A->B C 3. Cool to 0-5 °C B->C D 4. Add chloroacetyl chloride dropwise C->D E 5. Add cyclobutane dropwise D->E F 6. Allow to warm to RT and stir E->F G 7. Monitor reaction progress (e.g., GC-MS) F->G

Figure 3: Workflow for the reaction setup.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM, 5 L per kg of chloroacetyl chloride) and anhydrous aluminum chloride (1.2 equivalents).

  • Cooling: Cool the stirred suspension to 0-5 °C.

  • Chloroacetyl Chloride Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Cyclobutane Addition: Add cyclobutane (1.1 equivalents) dropwise, again maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., GC-MS).

Workup and Purification

Workup and Purification Workflow

G A 1. Cool reaction to 0-5 °C B 2. Quench by slow addition to cold 2 M HCl A->B C 3. Separate organic layer B->C D 4. Extract aqueous layer with DCM C->D E 5. Combine organic layers D->E F 6. Wash with sat. NaHCO₃ E->F G 7. Wash with brine F->G H 8. Dry over MgSO₄ G->H I 9. Filter and concentrate H->I J 10. Purify by vacuum distillation I->J

Figure 4: Workflow for workup and purification.

  • Quenching: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a stirred solution of 2 M HCl, also cooled to 0-5 °C. Slowly transfer the reaction mixture into the cold acid. Caution: This is a highly exothermic process with significant HCl gas evolution. Ensure adequate cooling and ventilation.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 1 L per kg of starting material).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Analytical Characterization (Predicted)

Analytical MethodExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~4.2 (s, 2H, -C(=O)CH₂Cl), 3.4-3.6 (m, 1H, -CH-C(=O)), 1.8-2.4 (m, 6H, cyclobutyl CH₂) ppm
¹³C NMR (100 MHz, CDCl₃)δ ~205 (C=O), 48 (CH), 45 (CH₂Cl), 25 (cyclobutyl CH₂), 18 (cyclobutyl CH₂) ppm
GC-MS (EI) m/z: 132/134 (M⁺/M⁺+2, chlorine isotope pattern), 97, 79, 55
Purity (by GC) >98%
Yield 70-80%

Scale-Up and Safety Considerations

IssueMitigation Strategy
Exothermic Reaction Use a jacketed reactor with a reliable cooling system. Control reagent addition rates carefully. Perform a reaction calorimetry study to understand the thermal profile.
HCl Off-gassing Vent the reactor through a caustic scrubber to neutralize HCl gas.
Moisture Sensitivity Use anhydrous reagents and solvents. Maintain a positive nitrogen pressure throughout the reaction.
Corrosive Reagents Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Ensure all equipment is compatible with the reagents.
Workup Exotherm The quench is highly exothermic. Add the reaction mixture to the acid slowly with vigorous stirring and efficient cooling.

Conclusion

The Friedel-Crafts acylation of cyclobutane with chloroacetyl chloride presents a viable and scalable route to the important synthetic intermediate, this compound. Careful control of reaction conditions, particularly temperature, and a well-designed workup procedure are critical for a safe and efficient synthesis on a larger scale. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this synthesis in a research or production setting.

References

  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • American Chemical Society. (n.d.). Safety in the Chemistry Laboratory. [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Roberts, S. M., & Price, B. J. (Eds.). (1985). Practical Organic Chemistry. Blackie & Son Ltd. [Link]

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Derivatization of 2-Chloro-1-cyclobutylethan-1-one for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 2-Chloro-1-cyclobutylethan-1-one for Medicinal Chemistry

Introduction: Unlocking Molecular Diversity

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. This compound is a prime example of a versatile synthetic intermediate that offers medicinal chemists a gateway to novel molecular architectures. Its structure is distinguished by two key features: the conformationally rigid cyclobutane ring and the highly reactive α-chloro ketone moiety.

The cyclobutane unit is increasingly sought after in medicinal chemistry for its ability to impart favorable pharmacological properties.[1][2] Its unique puckered structure can enforce specific conformations, potentially increasing binding affinity to biological targets, and can serve as a metabolically stable, non-planar bioisostere for other groups like alkenes or phenyl rings.[1][3][4]

Juxtaposed with the cyclobutane ring is the α-chloro ketone, a classic electrophilic functional group that serves as a linchpin for a multitude of chemical transformations.[5][6] This reactive handle allows for the facile introduction of diverse functionalities through reactions such as nucleophilic substitutions, rearrangements, and the construction of heterocyclic systems, which are ubiquitous in approved drugs.[7] This application note provides a detailed exploration of key derivatization strategies for this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new therapeutic agents.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material's properties is essential for safe and effective experimentation.

PropertyValueSource
IUPAC Name 2-chloro-1-cyclobutylethanone[8]
CAS Number 54195-75-4[8]
Molecular Formula C₆H₉ClO[8]
Molecular Weight 132.59 g/mol [8]
Appearance (Typically) Colorless to pale yellow liquidCommercially available data
SMILES C1CC(C1)C(=O)CCl[8]

Safety and Handling: this compound is classified as a corrosive and irritant substance.[8] It is harmful if swallowed and causes severe skin burns and eye damage.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Derivatization Strategy I: Nucleophilic Substitution (Sₙ2)

The most direct derivatization pathway for this compound involves the nucleophilic displacement of the chloride atom. This Sₙ2 reaction is highly efficient due to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon.[9] This strategy allows for the introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, providing rapid access to diverse libraries of compounds.

Causality and Mechanistic Insight

The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step.[10] The transition state is stabilized by the neighboring carbonyl group. Using less basic nucleophiles is generally preferred to avoid competing side reactions like elimination or enolate formation.[10]

Workflow for Nucleophilic Substitution

Caption: General workflow for Sₙ2 derivatization.

Protocol 1: Synthesis of 2-(benzylamino)-1-cyclobutylethan-1-one

This protocol details the reaction with an amine nucleophile, a common step in the synthesis of pharmacologically active agents.

Materials:

  • This compound

  • Benzylamine

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry THF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add benzylamine (2.2 eq) dropwise to the solution. A white precipitate (benzylamine hydrochloride) will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the hydrochloride salt, washing the solid with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired α-amino ketone.

NucleophileProduct ClassPotential Application
Primary/Secondary Amineα-Amino KetonePrecursors for imidazoles, oxazoles, enzyme inhibitors
Thiolα-Thio KetoneSynthesis of thiazoles, cysteine protease inhibitors
Alcohol/Phenolα-Alkoxy/Aryloxy KetoneBuilding blocks for various complex molecules
Sodium Azideα-Azido KetonePrecursor for α-amino ketones and triazoles

Derivatization Strategy II: The Favorskii Rearrangement

The Favorskii rearrangement is a powerful and elegant transformation of α-halo ketones into carboxylic acid derivatives, mediated by a base.[11][12] For a substrate like this compound, this reaction does not induce a contraction of the stable cyclobutane ring but rather rearranges the chloroethanone backbone to yield valuable cyclobutylacetic acid derivatives.

Causality and Mechanistic Insight

The generally accepted mechanism involves the formation of an enolate by deprotonation of the α'-carbon (on the cyclobutyl ring).[12][13] This enolate then undergoes intramolecular cyclization, displacing the chloride to form a highly strained bicyclic cyclopropanone intermediate. The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening of the tetrahedral intermediate occurs to relieve ring strain, typically cleaving the bond between the carbonyl carbon and the more substituted α-carbon, to yield the final rearranged ester product after protonation.[11][13]

Mechanism of the Favorskii Rearrangement

Caption: Key steps in the Favorskii rearrangement.

Protocol 2: Synthesis of Methyl 2-cyclobutylacetate

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol or by using a commercial solution. For this reaction, a solution containing 3.0 equivalents of NaOMe is required.

  • In a separate flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add the sodium methoxide solution to the ketone solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the mixture by adding 1 M HCl until the pH is ~7.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the remaining residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo. Purify the resulting crude ester by distillation or flash chromatography to obtain methyl 2-cyclobutylacetate.

Derivatization Strategy III: Heterocycle Synthesis

α-Halo ketones are foundational precursors for the synthesis of five-membered heterocycles, which form the core of countless pharmaceuticals.[6][7] By reacting this compound with reagents containing two heteroatom nucleophiles (e.g., N-C-S, N-C-N, N-C-O), a variety of cyclobutyl-substituted heterocycles can be readily prepared.

Application: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for producing thiazole rings by reacting an α-halo ketone with a thioamide. This provides a direct route to cyclobutyl-substituted thiazoles, a privileged scaffold in medicinal chemistry.

Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow for cyclobutyl-thiazole synthesis.

Protocol 3: Synthesis of 2-amino-4-cyclobutylthiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Ammonium hydroxide (NH₄OH) or sodium bicarbonate

  • Reaction flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Fit the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add ammonium hydroxide or a saturated solution of sodium bicarbonate to the stirred solution until it becomes basic (pH > 8). This will neutralize the hydrohalide salt and precipitate the free base product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-cyclobutylthiazole. The product may be further purified by recrystallization if necessary.

ReagentHeterocycle Formed
Thioamide / ThioureaThiazole
Amidine / GuanidineImidazole
CarboxamideOxazole

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemistry. The strategic application of its dual reactivity—stemming from the conformationally important cyclobutane ring and the synthetically malleable α-chloro ketone handle—enables the rapid generation of molecular diversity. The protocols detailed herein for nucleophilic substitution, the Favorskii rearrangement, and heterocycle synthesis provide a robust framework for researchers to construct novel libraries of compounds. By leveraging these methods, drug discovery professionals can efficiently explore new chemical space, ultimately accelerating the development of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]

  • Willems, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. Pharmaffiliates. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]

  • Willems, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • One Chemistry. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry [Video]. YouTube. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Favorskii rearrangement. ChemEurope.com. Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Chloro-1-cyclobutylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Chlorohydrins

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral chlorohydrins are exceptionally valuable building blocks due to their bifunctional nature, allowing for a variety of subsequent stereospecific transformations. The synthesis of these motifs via the asymmetric reduction of prochiral α-chloroketones represents a highly efficient and atom-economical approach to installing two adjacent stereocenters.

This technical guide focuses on the asymmetric synthesis of (R)- and (S)-2-chloro-1-cyclobutylethanol, key chiral intermediates, from the prochiral ketone 2-Chloro-1-cyclobutylethan-1-one (CAS 54195-75-4).[1][2] The cyclobutyl moiety is a prevalent structural feature in numerous biologically active molecules, making the development of robust and scalable methods for the synthesis of chiral cyclobutane derivatives a significant objective.[3][4]

We will explore three distinct and powerful methodologies for achieving this transformation:

  • Biocatalytic Asymmetric Reduction: A green and highly selective method leveraging whole-cell catalysts.

  • Corey-Itsuno (CBS) Asymmetric Reduction: A classic and reliable chemical reduction employing a chiral oxazaborolidine catalyst.

  • Asymmetric Transfer Hydrogenation (ATH): A versatile and efficient method utilizing transition metal catalysis.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying scientific principles to empower rational experimental design and troubleshooting.

Biocatalytic Asymmetric Reduction of this compound

Principle and Expertise: Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering exceptional selectivity under mild, environmentally benign conditions.[5] The asymmetric reduction of prochiral ketones to chiral alcohols is one of the most established applications of this technology.[6] This transformation is typically mediated by oxidoreductase enzymes found within microbial cells, such as the baker's yeast Saccharomyces cerevisiae.

The key advantages of using a whole-cell biocatalyst include:

  • High Enantioselectivity: The intricate three-dimensional structure of the enzyme's active site often leads to the formation of a single enantiomer of the product.

  • In Situ Cofactor Regeneration: The reduction requires a hydride source, typically the cofactor NADPH or NADH. Whole-cell systems possess the metabolic machinery to continuously regenerate these expensive cofactors, making the process economically viable.[5]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which helps to prevent side reactions and degradation of sensitive functional groups.

  • Cost-Effectiveness and Sustainability: The use of readily available and inexpensive biocatalysts like baker's yeast makes this a "green" and scalable synthetic route.[7]

In this protocol, we leverage the inherent enzymatic machinery of Saccharomyces cerevisiae to asymmetrically reduce this compound. The yeast cells provide the necessary oxidoreductases and a sustainable source of the reducing cofactor, typically regenerated through the metabolism of a simple carbohydrate like glucose.

Experimental Protocol: Yeast-Mediated Reduction

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose (Dextrose)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

Procedure:

  • Yeast Culture Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm (35-40 °C) deionized water. Add 10 g of active dry baker's yeast and swirl gently to suspend.

  • Incubation: Cover the flask with a cotton plug or a perforated cap to allow for CO₂ release. Place the flask in a shaking incubator at 30-35 °C and 150-200 rpm for 30-60 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1.0 g of this compound in a minimal amount of ethanol (e.g., 2-3 mL) to ensure its dispersion in the aqueous medium. Add this solution dropwise to the activated yeast culture.

  • Reaction: Allow the reaction to proceed in the shaking incubator at 30-35 °C. Monitor the progress of the reaction by TLC or GC analysis at regular intervals (e.g., every 12 hours). The reaction is typically complete within 24-48 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, add diatomaceous earth (Celite®) to the flask and filter the mixture through a Büchner funnel to remove the yeast cells.

    • Wash the filter cake with a small amount of water.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and analyze the enantiomeric excess (e.e.) of the resulting 2-chloro-1-cyclobutylethanol using chiral HPLC or GC.

Expected Results
ParameterExpected ValueRationale & Notes
Yield 70-85%Yields can be influenced by incubation time, yeast activity, and extraction efficiency.
Enantiomeric Excess (e.e.) >95%Baker's yeast typically produces the (S)-enantiomer with high selectivity for many substrates.[7]
Workflow Diagram: Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast Baker's Yeast Activation Activate Yeast Culture (30-35°C) Yeast->Activation Glucose D-Glucose Glucose->Activation Water Water Water->Activation Reduction Asymmetric Reduction (24-48h, 30-35°C) Activation->Reduction Substrate This compound Substrate->Reduction Filtration Filtration (remove yeast) Reduction->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Chiral 2-Chloro-1-cyclobutylethanol Purification->Product G CBS_cat Chiral Oxazaborolidine Catalyst CBS_BH3 Catalyst-BH₃ Complex CBS_cat->CBS_BH3 + BH₃ BH3 BH₃ Coord_Complex Coordinated Ketone Complex CBS_BH3->Coord_Complex + Ketone Ketone Prochiral Ketone (R-CO-R') TS [Transition State] (Hydride Transfer) Coord_Complex->TS Product_Complex Product-Borane Complex TS->Product_Complex Product_Complex->CBS_cat releases product, regenerates catalyst Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Alcohol + H₂O workup G Substrate This compound Reaction Reaction Mixture (Stir at RT) Substrate->Reaction Catalyst Ru(II) Chiral Catalyst (e.g., RuCl[(S,S)-TsDPEN](p-cymene)) Catalyst->Reaction H_Source Hydrogen Source (HCOOH/Et₃N) H_Source->Reaction Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral 2-Chloro-1-cyclobutylethanol Purification->Product

Sources

Ring expansion reactions of 2-Chloro-1-cyclobutylethan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Ring Expansion Reactions of 2-Chloro-1-cyclobutylethan-1-one Derivatives

Abstract

This document provides a detailed technical guide on the ring expansion of this compound and its derivatives. This reaction leverages the inherent ring strain of the cyclobutane moiety to drive a selective rearrangement, yielding valuable 2-(chloromethyl)cyclopentanone scaffolds. These products are versatile intermediates in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and drug development.[1][2] We will explore the underlying mechanistic principles, provide optimized experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes. This guide is intended for researchers and process chemists seeking to incorporate this efficient one-carbon ring expansion methodology into their synthetic programs.

Mechanistic Principles and Rationale

The transformation of a cyclobutane ring into a more stable cyclopentane system is a thermodynamically favorable process, driven primarily by the relief of ring strain.[3][4] Cyclobutane suffers from significant angle strain (C-C-C angles of ~90° instead of the ideal 109.5°) and torsional strain. The ring expansion of this compound is a kinetically controlled process, typically facilitated by a Lewis acid, that exploits this thermodynamic driving force.[5][6]

1.1 The Role of the Lewis Acid and Carbocation Formation

The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) to either the carbonyl oxygen or, more productively, the chlorine atom of the α-chloro ketone. This coordination polarizes the C-Cl bond, making the chloride a better leaving group. Departure of the chloride ion generates a key α-keto carbocation intermediate.

1.2 The Ring Expansion Step: A Concerted 1,2-Alkyl Shift

The crucial ring expansion occurs via a Wagner-Meerwein type rearrangement. A C-C bond of the cyclobutane ring migrates to the adjacent carbocationic center.[7][8] This process is often concerted with the departure of the leaving group to avoid the formation of a high-energy primary carbocation. The migration of the alkyl group from the ring accomplishes two critical objectives simultaneously:

  • Formation of a More Stable Ring: The strained four-membered ring is converted into a less strained five-membered ring.[3]

  • Formation of a More Stable Carbocation: The initial carbocation is stabilized by resonance with the adjacent carbonyl group, and the rearrangement leads directly to the final product without forming less stable intermediates.

The overall mechanism is depicted below.

Caption: Proposed mechanism for Lewis acid-catalyzed ring expansion.

Application Notes: Optimizing the Reaction

The success of this ring expansion hinges on careful control of experimental parameters. As a self-validating system, the protocol's integrity relies on understanding the causality behind each choice.

2.1 Choice of Lewis Acid

The strength and stoichiometry of the Lewis acid are paramount. Stronger Lewis acids can accelerate the reaction but may also promote side reactions like polymerization or decomposition.

  • Strong Lewis Acids (e.g., AlCl₃, TiCl₄): Highly effective at promoting the rearrangement, often at low temperatures. However, they are very moisture-sensitive and can lead to charring if not handled under strictly anhydrous conditions. Stoichiometric amounts are often required as the Lewis acid complexes strongly with the product carbonyl.

  • Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂): May require higher temperatures or longer reaction times but often provide cleaner reactions with fewer byproducts. They can sometimes be used in catalytic amounts, simplifying workup.[5]

Table 1: Comparison of Common Lewis Acids for Ring Expansion

Lewis Acid Relative Strength Typical Conditions Advantages Disadvantages
AlCl₃ Very Strong -20 °C to 0 °C, CH₂Cl₂ High reactivity, fast conversion Moisture sensitive, often requires >1 eq., potential for charring
TiCl₄ Very Strong -78 °C to 0 °C, CH₂Cl₂ Excellent promoter, clean reactions Highly corrosive and moisture sensitive
SnCl₄ Strong 0 °C to RT, CH₂Cl₂ Good balance of reactivity and handling Can be sluggish with less reactive substrates

| BF₃·OEt₂ | Moderate | RT to 40 °C, DCE | Easy to handle liquid, often cleaner | May require elevated temperatures |

2.2 Solvent Selection

The ideal solvent must be inert to the reaction conditions and capable of dissolving the substrate and Lewis acid.

  • Chlorinated Solvents (CH₂Cl₂, DCE): These are the solvents of choice. They are aprotic, non-coordinating, and effectively solvate the intermediates without interfering with the Lewis acid.

  • Ethereal Solvents (THF, Et₂O): Avoid these. As Lewis bases, they will competitively coordinate with the Lewis acid, inhibiting its ability to activate the substrate.

  • Protic Solvents (Alcohols, Water): Strictly avoid. They will react violently with and quench the Lewis acid.

2.3 Temperature Control

This reaction is typically exothermic, especially upon addition of the Lewis acid.

  • Initial Addition: The Lewis acid should always be added slowly at a low temperature (e.g., -20 °C to 0 °C) to control the initial exotherm and prevent degradation of the starting material.

  • Reaction Progression: After the addition, the reaction may be allowed to slowly warm to room temperature. Monitoring by TLC is crucial to determine the optimal reaction time and temperature profile.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ and TiCl₄ are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be oven- or flame-dried before use.

3.1 Protocol 1: Synthesis of Starting Material: this compound

This protocol describes a reliable method starting from commercially available cyclobutanecarboxylic acid.

Synthesis_Workflow sub Cyclobutanecarboxylic Acid step1 Acid Chloride Formation sub->step1 reagent1 SOCl₂ or (COCl)₂ reagent1->step1 intermediate Cyclobutanecarbonyl Chloride step1->intermediate step2 Arndt-Eistert Homologation & Chloride Trapping intermediate->step2 reagent2 CH₂N₂ (diazomethane) then HCl(aq) reagent2->step2 product This compound step2->product

Caption: Workflow for synthesizing the starting material.

  • Step A: Acid Chloride Formation

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a trap), add cyclobutanecarboxylic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80 °C) for 2 hours until gas evolution ceases.

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure to yield crude cyclobutanecarbonyl chloride.

  • Step B: α-Chloroketone Synthesis (via Arndt-Eistert)

    • Warning: Diazomethane is toxic and explosive. This step should only be performed by trained personnel using appropriate safety precautions (blast shield, non-ground-glass joints).

    • Dissolve the crude cyclobutanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether (Et₂O).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂, ~2.2 eq) until a persistent yellow color is observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of 4 M aqueous HCl until gas evolution stops and the yellow color disappears.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the title compound. Purify by vacuum distillation or column chromatography if necessary.

3.2 Protocol 2: Ring Expansion to 2-(Chloromethyl)cyclopentanone

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 1 M HCl (aqueous)

    • Saturated NaHCO₃ (aqueous)

    • Brine

  • Procedure:

    • Set up an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous CH₂Cl₂.

    • Cool the resulting suspension to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

    • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

    • After the addition is complete, stir the reaction mixture at -20 °C for 1 hour.

    • Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). If the reaction is sluggish, allow the mixture to slowly warm to 0 °C over 1-2 hours.

    • Once the starting material is consumed, quench the reaction by slowly pouring it over a vigorously stirred mixture of crushed ice and 1 M HCl.

    • Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-(chloromethyl)cyclopentanone.[9][10]

3.3 Protocol 3: Product Characterization

The final product should be characterized to confirm its structure and purity.

Table 2: Expected Analytical Data for Product

Analysis Starting Material (this compound) Product (2-(Chloromethyl)cyclopentanone)
¹H NMR δ ~4.2 (s, 2H, -COCH₂Cl), δ ~3.5 (m, 1H, -CH-CO), δ ~2.0-2.4 (m, 6H, cyclobutyl CH₂) δ ~3.6 (m, 2H, -CH₂Cl), δ ~2.5 (m, 1H, -CH-CO), δ ~1.8-2.3 (m, 6H, cyclopentyl CH₂)
¹³C NMR δ ~205 (C=O), δ ~50 (CH-CO), δ ~45 (CH₂Cl), δ ~25, 18 (cyclobutyl CH₂) δ ~215 (C=O), δ ~52 (CH-CO), δ ~48 (CH₂Cl), δ ~38, 28, 20 (cyclopentyl CH₂)
IR (cm⁻¹) ~1720 (C=O stretch), ~750 (C-Cl stretch) ~1745 (C=O stretch, strained 5-mem ring), ~740 (C-Cl stretch)

| MS (EI) | M⁺ peak corresponding to C₆H₉ClO | M⁺ peak corresponding to C₆H₉ClO (isomer) |

Applications in Drug Development

The cyclopentanone core is a privileged scaffold found in numerous biologically active molecules, including prostaglandins and steroid-based drugs.[2] The 2-(chloromethyl)cyclopentanone product from this reaction is a powerful building block. The chloromethyl handle allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functional groups (amines, azides, thiols, etc.) to build libraries of compounds for screening in drug discovery programs.[11][12]

References

  • SN1 Carbocation Rearrangements - Ring Expansion Problems. (2023). YouTube.
  • Ring Expansion Rearrangements. Chemistry Steps.
  • Cyclopentenone synthesis. Organic Chemistry Portal.
  • Ring-Expansion of Ketones with [1.1.1]Propellane. (2025).
  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.
  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI.
  • Tiffeneau-Demjanov Rearrangement. (2016). Chemistry LibreTexts.
  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Journal of Molecular Structure.
  • Preparation of 2-chlorocyclopentanone. PrepChem.com.
  • Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. (2021).
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2025). Master Organic Chemistry.
  • Cyclopentane Deriv
  • Ring expansion from a given cyclic carboc
  • The application of cyclobutane derivatives in organic synthesis. (2025).
  • The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions.
  • Cyclopentane synthesis. Organic Chemistry Portal.
  • Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. (2021). PubMed.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH.
  • Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. (2021).
  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025).
  • Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. ECHEMI.
  • Tiffeneau-Demjanov Rearrangement. (2012). YouTube.
  • The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. (2019).
  • Demjanov Rearrangement with Solved Problems|Basics|Mechanism. (2024). YouTube.
  • 2-Chlorocyclopentanone. PubChem.
  • Lewis Acid Catalyzed Ring-opening Reaction Of Cyclobutanone Compounds. (2022). Globe Thesis.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-1-cyclobutylethan-1-one. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to address common challenges in handling this reactive α-chloro ketone.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective purification methods for this compound, an α-chloro ketone, are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, a related compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone, is purified by reduced pressure distillation[1].

Q2: What are the expected physical properties and stability of this compound?

PropertyEstimated Value/InformationSource
Molecular Formula C₆H₉ClO[2]
Molecular Weight 132.59 g/mol [2]
Appearance Likely a liquid or low-melting solid at room temperatureGeneral knowledge of similar ketones
Boiling Point Expected to be high and require vacuum distillation to prevent decompositionInferred from related compounds[1]
Solubility Likely soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water.General chemical principles
Stability As an α-chloro ketone, it is expected to be sensitive to heat, light, and nucleophiles. It is recommended to store it at low temperatures (-4°C for short-term, -20°C for long-term) to minimize degradation[3]. α-halo ketones are known to be reactive alkylating agents[4].

Q3: What are the common impurities encountered during the synthesis of this compound?

Based on the synthesis of similar α-chloro ketones, common impurities may include:

  • Starting materials: Unreacted cyclobutyl methyl ketone.

  • Over-chlorinated byproducts: Dichloro- and trichloro-ketones are common impurities in chlorination reactions of ketones[1].

  • Solvent residues: Residual solvents from the reaction or workup.

  • Decomposition products: Hydrolysis or elimination products, especially if exposed to moisture or base.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

To accurately assess the purity of this compound, a combination of the following techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities[5].

  • High-Performance Liquid Chromatography (HPLC-UV): A robust method for routine quantification, especially for less volatile impurities[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities with distinct spectral signatures.

II. Troubleshooting Guide

Distillation Issues

Q1: My product is decomposing during distillation, what should I do?

Cause: α-chloro ketones can be thermally labile. Decomposition is likely if the distillation temperature is too high.

Solution:

  • Use High Vacuum: Employ a high-vacuum pump to lower the boiling point of your compound. The goal is to distill at the lowest possible temperature.

  • Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus minimizes the residence time of the compound at high temperatures.

  • Check for Contaminants: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Consider a mild aqueous wash of your crude product before distillation, followed by thorough drying.

Q2: The separation of my product from impurities during distillation is poor. How can I improve it?

Cause: This can be due to impurities having boiling points close to your product or the formation of azeotropes.

Solution:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the theoretical plates and improve separation.

  • Azeotropic Distillation: For certain impurities, adding an azeotrope-forming agent might help in their removal, although this is a more advanced technique requiring specific knowledge of the impurities[2].

  • Pre-Purification: Consider a preliminary purification step like a column chromatography to remove the most problematic impurities before distillation.

Recrystallization Issues

Q3: I'm having trouble finding a suitable recrystallization solvent. What is a systematic approach?

Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.

Systematic Approach to Solvent Screening:

  • Start with single solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Good candidates will show poor solubility at room temperature and good solubility when hot.

  • Consider solvent polarity: Since this compound is a moderately polar compound, start with solvents of intermediate polarity like diethyl ether, ethyl acetate, or dichloromethane. Then test less polar solvents (e.g., hexanes, toluene) and more polar solvents (e.g., ethanol, isopropanol).

  • Use a two-solvent system: If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly[6]. Common mixed solvent pairs include ethanol/water, acetone/water, and hexanes/ethyl acetate[7].

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Solution:

  • Increase the amount of solvent: This will lower the saturation point to a temperature below the compound's melting point.

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to provide a nucleation site for crystal growth.

  • Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Chromatography Issues

Q5: My compound is streaking on the silica gel column. What could be the cause?

Cause: Streaking on a silica gel column is often due to the compound's instability on the acidic silica surface or using a too-polar solvent system.

Solution:

  • Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of a base like triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Optimize the solvent system: A solvent system that is too polar can lead to poor separation and band broadening. Try a less polar eluent.

  • Work quickly and at low temperature: If the compound is decomposing on the column, running the chromatography quickly and, if possible, in a cold room can help minimize degradation.

Purity & Analysis Issues

Q6: My NMR/GC-MS analysis still shows the presence of impurities after purification. What are the next steps?

Solution:

  • Identify the impurity: Use the analytical data (especially MS and NMR) to identify the structure of the persistent impurity. Knowing what it is will help you choose a more effective purification method.

  • Combine purification methods: A single purification technique may not be sufficient. For example, you could perform a vacuum distillation followed by a recrystallization.

  • Chemical treatment: If the impurity is reactive, you might be able to selectively remove it. For example, a mild aqueous wash could remove acidic or basic impurities.

  • Re-evaluate the synthesis: If persistent byproducts are the issue, it may be more efficient to optimize the reaction conditions to minimize their formation in the first place.

III. Experimental Protocols (Based on Related Compounds)

Protocol 1: Vacuum Distillation (Adapted from the purification of 2-chloro-1-(1-chlorocyclopropyl) ethanone[1])

  • Place the crude this compound in a round-bottom flask suitable for distillation.

  • Assemble a vacuum distillation apparatus. A short path distillation head is recommended.

  • Connect the apparatus to a high-vacuum pump with a cold trap.

  • Gradually apply vacuum and then slowly heat the flask in a heating mantle or oil bath.

  • Collect the fractions that distill over at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

  • Monitor the purity of the collected fractions by GC-MS or NMR.

Protocol 2: Single-Solvent Recrystallization

  • In a flask, add a minimal amount of a suitable hot solvent (determined by prior screening) to the crude product to dissolve it completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Two-Solvent Recrystallization (General Procedure[6])

  • Dissolve the crude product in a minimum amount of a hot "good" solvent.

  • While the solution is still hot, add a "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Dry the crystals under vacuum.

IV. Visualization

Purification Method Selection

The following decision tree can help in selecting the most appropriate purification method for this compound based on the initial assessment of the crude product.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_volatile Are impurities significantly less volatile? is_solid->is_volatile No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No further_purification Further purification needed? distillation->further_purification recrystallization->further_purification chromatography->further_purification further_purification->chromatography Yes (from Dist./Recryst.) final_product Pure Product further_purification->final_product No

Caption: Decision tree for selecting a purification method.

V. References

  • CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Google Patents. Available at:

  • This compound | C6H9ClO | CID 45080714 - PubChem. Available at: [Link]

  • US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents. Available at:

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]

  • 54195-75-4|this compound - BIOFOUNT. Available at: [Link]

  • α-Halo ketone - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1-cyclobutylethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information herein is grounded in established chemical principles to ensure accuracy and reliability in your synthetic endeavors.

I. Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is through the α-chlorination of cyclobutyl methyl ketone. This reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then reacts with a chlorinating agent.

Experimental Workflow: α-Chlorination of Cyclobutyl Methyl Ketone

Figure 1: Synthetic Workflow Figure 1. General Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis start Cyclobutyl Methyl Ketone reaction Chlorinating Agent (e.g., SO2Cl2, Cl2) Acid Catalyst (e.g., HCl) Solvent (e.g., CH2Cl2) start->reaction 1. Addition crude Crude Product Mixture reaction->crude 2. Reaction purify Work-up & Distillation crude->purify 3. Purification final_product Pure this compound purify->final_product 4. Isolation analysis QC Analysis (GC-MS, NMR) final_product->analysis Characterization Figure 2: Impurity Formation Figure 2. Pathways to Common Impurities SM Cyclobutyl Methyl Ketone (Starting Material) Product This compound (Desired Product) SM->Product + Cl (Incomplete Reaction leads to residual SM) DiChloro 2,2-Dichloro-1-cyclobutylethan-1-one (Dichlorinated Impurity) Product->DiChloro + Cl (Over-chlorination)

FAQ 2: How can I minimize the formation of the dichlorinated byproduct?

Answer: The formation of 2,2-dichloro-1-cyclobutylethan-1-one occurs when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent. The electron-withdrawing effect of the first chlorine atom makes the remaining α-hydrogen more acidic and susceptible to a second halogenation, particularly under basic conditions.[1]

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess will promote dichlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second chlorination relative to the first.

A study on the α-chlorination of ketones using acetyl chloride and ceric ammonium nitrate demonstrated that this method can yield the monochlorinated product without the formation of polychlorinated side products.[2]

FAQ 3: My post-reaction analysis shows unexpected peaks. Could the cyclobutane ring be opening?

Answer: Yes, while less common under standard α-chlorination conditions, the cyclobutane ring is strained and can be susceptible to opening, especially in the presence of strong acids or Lewis acids which might be used as catalysts.[3] An acid-catalyzed ring opening would likely lead to a mixture of isomeric, acyclic chlorinated ketones.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use GC-MS to determine the molecular weight of the impurities. If they have the same molecular weight as your product (isomers), ring-opening is a possibility. Use NMR spectroscopy to elucidate their structures.

  • Re-evaluate Your Catalyst: If you are using a Lewis acid or a strong protic acid as a catalyst, consider switching to a milder acid or a non-acidic method.

  • Reaction Conditions: High temperatures can also promote ring-opening. Ensure your reaction temperature is not exceeding the necessary range.

FAQ 4: What is the best way to purify the crude product?

Answer: For liquid products like this compound, reduced pressure distillation is a highly effective method for purification. The different boiling points of the starting material, the desired product, and the dichlorinated byproduct should allow for their separation.

Compound Predicted Boiling Point Trend
Cyclobutyl methyl ketoneLowest
This compoundIntermediate
2,2-Dichloro-1-cyclobutylethan-1-oneHighest

This trend is due to the increasing molecular weight and polarity with each added chlorine atom. A patent for a similar compound details the use of vacuum distillation for purification, which supports this approach.[4]

III. Analytical Protocols

Accurate analysis of your crude and purified product is crucial. Below are general protocols for GC-MS and NMR analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components of the reaction mixture.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Temperature Program:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-280 °C.

    • Final Hold: 2-5 minutes.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Identify peaks by comparing their retention times to those of authentic standards (if available) and by interpreting their mass spectra. The molecular ion peak and fragmentation patterns will be key for identification.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the product and identify impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if desired.

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals to look for:

    • This compound: A singlet for the -CH₂Cl protons, and multiplets for the cyclobutyl protons.

    • Cyclobutyl methyl ketone (impurity): A singlet for the -CH₃ protons.

    • 2,2-Dichloro-1-cyclobutylethan-1-one (impurity): A singlet for the -CHCl₂ proton.

  • ¹³C NMR: Acquire a carbon NMR spectrum. This will help to confirm the number of unique carbon atoms and their chemical environment.

  • Data Analysis: Compare the observed chemical shifts and coupling constants to predicted values or literature data for similar structures.[2][5]

IV. Alternative Synthetic Routes and Their Impurities

While α-chlorination of the ketone is most common, other routes exist. It is important to be aware of these as they present different impurity profiles.

  • Arndt-Eistert Synthesis: This involves reacting cyclobutanecarbonyl chloride with diazomethane to form a diazoketone, which is then treated with HCl.[6][7][8]

    • Potential Impurities: Unreacted diazoketone, methyl ester byproduct.

    • Major Drawback: Use of the highly toxic and explosive diazomethane.

  • From Esters: A safer alternative to the Arndt-Eistert synthesis involves the reaction of a methyl ester with dimethylsulfoxonium methylide, followed by treatment with HCl.[9]

    • Potential Impurities: Unreacted ester, β-keto dimethylsulfoxonium ylide intermediate.

Choosing a synthetic route always involves a trade-off between factors like yield, safety, and the impurity profile. For large-scale applications, avoiding hazardous reagents like diazomethane is a primary concern.[6]

V. References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • Google Patents. (1977). Process for the preparation of cyclobutanones.

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Google Patents. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

  • Google Patents. (2004). A method for preparing α' chloroketones.

  • YouTube. (2018). Alpha Halogenation of Ketones. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • PubMed. (2002). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. [Link]

  • Arkivoc. (2007). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-Chloro-1-cyclopentylethanone. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

  • ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]

  • ACS Publications. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. [Link]

  • ResearchGate. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. [Link]

  • ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

  • ResearchGate. (2025). One-Carbon Chain Extension of Esters to ??-Chloroketones: A Safer Route Without Diazomethane. [Link]

  • PubMed. (2018). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. [Link]

  • Chemistry Stack Exchange. (2020). Reaction of acyl chlorides with diazomethane and silver(I) oxide. [Link]

  • Doc Brown's Advanced Organic Chemistry. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. [Link]

  • Reddit. (2025). NMR interpretation of 2-Chloro-1,1-diethoxyethane. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

Sources

Technical Support Center: Chlorination of Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the α-chlorination of cyclobutyl ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this transformation. The inherent ring strain and diverse reactivity of the cyclobutyl moiety can lead to several challenging side reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these undesired pathways.

Section 1: Troubleshooting Common Side Reactions

This section addresses specific problems you may encounter during the α-chlorination of cyclobutyl ketones. Each issue is presented in a question-and-answer format, providing mechanistic insights and actionable protocols.

My reaction is producing a significant amount of a ring-contracted product, a cyclopropanecarboxylic acid derivative. How can I prevent this?

Answer:

The formation of a cyclopropanecarboxylic acid derivative is a classic indicator of the Favorskii rearrangement , a common side reaction for α-halo ketones, particularly cyclic ones, under basic conditions.[1][2] The strain in the cyclobutyl ring can make this pathway particularly favorable.

Causality and Mechanism:

The Favorskii rearrangement is initiated by the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the chlorine). This forms an enolate which then undergoes an intramolecular SN2 reaction, displacing the chloride to form a highly strained bicyclic cyclopropanone intermediate.[1] This intermediate is then attacked by a nucleophile (like hydroxide or alkoxide in your reaction mixture) at the carbonyl carbon. The subsequent collapse of the cyclopropanone ring leads to the formation of a more stable carbanion, which upon protonation yields the ring-contracted carboxylic acid or ester.[1] A theoretical study on α-chlorocyclobutanone supports the viability of this cyclopropanone pathway.

Troubleshooting Protocol:

To suppress the Favorskii rearrangement, you must disfavor the formation of the α'-enolate.

  • Switch to Acid-Catalyzed Chlorination: The most effective strategy is to switch from basic or neutral conditions to a strictly acidic medium. Acid-catalyzed chlorination proceeds through an enol intermediate, not an enolate.[3] The acidic conditions will protonate the carbonyl oxygen, and subsequent tautomerization will form the enol. The enol is nucleophilic enough to react with an electrophilic chlorine source. Since a strong base is absent, the α'-proton is not abstracted, and the Favorskii rearrangement is effectively shut down.

    Protocol: Acid-Catalyzed α-Chlorination of Cyclobutyl Methyl Ketone

    • In a fume hood, dissolve cyclobutyl methyl ketone (1.0 equiv.) in a suitable solvent such as glacial acetic acid or chloroform.

    • Add a catalytic amount of strong acid, such as concentrated HCl (0.1 equiv.).

    • Slowly add your chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 equiv.), portion-wise over 30 minutes at 0 °C.

    • Allow the reaction to stir at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Choice of Base (if basic conditions are required): If your substrate is sensitive to acid and you must use basic conditions, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) in conjunction with a pre-formed enolate strategy if possible. However, this is significantly more complex and generally less effective at preventing the Favorskii rearrangement than switching to acidic conditions.

Diagram: Favorskii Rearrangement in Cyclobutyl Ketones

Favorskii_Mechanism cluster_main start α-Chlorocyclobutyl Ketone enolate Enolate Formation (Base-Promoted) start->enolate Base (e.g., OH⁻) cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack cyclopropanone->attack Nucleophile (e.g., OH⁻) rearranged Ring-Contraction (Cyclopropane- carboxylic Acid Derivative) attack->rearranged Ring Opening

Caption: Base-promoted Favorskii rearrangement pathway.

My analysis shows the presence of γ-chloroketones and other linear byproducts. What is causing the cyclobutyl ring to open?

Answer:

Ring-opening side reactions are a significant concern when working with strained carbocycles like cyclobutanes. These reactions can be promoted under both acidic and radical conditions, leading to the formation of γ-chloroketones or other fragmentation products.

Causality and Mechanism:

  • Acid-Catalyzed Ring Opening: Under strongly acidic conditions, protonation of the carbonyl can lead to the formation of a carbocation intermediate. If a carbocation forms adjacent to the cyclobutyl ring, a rearrangement can occur to relieve ring strain, leading to a more stable cyclopentyl cation or a ring-opened species.[4] While direct acid-catalyzed ring-opening of a cyclobutyl ketone itself is less common without other activating groups, the conditions for chlorination can sometimes be harsh enough to promote this pathway, especially at elevated temperatures.

  • Radical-Mediated Ring Opening: Some chlorination reagents, particularly sulfuryl chloride (SO₂Cl₂) with a radical initiator, or NCS under photochemical conditions, can proceed through a radical mechanism. A radical formed on the cyclobutane ring can undergo β-scission (ring-opening) to generate a more stable acyclic radical. This is a known pathway for the ring-opening of cyclobutanol derivatives to form γ-chloro ketones and is mechanistically plausible for cyclobutyl ketones under similar radical conditions.

Troubleshooting Protocol:

  • Avoid Radical Initiators and Light: If you are using SO₂Cl₂ or NCS, ensure that your reaction is protected from light and that you are not adding any radical initiators like AIBN or peroxides. Running the reaction in the dark is a good precautionary measure.

  • Use a Milder Chlorinating Agent: Switch to a chlorinating agent that is less prone to radical pathways. N-Chlorosuccinimide (NCS) in the presence of an acid catalyst is generally considered to proceed via an electrophilic mechanism and is a good alternative to SO₂Cl₂.

  • Control Temperature: Both acid-catalyzed and radical-mediated ring-opening reactions are accelerated by heat. Perform your chlorination at low temperatures (e.g., 0 °C to room temperature) to minimize these side reactions.

  • Manganese-Catalyzed Ring-Opening (A Note of Caution): Be aware that certain transition metals can catalyze the ring-opening of cyclobutane derivatives. For instance, manganese can catalyze the ring-opening chlorination of cyclobutanols to γ-chloroketones.[5] While this specific reaction starts with an alcohol, it highlights the potential for metal contaminants in your reagents or reaction vessel to promote undesired ring-opening pathways. Ensure high purity of your reagents and a clean reaction setup.

Diagram: Potential Ring-Opening Pathways

Ring_Opening start Cyclobutyl Ketone acid_path Acidic Conditions (e.g., strong acid, heat) start->acid_path radical_path Radical Conditions (e.g., SO₂Cl₂, initiator) start->radical_path carbocation Carbocation Intermediate acid_path->carbocation radical_intermediate Cyclobutyl Radical radical_path->radical_intermediate ring_expansion Ring Expansion (e.g., to Cyclopentanone derivative) carbocation->ring_expansion ring_opening_acid γ-Keto Carbenium Ion carbocation->ring_opening_acid ring_opening_radical β-Scission radical_intermediate->ring_opening_radical gamma_chloro γ-Chloroketone ring_opening_acid->gamma_chloro Chloride Attack ring_opening_radical->gamma_chloro Chlorine Atom Transfer

Caption: Potential pathways for ring-opening and expansion.

I am observing di- and tri-chlorinated byproducts. How can I achieve selective mono-chlorination?

Answer:

Over-chlorination is a frequent issue in the α-halogenation of ketones, leading to mixtures of mono-, di-, and sometimes poly-halogenated products. The selectivity is highly dependent on the reaction conditions.

Causality and Mechanism:

  • Base-Promoted Polychlorination: Under basic conditions, the introduction of an electron-withdrawing chlorine atom at the α-position increases the acidity of the remaining α-protons on the same carbon. This makes the mono-chlorinated product more acidic than the starting ketone, leading to faster subsequent deprotonation and chlorination, resulting in di- or poly-chlorination. This process is often difficult to control stoichiometrically.

  • Acid-Catalyzed Mono-chlorination: In an acidic medium, the rate-determining step is the formation of the enol. Once the ketone is mono-chlorinated, the electron-withdrawing effect of the chlorine atom deactivates the carbonyl oxygen towards protonation, which is the first step of enol formation. Consequently, the mono-chlorinated ketone forms its enol more slowly than the starting material, which favors mono-chlorination.

Troubleshooting Protocol:

  • Use Acidic Conditions: As with preventing the Favorskii rearrangement, switching to acid-catalyzed chlorination is the most reliable method to achieve mono-chlorination. The deactivation of the mono-chlorinated product towards further enolization provides inherent selectivity. The protocol provided in section 1.1 is recommended.

  • Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Use no more than 1.0-1.1 equivalents. While this is crucial, it is often insufficient to prevent polychlorination under basic conditions but is good practice under all conditions.

  • Slow Addition and Low Temperature: Add the chlorinating agent slowly and at a low temperature. This helps to maintain a low concentration of the chlorinating agent at any given time, which can improve selectivity for the mono-chlorinated product, even under conditions that might favor polychlorination.

Table: Condition Effects on Chlorination Selectivity

ConditionPredominant MechanismSelectivity for Mono-chlorinationCommon Side Reactions
Acidic (e.g., HCl cat.) Electrophilic (via Enol)HighRing-opening (at high temp.)
Basic (e.g., NaOH, NaOMe) Nucleophilic (via Enolate)LowPolychlorination, Favorskii Rearrangement
Neutral/Radical Radical ChainVariablePolychlorination, Ring-opening

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for my cyclobutyl ketone?

A1: The choice depends on your desired outcome and substrate tolerance.

  • N-Chlorosuccinimide (NCS): This is a versatile and easy-to-handle solid reagent. It is the preferred choice for acid-catalyzed mono-chlorination due to its electrophilic nature.[6]

  • Sulfuryl Chloride (SO₂Cl₂): This is a powerful chlorinating agent that can react via both electrophilic and radical pathways. It can be effective for acid-catalyzed chlorination but carries a higher risk of radical-mediated side reactions like ring-opening. It also produces gaseous byproducts (HCl and SO₂).

  • Molecular Chlorine (Cl₂): While effective, Cl₂ gas is hazardous and difficult to handle in a laboratory setting, and it often leads to over-chlorination. It is generally not recommended unless for specific industrial processes with appropriate engineering controls.

Q2: My cyclobutyl ketone has two different α-protons. How can I control the regioselectivity of chlorination?

A2: The regioselectivity is determined by which enol or enolate is formed.

  • Under Thermodynamic Control (Acid-Catalyzed): Acid-catalyzed enolization favors the formation of the more substituted (more stable) enol. Therefore, chlorination will predominantly occur at the more substituted α-carbon.

  • Under Kinetic Control (Base-Promoted): Deprotonation with a strong, sterically hindered base (like LDA) at low temperatures will favor the formation of the less substituted (kinetically favored) enolate. Subsequent reaction with an electrophilic chlorine source will lead to chlorination at the less substituted α-carbon. However, this approach is challenging due to the potential for the Favorskii rearrangement upon formation of the α-chloro ketone.

Q3: Can I use a base to promote the reaction with NCS?

A3: While bases can be used to catalyze the α-chlorination of ketones with NCS, this will promote the reaction via an enolate mechanism.[3] For cyclobutyl ketones, this significantly increases the risk of both polychlorination and the Favorskii rearrangement. It is generally advisable to use acidic catalysis with NCS for this class of substrates to achieve selective mono-chlorination.

Q4: How do I purify my α-chlorocyclobutyl ketone from the reaction mixture?

A4: Purification typically involves a standard aqueous workup followed by chromatography.

  • Quench: Neutralize any remaining acid or base with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic reactions, or dilute HCl for basic reactions).

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash: Wash the organic layer with water and then brine to remove water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Chromatography: Purify the crude product using silica gel column chromatography. A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point for elution. α-Chloroketones can sometimes be unstable on silica gel, so it is advisable to perform the chromatography quickly and, if necessary, use a deactivated silica gel (e.g., with triethylamine).

References

  • Favorskii Rearrangement. Wikipedia. [Link]

  • Hu, L., & Zhu, C. (2021). Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones. Organic Chemistry Frontiers, 8(19), 5357-5362. [Link]

  • Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Sulfuryl chloride. Wikipedia. [Link]

  • Moliner, V., Castillo, R., Safont, V. S., Oliva, M., Bohn, S., Tuñón, I., & Andrés, J. (1997). A Theoretical Study of the Favorskii Rearrangement. Calculation of Gas-Phase Reaction Paths and Solvation Effects on the Molecular Mechanism for the Transposition of the α-Chlorocyclobutanone. Journal of the American Chemical Society, 119(8), 1941–1947. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-cyclobutylethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and direct method for the synthesis of this compound is through the α-chlorination of cyclobutyl methyl ketone. Another potential, though less direct, route is the Friedel-Crafts acylation of cyclobutane using chloroacetyl chloride, however, this can be challenging due to the potential for ring-opening of the cyclobutane under strong Lewis acid conditions.[1][2]

Q2: What is the mechanism of the α-chlorination of cyclobutyl methyl ketone?

A2: The α-chlorination of a ketone typically proceeds through an enol or enolate intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then reacts with an electrophilic chlorine source. Under basic conditions, an enolate is formed, which is a potent nucleophile that attacks the chlorine source. The choice of conditions can influence the selectivity and rate of the reaction.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: A common issue is the formation of di- and tri-chlorinated byproducts at the methyl position.[3] To minimize these, it is crucial to control the stoichiometry of the chlorinating agent and to monitor the reaction progress closely, for instance by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] Over-chlorination can be mitigated by slow addition of the chlorinating agent and maintaining a controlled temperature.

Q4: What safety precautions should be taken when handling the reagents and product?

A4: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood. Chlorinating agents such as chlorine gas and sulfuryl chloride are highly corrosive and toxic and require special handling procedures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst or reagent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, high-purity reagents and catalysts.2. Gradually increase the reaction temperature while monitoring for product formation.3. Extend the reaction time and monitor progress by TLC or GC.
Formation of Multiple Products (Low Selectivity) 1. Over-chlorination leading to di- and tri-chlorinated species.2. Reaction temperature is too high, promoting side reactions.3. Incorrect stoichiometry of reagents.1. Add the chlorinating agent dropwise or in portions.2. Maintain the recommended reaction temperature using a cooling bath if necessary.3. Carefully control the molar ratio of the ketone to the chlorinating agent.
Difficult Product Isolation/Purification 1. Incomplete reaction, leaving unreacted starting material.2. Formation of closely-eluting impurities.3. Product degradation during workup or purification.1. Ensure the reaction goes to completion before workup.2. Optimize the solvent system for column chromatography to improve separation.3. Use mild workup conditions and consider purification methods like vacuum distillation.[3]
Product is Unstable and Decomposes 1. Presence of residual acid or base from the reaction.2. Exposure to high temperatures for extended periods.1. Thoroughly wash the organic phase during workup to remove any residual catalysts.2. Use the lowest possible temperature for solvent removal and distillation.

Experimental Protocols

Protocol 1: α-Chlorination of Cyclobutyl Methyl Ketone using Sulfuryl Chloride

This protocol is adapted from procedures for the synthesis of similar α-haloketones.[4]

Materials:

  • Cyclobutyl methyl ketone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutyl methyl ketone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cyclobutyl Methyl Ketone in DCM B Cool to 0 °C A->B C Slow Addition of Sulfuryl Chloride B->C D Monitor Reaction by TLC/GC C->D E Quench with NaHCO₃ D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Reaction Issue? LowYield Low Yield Start->LowYield Yes ImpureProduct Impure Product Start->ImpureProduct No CheckReagents Check Reagent Purity LowYield->CheckReagents Potential Cause CheckTemp Optimize Temperature LowYield->CheckTemp Potential Cause CheckTime Increase Reaction Time LowYield->CheckTime Potential Cause ControlStoich Control Stoichiometry ImpureProduct->ControlStoich Potential Cause OptimizePurification Optimize Chromatography ImpureProduct->OptimizePurification Potential Cause Success Successful Synthesis CheckReagents->Success CheckTemp->Success CheckTime->Success ControlStoich->Success OptimizePurification->Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Google Patents.
  • The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Available at: [Link]

  • US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • This compound | C6H9ClO | CID 45080714 - PubChem. Available at: [Link]

  • 3-butylcyclobutenone - Organic Syntheses Procedure. Available at: [Link]

  • 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem. Available at: [Link]

  • Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol | Chegg.com. Available at: [Link]

  • US4028418A - Process for the preparation of cyclobutanones - Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - MDPI. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is a dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 2-Chloro-1-cyclobutylethan-1-one. Low yields and reaction impurities can be significant hurdles in synthesizing this key intermediate. This document provides a structured troubleshooting guide and a comprehensive FAQ section to address these common issues, grounded in established chemical principles.

Troubleshooting Guide: Overcoming Low Reaction Yields

The primary synthetic route to this compound is the Friedel-Crafts acylation of cyclobutane using chloroacetyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] Achieving a high yield is contingent on precise control over the reaction conditions.

Issue 1: Minimal or No Product Formation

Analysis of the reaction mixture by TLC or GC-MS reveals little to no formation of the desired this compound.

Potential Causes and Solutions:

  • Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[3] Contamination with water will deactivate the catalyst, rendering it ineffective.[3]

    • Troubleshooting Steps:

      • Use Anhydrous Catalyst: Always use a fresh, unopened container of anhydrous aluminum chloride.

      • Inert Atmosphere: Handle the catalyst under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

      • Controlled Addition: Add the AlCl₃ portion-wise to the reaction mixture, as the initial complex formation is exothermic.

  • Inadequate Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.

    • Troubleshooting Steps:

      • Monitor Temperature: Use a thermometer to monitor the internal reaction temperature. It is common to start the reaction at a low temperature (e.g., 0°C) and then allow it to warm to room temperature.

      • Gentle Heating: If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied. Monitor the reaction progress to prevent the formation of byproducts at higher temperatures.

  • Impure Reagents: The purity of both cyclobutane and chloroacetyl chloride is critical for success.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Purification: If necessary, distill the chloroacetyl chloride to remove impurities.

Workflow for Diagnosing No Product Formation

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack Chloroacetyl_Chloride Cl-C(O)CH₂Cl Acylium_Ion [CH₂Cl-C=O]⁺[AlCl₄]⁻ Chloroacetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Cyclobutane Cyclobutane Sigma_Complex Sigma Complex Cyclobutane->Sigma_Complex + [CH₂Cl-C=O]⁺ Product This compound Sigma_Complex->Product - H⁺

Sources

Stability of 2-Chloro-1-cyclobutylethan-1-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-1-cyclobutylethan-1-one

A Guide to Stability and Handling for Researchers

Welcome to the technical support center for this compound. This guide is designed for professionals in research and drug development who are working with this versatile but reactive α-chloro ketone. Understanding its stability profile is critical for successful experimental outcomes, preventing yield loss, and ensuring the formation of the desired product. This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols to assess stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns stem from its two key structural features: the α-chloro ketone moiety and the strained cyclobutyl ring.

  • Under Basic Conditions: The molecule is highly susceptible to the Favorskii rearrangement, a reaction common to α-halo ketones with an available α-proton.[1][2] This rearrangement can lead to the formation of cyclopropyl-acetic acid derivatives instead of the intended product. Other potential reactions include direct SN2 substitution of the chloride and elimination.

  • Under Acidic Conditions: While more stable than in basic media, the compound can undergo acid-catalyzed enolization.[3] This can be a prelude to undesired side reactions. Furthermore, strong acidic conditions, particularly in the presence of nucleophiles, could potentially promote the opening of the strained cyclobutyl ring.[4][5]

  • General Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the hydrolysis of the C-Cl bond, though this is generally slower than base-mediated pathways.

Q2: My reaction with this compound under basic conditions is yielding an unexpected carboxylic acid or ester. What is happening?

This is a classic sign of the Favorskii rearrangement . This reaction occurs when a base (like a hydroxide or alkoxide) removes the acidic proton on the carbon opposite the chlorine atom (the α'-proton). The resulting enolate then undergoes an intramolecular SN2 reaction to form a bicyclic cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (the base), leading to the cleavage of the cyclopropanone ring and formation of a rearranged carboxylic acid (if using hydroxide) or ester (if using an alkoxide).[1][6]

Q3: How can I minimize the Favorskii rearrangement?

Minimizing this competing reaction is crucial for syntheses where direct substitution of the chloride is the goal. Consider the following strategies:

  • Choice of Base: Use non-nucleophilic, sterically hindered bases if only deprotonation is required for another part of your molecule. If a nucleophile is needed for substitution, using a weaker base and carefully controlling the temperature may favor the SN2 pathway over enolate formation.

  • Temperature Control: The Favorskii rearrangement, like many reactions, is temperature-dependent. Running reactions at lower temperatures (e.g., 0 °C or below) can often reduce the rate of this side reaction.

  • Anhydrous Conditions: Ensure your reaction is free from water if you are not intending to form a carboxylic acid. Water can act as a nucleophile, promoting the rearrangement.

  • Protecting Group Strategy: If applicable to your synthetic scheme, consider protecting the ketone carbonyl before performing reactions that require a base. This eliminates the possibility of enolate formation.

Q4: Is this compound stable to aqueous bases like sodium hydroxide?

No, it is generally not stable. Aqueous hydroxide is a strong base and a good nucleophile, creating ideal conditions for the Favorskii rearrangement to yield sodium cyclopropylacetate.[1] Direct hydrolysis via SN2 substitution to form the α-hydroxy ketone is also possible but often a minor pathway compared to the rearrangement.

Q5: What is the expected stability of this compound under acidic conditions?

The compound is significantly more stable under acidic conditions than basic ones. The primary reaction under acidic conditions is the acid-catalyzed formation of an enol intermediate.[3] While this does not immediately lead to degradation, the enol is the reactive species in α-halogenation reactions. If a halogen source is present, further halogenation could occur. Strong, non-nucleophilic acids in anhydrous solvents are generally safe. However, prolonged exposure to strong aqueous acids (e.g., concentrated HCl) at elevated temperatures may lead to slow hydrolysis or other unforeseen degradation pathways, potentially involving the cyclobutane ring.[7]

Q6: I am observing byproducts that suggest the cyclobutyl ring has opened. What conditions might cause this?

The cyclobutane ring, while more stable than a cyclopropane ring, still possesses significant ring strain (approximately 26 kcal/mol). Ring-opening is typically promoted by:

  • Strong Lewis Acids or Brønsted Acids: These can coordinate to the carbonyl oxygen, activating the ring towards nucleophilic attack and subsequent cleavage.[4]

  • Transition Metals: Certain transition metal catalysts can induce C-C bond cleavage in strained rings.

  • Radical Reactions: High-energy conditions (e.g., UV light, radical initiators) could potentially lead to ring-opening.

If ring-opened products are detected, it is critical to re-evaluate the reaction conditions, particularly the choice of catalyst and temperature.

Q7: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Cool (2-8 °C).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.

  • Container: Tightly sealed, chemically resistant container (e.g., amber glass bottle with a PTFE-lined cap).

  • Light: Protected from light to prevent potential radical reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product in a basic reaction. The Favorskii rearrangement is the dominant reaction pathway.Switch to a non-nucleophilic or sterically hindered base. Lower the reaction temperature significantly (-20 °C to 0 °C). Ensure strictly anhydrous conditions.
Formation of multiple unidentified byproducts. 1. Complex degradation under harsh (high temp, strong base/acid) conditions. 2. Ring-opening of the cyclobutyl moiety.1. Run the reaction under milder conditions (lower temperature, shorter reaction time). 2. Avoid strong Lewis acids. Screen alternative catalysts if applicable.
Inconsistent results between batches. The starting material may be degrading during storage.Verify the purity of the starting material before each use (e.g., by NMR or GC-MS). Store the compound under recommended inert and cool conditions.
Reaction with nucleophiles gives a mixture of substitution and rearrangement products. The rates of SN2 and Favorskii rearrangement are competitive.Optimize the reaction solvent and temperature to favor the SN2 pathway. Polar aprotic solvents (e.g., DMF, DMSO) can sometimes accelerate SN2 reactions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the critical choice the molecule faces under basic conditions. The desired SN2 pathway competes directly with the Favorskii rearrangement.

sub This compound enolate Enolate Intermediate sub->enolate Base (e.g., RO⁻) Deprotonation at α' sn2_product Desired Sₙ2 Product sub->sn2_product Nucleophile (e.g., Nu⁻) Direct Sₙ2 Attack cyclopropanone Bicyclic Cyclopropanone enolate->cyclopropanone Intramolecular Sₙ2 favorskii_product Favorskii Product (e.g., Cyclopropylacetic ester) cyclopropanone->favorskii_product Nucleophilic Attack (e.g., RO⁻) & Ring Opening

Caption: Competing reaction pathways under basic conditions.

Experimental Protocols

These protocols are designed as a starting point for assessing the stability of this compound under typical laboratory conditions.[8]

Protocol 1: Stability Assessment in Acidic Media
  • Preparation: Prepare three solutions of this compound (e.g., 10 mg/mL) in a relevant aprotic solvent (e.g., Acetonitrile).

  • Acidification: To two of the solutions, add a representative acid. For example:

    • Vial 1 (Control): No acid.

    • Vial 2 (Mild Acid): Add acetic acid to a final concentration of 1 M.

    • Vial 3 (Strong Acid): Add methanesulfonic acid to a final concentration of 1 M.

  • Incubation: Store all three vials at room temperature, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a neutral buffer or solvent. Analyze the sample by a suitable method (e.g., HPLC, GC-MS) to quantify the remaining parent compound and identify any major degradants.[9]

Protocol 2: Stability Assessment in Basic Media
  • Preparation: Prepare three solutions of this compound (e.g., 10 mg/mL) in a relevant aprotic solvent (e.g., Tetrahydrofuran). Cool the solutions to 0 °C.

  • Basification: To two of the solutions, add a representative base. For example:

    • Vial 1 (Control): No base.

    • Vial 2 (Mild Base): Add triethylamine to a final concentration of 1.5 equivalents.

    • Vial 3 (Strong Base): Add sodium methoxide (as a solution in methanol) to a final concentration of 1.1 equivalents.

  • Incubation: Maintain all three vials at 0 °C.

  • Time-Point Analysis: At shorter time points due to higher reactivity (e.g., 0, 15, 60, 120 minutes), withdraw an aliquot.

  • Quenching & Analysis: Immediately quench the reaction by adding the aliquot to a solution of a weak acid (e.g., saturated ammonium chloride). Extract the organic components and analyze by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of products (e.g., the Favorskii rearrangement product).

Workflow for Stability Study

start Prepare Stock Solution of Compound aliquot Aliquot into Test Conditions (Control, Acid, Base) start->aliquot incubate Incubate at Defined Temperature (e.g., 0°C or 25°C) aliquot->incubate sample Sample at Time Points (t=0, t=1h, t=4h...) incubate->sample quench Quench Reaction (Neutralize pH) sample->quench analyze Analyze via HPLC / GC-MS quench->analyze data Quantify Parent Compound & Identify Degradants analyze->data end Determine Stability Profile data->end

Caption: General workflow for a chemical stability study.

References

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). [Link]

  • National Center for Biotechnology Information. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • Kovalenko, S. I., et al. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. [Link]

  • Gella, A., et al. A protocol for testing the stability of biochemical analytes. ResearchGate. (2025-08-07). [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021-06-09). [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024-07-03). [Link]

  • The American Journal of Medical Sciences and Pharmaceutical Research. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024-08-03). [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • ACS Publications. Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. [Link]

  • YouTube. Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. (2021-02-13). [Link]

  • ACS Publications. Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. (2023-09-21). [Link]

  • National Center for Biotechnology Information. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ResearchGate. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2025-08-06). [Link]

  • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Chemistry Stack Exchange. α-Halo ketone and strong base: Favorskii vs SN2. (2019-04-25). [Link]

  • QbD Group. How to create a GMP-Compliant Stability Protocol? (2024-03-13). [Link]

  • Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017-03-15). [Link]

  • YouTube. CHEM 222: Acid-catalyzed Alpha Halogenation of Ketones. (2017-03-30). [Link]

  • PubChem. This compound. [Link]

Sources

Characterization of byproducts in 2-Chloro-1-cyclobutylethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-cyclobutylethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize byproducts, ultimately leading to a more efficient and successful synthesis.

Introduction: The Synthetic Landscape

This compound is a valuable building block in organic synthesis, often employed in the construction of more complex molecular architectures. Its synthesis, while conceptually straightforward, can be accompanied by the formation of several byproducts that may complicate purification and reduce yields. The most common synthetic routes involve either the direct α-chlorination of cyclobutyl ethyl ketone or the Friedel-Crafts acylation of a cyclobutane precursor with chloroacetyl chloride. Each pathway presents a unique set of potential side reactions and resulting impurities.

This guide will focus on the characterization of the three most common species in the reaction mixture: the desired product, the unreacted starting material, and the over-chlorinated byproduct.

Part 1: Troubleshooting Common Synthetic Issues

This section addresses frequently encountered problems during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My GC-MS analysis shows three major peaks instead of one. What are they likely to be?

It is highly probable that your reaction mixture contains the desired product, unreacted starting material, and a di-chlorinated byproduct. The elution order on a standard non-polar GC column is typically dependent on the boiling point and polarity of the compounds. You can tentatively identify them as:

  • Cyclobutyl ethyl ketone (Starting Material): The most volatile of the three, and therefore the first to elute.

  • This compound (Product): The compound of interest.

  • 2,2-Dichloro-1-cyclobutylethan-1-one (Byproduct): The least volatile, and the last to elute.

To confirm their identities, you will need to analyze their mass spectra and, ideally, their NMR spectra.

Q2: How can I minimize the formation of the di-chlorinated byproduct?

The formation of 2,2-dichloro-1-cyclobutylethan-1-one is a result of over-chlorination. To mitigate this, consider the following strategies:

  • Stoichiometry of the Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent (e.g., chlorine gas, sulfuryl chloride). Use of a slight excess is common to drive the reaction to completion, but a large excess will favor di-chlorination. A good starting point is 1.05-1.1 equivalents.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the monochlorination. Reactions are often carried out at temperatures ranging from -5 to 15 °C.[1]

  • Slow Addition of the Chlorinating Agent: Adding the chlorinating agent slowly and steadily to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the second chlorination event.

Q3: My NMR spectrum is complex and doesn't match the expected pattern for the pure product. How can I interpret it?

A complex NMR spectrum is a strong indication of a mixture of products. You will likely see overlapping signals from the starting material, the desired product, and the di-chlorinated byproduct. The key to deconvolution is to identify the characteristic signals for each component. Refer to the detailed analytical protocols in Part 2 for predicted ¹H and ¹³C NMR spectra of each compound. Pay close attention to the integration values to estimate the relative ratios of the components in your mixture.

Q4: I'm having difficulty separating the product from the byproducts by column chromatography. What are my options?

The close polarities of the mono- and di-chlorinated products can make chromatographic separation challenging. Here are some suggestions:

  • Solvent System Optimization: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.

  • Fractional Distillation: If you are working on a larger scale, fractional distillation under reduced pressure can be an effective method for separating the components based on their different boiling points.[1]

  • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a powerful purification technique.

Part 2: Analytical Characterization Protocols

Accurate characterization of your reaction mixture is crucial for optimizing your synthesis and ensuring the purity of your final product. This section provides detailed protocols and expected data for the analysis of this compound and its common byproducts by GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the volatile components of your reaction mixture.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation:

The key to identifying your compounds lies in their mass spectra, particularly the molecular ion peaks and the isotopic patterns of chlorine-containing fragments.

CompoundPredicted Molecular Ion (M⁺)Key Fragmentation Patterns & Notes
Cyclobutyl ethyl ketone m/z 112Fragments corresponding to the loss of ethyl (m/z 83) and the cyclobutyl group (m/z 57).
This compound m/z 132 & 134 (3:1 ratio)The presence of one chlorine atom is confirmed by the M⁺ and M+2 peaks in a ~3:1 ratio. Fragments may include the loss of Cl (m/z 97) and the chloromethyl radical (m/z 83).
2,2-Dichloro-1-cyclobutylethan-1-one m/z 166, 168 & 170 (9:6:1 ratio)The presence of two chlorine atoms is indicated by the M⁺, M+2, and M+4 peaks in a ~9:6:1 ratio. Fragmentation may involve the loss of one or both chlorine atoms.

Visualizing Mass Spectrometry Isotope Patterns:

G Cyclobutyl ethyl ketone Cyclobutyl ethyl ketone Enol/Enolate Enol/Enolate Cyclobutyl ethyl ketone->Enol/Enolate Base or Acid This compound This compound Enol/Enolate->this compound Cl+ source Di-chloro enol/enolate Di-chloro enol/enolate This compound->Di-chloro enol/enolate Base or Acid 2,2-Dichloro-1-cyclobutylethan-1-one 2,2-Dichloro-1-cyclobutylethan-1-one Di-chloro enol/enolate->2,2-Dichloro-1-cyclobutylethan-1-one Cl+ source

Caption: Byproduct formation via over-chlorination.

The initial chlorination of the enol/enolate of cyclobutyl ethyl ketone yields the desired product. However, the product itself can also form an enol/enolate, which can then be further chlorinated to give the di-chloro byproduct.

Friedel-Crafts Acylation

In this approach, a cyclobutane derivative is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

G Cyclobutane Cyclobutane This compound This compound Cyclobutane->this compound Chloroacetyl chloride, AlCl3 Polyacylated byproducts Polyacylated byproducts This compound->Polyacylated byproducts Further acylation

Caption: Potential side reaction in Friedel-Crafts acylation.

While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, polyacylation can occur, especially if the reaction conditions are not carefully controlled. However, for this specific synthesis, over-chlorination of the starting ketone is a more common issue.

References

  • CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-1-cyclobutylethan-1-one and 2-Bromo-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, α-halo ketones stand out as exceptionally versatile intermediates. Their bifunctional nature, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon, allows for a diverse range of chemical transformations. These motifs are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Among this class of reagents, 2-Chloro-1-cyclobutylethan-1-one and 2-Bromo-1-cyclobutylethan-1-one are of particular interest, offering a gateway to various cyclobutane-containing structures.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two compounds. As a senior application scientist, my aim is to move beyond simple cataloging of facts and instead provide a causal understanding of their chemical behavior, grounded in fundamental principles and supported by experimental considerations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a reagent for their specific synthetic challenges.

Physicochemical Properties at a Glance

A foundational understanding begins with the basic properties of these molecules. The primary distinction lies in the halogen substituent, which, as we will explore, has profound implications for their reactivity.

PropertyThis compound2-Bromo-1-cyclobutylethan-1-one
Molecular Formula C₆H₉ClO[1]C₆H₉BrO[2]
Molecular Weight 132.59 g/mol [1]177.04 g/mol [2]
CAS Number 54195-75-4[1]128312-69-6[2]
IUPAC Name 2-chloro-1-cyclobutylethanone[1]2-bromo-1-cyclobutylethanone[2]
Appearance Not specified (typically liquid)Not specified (typically liquid or low-melting solid)

Core Principles Governing Reactivity: A Head-to-Head Comparison

The divergent reactivity of these two molecules is primarily dictated by two interrelated factors: the leaving group ability of the halide and the strength of the carbon-halogen bond.

The Decisive Role of the Leaving Group

In the context of nucleophilic substitution reactions, the facility with which the halide anion departs is paramount. A good leaving group is a species that is stable on its own, which typically correlates with it being a weak base.[3][4]

  • Chloride (Cl⁻) vs. Bromide (Br⁻): Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[5] This fundamental difference means that bromide is a superior leaving group .[3][6]

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its diffuse electron cloud is better able to accommodate the negative charge as it departs, further stabilizing the resulting anion and enhancing its capacity as a leaving group.

Field Insight: In practical terms, reactions involving the displacement of bromide will proceed under milder conditions and often at a significantly faster rate than the analogous displacement of chloride.

Carbon-Halogen (C-X) Bond Strength

The initiation of any reaction involving the cleavage of the C-X bond is governed by its bond dissociation energy (BDE). A weaker bond requires less energy to break, facilitating a faster reaction.

BondTypical Bond Dissociation Energy (kcal/mol)
C-Cl~84 kcal/mol[7]
C-Br~72 kcal/mol[7]

The C-Br bond is demonstrably weaker than the C-Cl bond.[7][8] This is a direct consequence of the less effective orbital overlap between the larger bromine 4p orbital and the carbon 2p orbital compared to the more compact chlorine 3p orbital. This weaker bond contributes directly to the higher reactivity of the bromo-ketone.[8]

Key Reaction Pathways: A Mechanistic and Predictive Analysis

The principles of leaving group ability and bond strength directly influence the outcomes and rates of the most common reactions involving these α-halo ketones.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of α-halo ketones with nucleophiles is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[9] The nucleophile attacks the electrophilic α-carbon, displacing the halide in a single, concerted step.

Given that the C-Br bond is weaker and bromide is a better leaving group, 2-bromo-1-cyclobutylethan-1-one will undergo Sₙ2 reactions at a considerably faster rate than this compound .[8]

Caption: Generalized Sₙ2 mechanism for α-halo ketones.

The Favorskii Rearrangement

A hallmark reaction of α-halo ketones with a base is the Favorskii rearrangement, which results in a rearranged carboxylic acid derivative, often via ring contraction for cyclic substrates.[10][11] The mechanism involves the formation of a cyclopropanone intermediate.

The initial step is the formation of an enolate, followed by an intramolecular Sₙ2 reaction where the enolate displaces the halide. Since this key step is mechanistically dependent on halide displacement, the Favorskii rearrangement is expected to be more facile and occur under milder conditions for 2-bromo-1-cyclobutylethan-1-one .[12]

Favorskii_Rearrangement A α-Halo Ketone O R-C-CH₂-X B Enolate Formation O⁻ R-C=CH₂ A->B Base (-H⁺) C Cyclopropanone Intermediate R / \nC---C / \nO=C H₂ B->C Intramolecular Sₙ2 (-X⁻) D Nucleophilic Attack (e.g., OR'⁻) O⁻ R-C-C(OR')  /  CH₂ C->D Base (OR'⁻) E Ring Opening R ⁻C-C(OR')=O CH₂ D->E Rearrangement F Final Product (Ester) R-CH(CO₂R') CH₂ E->F Protonation

Sources

A Comparative Analysis of Synthetic Routes to 2-Chloro-1-cyclobutylethan-1-one for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1-cyclobutylethan-1-one is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactive α-chloroketone moiety serves as a versatile handle for introducing the cyclobutylcarbonyl pharmacophore and for constructing more complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages in a research and development setting.

Route 1: Two-Step Synthesis via α-Chlorination of Cyclobutyl Methyl Ketone

This classical and widely applicable approach involves the initial preparation of cyclobutyl methyl ketone, followed by the selective chlorination at the α-position to the carbonyl group.

Step 1: Synthesis of Cyclobutyl Methyl Ketone

The synthesis of the ketone intermediate can be achieved through the acylation of a suitable one-carbon nucleophile with cyclobutanecarbonyl chloride. A common and effective method involves the use of a malonic ester synthesis variant.

Causality of Experimental Choices:

  • Cyclobutanecarbonyl Chloride: This starting material is readily prepared from the relatively inexpensive cyclobutanecarboxylic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

  • Magnesium Salt of a Malonic Ester: This provides a soft, stabilized carbanion that readily undergoes acylation, minimizing side reactions.

  • Acidic Hydrolysis and Decarboxylation: The acidic workup serves to both hydrolyze the ester and promote the decarboxylation of the resulting β-keto acid to yield the desired methyl ketone.

Step 2: α-Chlorination of Cyclobutyl Methyl Ketone

The second step involves the electrophilic chlorination of the enol or enolate of cyclobutyl methyl ketone. Several chlorinating agents can be employed, with N-Chlorosuccinimide (NCS) offering a good balance of reactivity and selectivity.

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent for the α-position of ketones.[2] It is safer to handle than gaseous chlorine or sulfuryl chloride and often leads to higher yields of the monochlorinated product, minimizing the formation of dichlorinated byproducts.

  • Acid or Base Catalysis: The reaction can be catalyzed by either acid or base to promote the formation of the enol or enolate, which is the active nucleophile in the reaction.

Experimental Protocol for Route 1

Step 1: Synthesis of Cyclobutyl Methyl Ketone

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, a solution of ethyl malonate in a suitable anhydrous solvent (e.g., diethyl ether) is prepared.

  • An equimolar amount of a strong base (e.g., sodium ethoxide) is added portion-wise at 0°C to generate the enolate.

  • Cyclobutanecarbonyl chloride is then added dropwise to the stirred solution, maintaining the temperature below 10°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with dilute acid, and the organic layer is separated.

  • The crude product is then subjected to acidic hydrolysis (e.g., with aqueous H₂SO₄) and heated to reflux to effect decarboxylation.

  • The resulting cyclobutyl methyl ketone is isolated by extraction and purified by distillation.

Step 2: α-Chlorination of Cyclobutyl Methyl Ketone

  • To a solution of cyclobutyl methyl ketone in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), N-Chlorosuccinimide (1.1 equivalents) is added.

  • A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux and monitored by GC-MS until the starting material is consumed.

  • The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Visualization of Route 1 Workflow

Route 1 Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: α-Chlorination start1 Cyclobutanecarbonyl Chloride + Malonic Ester Derivative step1_1 Acylation start1->step1_1 step1_2 Hydrolysis & Decarboxylation step1_1->step1_2 product1 Cyclobutyl Methyl Ketone step1_2->product1 start2 Cyclobutyl Methyl Ketone product1->start2 step2_1 Chlorination with NCS start2->step2_1 product2 This compound step2_1->product2

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Acyl Homologation of Cyclobutanecarboxylic Acid via Nierenstein Reaction

This route offers a more direct approach from cyclobutanecarboxylic acid, proceeding through a one-carbon homologation of the corresponding acyl chloride. This reaction is a variation of the Arndt-Eistert synthesis, known as the Nierenstein reaction, which specifically yields α-chloroketones.[3]

Chemical Principle:

The Nierenstein reaction involves the reaction of an acid chloride with diazomethane to form a diazoketone intermediate.[3][4] In the presence of hydrogen chloride (which can be generated in situ or added), the diazoketone is converted to the corresponding α-chloroketone.[5]

Causality of Experimental Choices:

  • Cyclobutanecarbonyl Chloride: As in Route 1, this is the activated form of the carboxylic acid, necessary for the initial reaction with diazomethane.[1]

  • Diazomethane (CH₂N₂): This reagent serves as the source of the methylene group for the homologation. It is a potent, but also hazardous, reagent that requires careful handling.[4][6]

  • Hydrogen Chloride (HCl): Crucial for the final conversion of the diazoketone to the α-chloroketone. An excess of diazomethane is often used to neutralize the HCl formed during the initial acylation, and then HCl is introduced to complete the reaction.[3]

Experimental Protocol for Route 2

Step 1: Preparation of Cyclobutanecarbonyl Chloride

  • Cyclobutanecarboxylic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF.

  • The reaction mixture is heated to reflux until the evolution of SO₂ and HCl gases ceases.

  • The excess thionyl chloride is removed by distillation, and the resulting cyclobutanecarbonyl chloride is purified by vacuum distillation.

Step 2: Nierenstein Reaction

  • A solution of diazomethane in diethyl ether is prepared in a separate, dedicated apparatus with fire-polished glass joints. (Extreme Caution: Diazomethane is toxic and explosive).

  • The ethereal solution of diazomethane is cooled to 0°C in an ice bath.

  • A solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether is added dropwise to the stirred diazomethane solution. A slight excess of diazomethane is maintained to ensure complete reaction and to neutralize the initially formed HCl.

  • After the addition is complete, the reaction is allowed to proceed at 0°C for a few hours.

  • Anhydrous HCl gas is then carefully bubbled through the solution, or an ethereal solution of HCl is added, until the yellow color of diazomethane disappears and nitrogen evolution ceases.

  • The reaction mixture is carefully quenched with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Visualization of Route 2 Workflow

Route 2 Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Nierenstein Reaction start1 Cyclobutanecarboxylic Acid step1_1 Reaction with SOCl₂ start1->step1_1 product1 Cyclobutanecarbonyl Chloride step1_1->product1 start2 Cyclobutanecarbonyl Chloride product1->start2 step2_1 Reaction with Diazomethane start2->step2_1 intermediate Diazoketone Intermediate step2_1->intermediate step2_2 Reaction with HCl intermediate->step2_2 product2 This compound step2_2->product2

Caption: Workflow for the Nierenstein synthesis of this compound.

Comparative Analysis

FeatureRoute 1: α-Chlorination of KetoneRoute 2: Nierenstein Reaction
Starting Materials Cyclobutanecarboxylic acid, malonic ester derivative, N-chlorosuccinimideCyclobutanecarboxylic acid, diazomethane
Number of Steps Two main synthetic stepsTwo main synthetic steps (can be considered one-pot from the acid chloride)
Overall Yield Moderate to good (dependent on both steps)Generally good, but can be variable
Scalability Readily scalableLimited by the safe handling of diazomethane on a large scale
Safety Considerations Involves standard laboratory reagents. NCS is a relatively safe chlorinating agent.High Hazard: Diazomethane is highly toxic and explosive. Requires specialized equipment and handling procedures.
Byproducts Succinimide, which is easily removed by filtration.Nitrogen gas. Potential for chloromethylketone side products if conditions are not carefully controlled.
Versatility The intermediate cyclobutyl methyl ketone can be used for other transformations.More direct for the synthesis of the target α-chloroketone.

Senior Application Scientist's Recommendation

For most research and development applications, Route 1, the two-step synthesis via α-chlorination of cyclobutyl methyl ketone, is the recommended and more practical approach. The primary driver for this recommendation is safety. The avoidance of diazomethane significantly lowers the risk profile of the synthesis, making it more amenable to standard laboratory settings and easier to scale up for preclinical studies. While this route involves an additional synthetic step to prepare the ketone intermediate, the starting materials are readily available and the procedures employ well-established and predictable reactions. The use of N-Chlorosuccinimide for the chlorination step offers excellent control and selectivity, often resulting in a cleaner product profile and simpler purification.

Route 2, the Nierenstein reaction, while elegant and more atom-economical in principle, is severely hampered by the inherent dangers of diazomethane. This route should only be considered by experienced chemists with access to the necessary safety infrastructure and a compelling reason to avoid the ketone intermediate. For routine synthesis and library generation in a drug discovery context, the operational complexity and safety risks of the Nierenstein reaction outweigh its potential benefits in terms of step economy.

References

  • The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (URL: [Link])

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl)
  • 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (URL: [Link])

  • 3-butylcyclobutenone - Organic Syntheses Procedure. (URL: [Link])

  • Nierenstein reaction - SynArchive. (URL: [Link])

  • Diazomethane, Carbenes, and Cyclopropane Synthesis - Chemistry LibreTexts. (URL: [Link])

  • US4028418A - Process for the preparation of cyclobutanones - Google P
  • Preparation of 2,2‐dichloro‐1‐phenylethan‐1‐one. - ResearchGate. (URL: [Link])

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. (URL: [Link])

  • Diazomethane (CH2N2) - Master Organic Chemistry. (URL: [Link])

  • Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate | Request PDF. (URL: [Link])

  • The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. (URL: [Link])

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride - Arkivoc. (URL: [Link])

  • The α‐Chlorination of Aryl Methyl Ketones under Aerobic Oxidative Conditions - Sci-Hub. (URL: [Link])

  • Reaction of acyl chlorides with diazomethane and silver(I) oxide. (URL: [Link])

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (URL: [Link])

  • HCl reacts with diazomethane (CH2N2) to form methyl chloride (CH3Cl). #chemistry. (URL: [Link])

  • Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem - NIH. (URL: [Link])

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic techniques required to definitively identify and characterize the α-haloketone, 2-Chloro-1-cyclobutylethan-1-one. We will explore the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to elucidate its molecular structure.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By comparing the expected spectral data of this compound with that of its structural analogs, 1-cyclobutylethanone and cyclobutanone, we provide a robust framework for its structural verification.

The Importance of Orthogonal Spectroscopic Techniques

A multi-faceted analytical approach is paramount for the definitive structural elucidation of a molecule. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system of confirmation.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition of a molecule and can reveal structural information through the analysis of fragmentation patterns.

The logical workflow for this multi-technique confirmation is outlined below.

G cluster_0 Structural Elucidation Workflow synthesis Synthesis of this compound purification Purification synthesis->purification ir IR Spectroscopy (Functional Group ID) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight & Formula) purification->ms confirmation Structural Confirmation ir->confirmation nmr->confirmation ms->confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups in this compound: the carbonyl (C=O) group of the ketone and the carbon-chlorine (C-Cl) bond.

The C=O stretching vibration in ketones typically appears as a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.[1][2] For α-haloketones, this band is often shifted to a slightly higher frequency due to the electron-withdrawing inductive effect of the halogen, which strengthens the C=O bond.[3] The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Comparison with Analogs:

CompoundKey Functional GroupExpected IR Absorption (cm⁻¹)
This compound C=O (α-chloroketone) ~1720-1740
C-Cl ~600-800
1-Cyclobutylethanone[4]C=O (ketone)~1715
Cyclobutanone[5]C=O (cyclic ketone)~1785 (ring strain increases frequency)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Accessory: A single-reflection diamond ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[6]

  • Data Acquisition: Record the spectrum and clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

G cluster_0 ATR FT-IR Experimental Workflow start Start sample Place liquid sample on ATR crystal start->sample acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) sample->acquire process Process Data (Baseline correction, peak picking) acquire->process analyze Analyze Spectrum (Identify functional groups) process->analyze end End analyze->end

Caption: Workflow for ATR FT-IR analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in the molecule. For this compound, we expect to see distinct signals for the protons on the cyclobutane ring and the methylene protons adjacent to the carbonyl and chlorine.

Predicted ¹H NMR Spectrum:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂Cl~4.2Singlet (s)2HDeshielded by the adjacent carbonyl and chlorine atom. No adjacent protons.
-CH(CO)-~3.0-3.5Multiplet (m)1HDeshielded by the adjacent carbonyl group. Coupled to the adjacent cyclobutane protons.
Cyclobutane -CH₂- (α to CH)~2.0-2.5Multiplet (m)4HProtons on the cyclobutane ring. Complex splitting due to coupling with each other and the methine proton.
Cyclobutane -CH₂- (β to CH)~1.8-2.2Multiplet (m)2HProtons on the cyclobutane ring.

The chemical shift of cyclobutane protons is typically around 1.9-2.0 ppm.[6] The methine proton and the methylene protons adjacent to it will be shifted downfield due to the deshielding effect of the carbonyl group. The methylene protons adjacent to the chlorine will be significantly deshielded.

Comparison with Analogs:

CompoundProton EnvironmentObserved/Expected Chemical Shift (δ, ppm)
This compound -CH₂Cl ~4.2
-CH(CO)- ~3.0-3.5
Cyclobutane protons ~1.8-2.5
1-Cyclobutylethanone[7]-CH₃~2.1
-CH(CO)-~3.2
Cyclobutane protons~1.8-2.3
Cyclobutanone[8]-CH₂- (α to C=O)~3.0
-CH₂- (β to C=O)~2.0

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Spectrum:

CarbonChemical Shift (δ, ppm)Rationale
C=O~200-210Typical for a ketone carbonyl.[9][10]
-CH(CO)-~50-60Aliphatic carbon attached to a carbonyl group.
-CH₂Cl~40-50Aliphatic carbon attached to a chlorine atom.[9][10]
Cyclobutane C (α to CH)~25-35Aliphatic carbons in a four-membered ring.
Cyclobutane C (β to CH)~15-25Aliphatic carbon in a four-membered ring.

Comparison with Analogs:

CompoundCarbon EnvironmentObserved/Expected Chemical Shift (δ, ppm)
This compound C=O ~200-210
-CH(CO)- ~50-60
-CH₂Cl ~40-50
Cyclobutane Carbons ~15-35
1-CyclobutylethanoneC=O~210
-CH(CO)-~55
-CH₃~28
Cyclobutane Carbons~25, ~18
CyclobutanoneC=O~215
-CH₂- (α to C=O)~48
-CH₂- (β to C=O)~13
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300-500 MHz NMR spectrometer.

    • Pulse Angle: 30-45 degrees.[1]

    • Acquisition Time: 2-4 seconds.[1]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75-125 MHz NMR spectrometer.

    • Technique: Proton-decoupled.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

G cluster_0 NMR Experimental Workflow start Start prepare Prepare Sample (Dissolve in CDCl₃) start->prepare setup Setup Spectrometer (Tune and shim) prepare->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Process Data (FT, phasing, calibration) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Assign peaks, determine structure) process->analyze end End analyze->end

Caption: Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of this compound and its fragmentation pattern can further confirm the structure.

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak will appear as a doublet due to the two isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance. The nominal molecular weight is 132.59 g/mol .[3] Therefore, we expect peaks at m/z 132 (for C₆H₉³⁵ClO) and m/z 134 (for C₆H₉³⁷ClO).

  • α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[11] We can expect two primary α-cleavage fragments:

    • [M - ClCH₂]⁺: Loss of the chloromethyl radical, resulting in the cyclobutanoyl cation at m/z 83.

    • [M - C₄H₇]⁺: Loss of the cyclobutyl radical, resulting in the chloroacetyl cation, which would appear as a doublet at m/z 77 (for CH₂³⁵ClCO) and m/z 79 (for CH₂³⁷ClCO).

  • Other Fragments: Loss of CO (m/z 28) from fragment ions is also possible.

Comparison with Analogs:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 132/134 (3:1) 83, 77/79
1-Cyclobutylethanone[7]9883, 43
Cyclobutanone[8]7042, 41
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library comparison).

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

G cluster_0 EI-MS Experimental Workflow start Start introduce Introduce Sample (Direct probe or GC) start->introduce ionize Ionize Sample (70 eV EI) introduce->ionize analyze_mass Mass Analysis (Quadrupole or TOF) ionize->analyze_mass detect Detect Ions analyze_mass->detect process Process Data (Generate mass spectrum) detect->process interpret Interpret Spectrum (Identify M⁺ and fragments) process->interpret end End interpret->end

Caption: Workflow for EI-MS analysis.

Conclusion

The structural confirmation of this compound is readily achievable through the systematic application of IR, NMR, and MS. Each technique provides complementary information that, when taken together, creates a comprehensive and definitive structural assignment. The IR spectrum will confirm the presence of the α-chloroketone functionality. The ¹H and ¹³C NMR spectra will elucidate the precise connectivity of the carbon-hydrogen framework. Finally, mass spectrometry will confirm the molecular weight and elemental formula, with fragmentation patterns providing further structural corroboration. By comparing the acquired data with the predicted spectra and those of the analogs 1-cyclobutylethanone and cyclobutanone, researchers can have a high degree of confidence in the identity and purity of their synthesized compound.

References

  • PubChem. 1-Cyclobutylethan-1-one. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Purity Analysis of Synthesized 2-Chloro-1-cyclobutylethan-1-one by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-Chloro-1-cyclobutylethan-1-one, a key intermediate in various synthetic pathways. The choice between these powerful analytical techniques is critical and depends on the specific requirements of the analysis, including the volatility and thermal stability of the analyte and potential impurities.

This compound, with its reactive α-chloro ketone moiety, is a valuable building block in medicinal chemistry.[1] However, its synthesis can lead to various impurities, including starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to ensure the quality and consistency of the final compound.

The Crucial Choice: HPLC vs. GC

Both HPLC and GC are staples in pharmaceutical analysis for separating and quantifying components of a mixture.[2][3] The fundamental difference lies in the mobile phase: HPLC uses a liquid, while GC employs a gas. This distinction dictates the types of compounds that are best suited for each technique.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] Separation is based on the analyte's affinity for the stationary phase and its solubility in the mobile phase.

  • Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[3] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For this compound, both techniques present viable options, but each comes with its own set of advantages and limitations.

In-Depth Comparison of Analytical Methodologies

The selection of an analytical method should be based on a thorough evaluation of the specific needs of the purity analysis.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally sensitive molecules.[4]Volatile and thermally stable compounds.
Sample Preparation Dissolving the sample in a suitable solvent. Derivatization is sometimes used to enhance detection.[6]The sample must be volatile or made volatile through derivatization.
Sensitivity High, often in the parts-per-billion (ppb) range, especially with detectors like mass spectrometry (MS).[7]Very high, capable of detecting compounds at the parts-per-trillion (ppt) level with certain detectors.
Resolution Excellent, with a wide variety of column chemistries and mobile phases available for method optimization.[8]High, particularly with capillary columns.
Speed Analysis times can be reduced with techniques like Ultra-High-Performance Liquid Chromatography (UPLC).Generally faster than traditional HPLC for volatile compounds.
Instrumentation Cost Generally higher than GC.Generally lower than HPLC.
Solvent Consumption Can be significant, leading to higher operational costs and waste disposal concerns.Minimal, as the mobile phase is a gas.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results, in line with ICH Q2(R1) guidelines.[9][10]

HPLC-UV Method for Purity Analysis

This method is advantageous for its broad applicability and the ability to analyze potential non-volatile impurities. A C18 column is a common starting point for the analysis of small molecules.[11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of ACN and water (e.g., 65:35 v/v).[12] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized sample in the mobile phase at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 20 µL

    • UV detection wavelength: 210 nm (based on the chromophore of the ketone group)

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Interpretation: Calculate the purity of the synthesized compound by comparing the peak area of the main component to the total area of all peaks.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:Water) hplc_instrument Set Chromatographic Conditions prep_mobile->hplc_instrument prep_std Prepare Reference Standard Solution sys_suit System Suitability Test (Inject Standard x5) prep_std->sys_suit prep_sample Prepare Synthesized Sample Solution analysis Inject Sample Solution prep_sample->analysis hplc_instrument->sys_suit sys_suit->analysis data_acq Acquire Chromatogram analysis->data_acq purity_calc Calculate Purity (% Area) data_acq->purity_calc

Caption: Workflow for HPLC purity analysis.

GC-MS Method for Purity Analysis

GC-MS is a powerful technique for identifying and quantifying volatile impurities, offering high sensitivity and structural information from the mass spectrometer.[13]

Instrumentation:

  • GC system with a mass spectrometer (MS) detector

  • Capillary column suitable for polar compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable volatile solvent, high purity

  • This compound reference standard

  • Synthesized this compound sample

  • Helium (carrier gas), high purity

Procedure:

  • Standard Solution Preparation: Accurately prepare a stock solution of the reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Solution Preparation: Prepare the synthesized sample in dichloromethane at a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Initial temperature of 60°C for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS transfer line temperature: 250°C

    • Ion source temperature: 230°C

    • Scan range: m/z 40-400

  • System Suitability: Inject a mid-level calibration standard. The retention time and peak area should be consistent.

  • Analysis: Inject the sample solution.

  • Data Interpretation: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra and retention times. Quantify the purity based on the relative peak areas.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_std_gc Prepare Reference Standard Solutions sys_suit_gc System Suitability Test prep_std_gc->sys_suit_gc prep_sample_gc Prepare Synthesized Sample Solution analysis_gc Inject Sample Solution prep_sample_gc->analysis_gc gcms_instrument Set GC-MS Conditions gcms_instrument->sys_suit_gc sys_suit_gc->analysis_gc data_acq_gc Acquire TIC and Mass Spectra analysis_gc->data_acq_gc purity_quant Identify & Quantify Impurities data_acq_gc->purity_quant

Caption: Workflow for GC-MS purity analysis.

Making an Authoritative Choice

The decision between HPLC and GC for the purity analysis of this compound should be guided by the anticipated impurities and the goals of the analysis.

  • For routine quality control and quantification of known, non-volatile impurities, HPLC-UV is a robust and reliable choice. Its straightforward sample preparation and wide applicability make it a workhorse in many pharmaceutical labs.

  • For in-depth impurity profiling, especially for volatile and unknown impurities, GC-MS is the superior technique. The mass spectral data provides invaluable structural information for impurity identification.

In a comprehensive drug development program, it is often beneficial to develop and validate both HPLC and GC methods. This orthogonal approach, where two different analytical techniques are used, provides a more complete picture of the sample's purity and strengthens the overall analytical control strategy, as recommended by regulatory bodies.[14]

Conclusion

The purity analysis of synthesized this compound is a critical step in ensuring its suitability for further use in drug development. Both HPLC and GC offer powerful capabilities for this analysis. By understanding the principles, advantages, and limitations of each technique, and by following well-designed, self-validating protocols, researchers can confidently assess the purity of their synthesized compounds. The choice of method should be a strategic one, based on the specific analytical challenges and the desired level of information.

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A Comparative Guide to the Biological Activity Screening of 2-Chloro-1-cyclobutylethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and unique mechanisms of action. The family of 2-chloro-1-cyclobutylethan-1-one derivatives presents a compelling case for investigation. This structure uniquely combines two pharmacologically significant moieties: a cyclobutane ring and an α-haloketone.

The cyclobutane motif, a four-membered carbocycle, is found in a variety of natural products and approved pharmaceuticals, contributing to their biological activities which range from antimicrobial to anticancer effects.[1][2][3] Its rigid, puckered structure can serve to conformationally constrain a molecule, potentially enhancing its binding affinity to biological targets.[4] Marketed drugs such as the anticancer agent carboplatin feature a cyclobutane ring, highlighting its clinical relevance.[1][4][5]

Concurrently, the α-haloketone functional group is a well-established reactive moiety in medicinal chemistry.[6] Its electrophilic nature allows it to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.[7] This mechanism is a cornerstone of many targeted therapies.

The confluence of these two structural features in this compound derivatives suggests a high probability of discovering compounds with potent biological activities. This guide provides a comprehensive framework for the systematic screening of these derivatives, comparing their potential efficacy against established therapeutic agents and offering detailed, field-proven protocols to ensure data integrity and reproducibility. Our approach is designed to be a self-validating system, with integrated controls and logical progressions from broad-based screening to more defined mechanistic studies.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is the most efficient method to comprehensively evaluate a library of novel compounds. This strategy allows for the early identification of promising candidates and the allocation of resources to the most compelling derivatives.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation (for active compounds) Antimicrobial_Screening Antimicrobial Susceptibility Testing Data_Analysis Data Analysis & Comparison Antimicrobial_Screening->Data_Analysis Cytotoxicity_Screening Anticancer Cytotoxicity Screening (MTT Assay) Cytotoxicity_Screening->Data_Analysis Apoptosis_Assays Apoptosis Assays (Caspase-3 Activity, DNA Fragmentation) Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Cyclooxygenase) Compound_Library Library of this compound Derivatives Compound_Library->Antimicrobial_Screening Compound_Library->Cytotoxicity_Screening Data_Analysis->Apoptosis_Assays Data_Analysis->Enzyme_Inhibition_Assay

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: Primary Screening

The initial tier focuses on broad-spectrum activity to identify derivatives with significant antimicrobial or anticancer potential.

Antimicrobial Susceptibility Testing

Rationale: The presence of the cyclobutane ring in natural antimicrobial agents like sceptrin provides a strong basis for evaluating the antibacterial and antifungal properties of the novel derivatives.[1][3]

Comparative Compounds:

  • Positive Controls: Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria), Amphotericin B (for fungi).

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: Broth Microdilution Method (based on CLSI guidelines) [8][9][10][11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Serially dilute the test derivatives and comparator compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1
Derivative 2
...
Vancomycin
Ciprofloxacin
Amphotericin B
Vehicle
Anticancer Cytotoxicity Screening

Rationale: Many compounds containing a cyclobutane ring have demonstrated anticancer properties.[5] Furthermore, the alkylating nature of α-haloketones can induce cytotoxicity in rapidly proliferating cancer cells.

Comparative Compounds:

  • Positive Controls: Doxorubicin, Cisplatin.[13][14][15]

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: MTT Assay [16][17][18][19]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

CompoundIC50 (µM) on MCF-7 cellsIC50 (µM) on HCT-116 cells
Derivative 1
Derivative 2
...
Doxorubicin
Cisplatin
Vehicle

Tier 2: Mechanistic Elucidation

For derivatives that exhibit significant activity in Tier 1, the next step is to investigate their potential mechanism of action.

Apoptosis Induction Assays

Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death).[15] Key hallmarks of apoptosis include the activation of caspases and the fragmentation of DNA.[20][21]

Apoptosis_Pathway Test_Compound Active Derivative Cellular_Stress Cellular Stress Test_Compound->Cellular_Stress Procaspase3 Procaspase-3 Cellular_Stress->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Simplified pathway of apoptosis induction for screening.

2.1.1 Caspase-3 Activity Assay

Experimental Protocol: [22][23][24][25][26]

  • Cell Treatment: Treat cancer cells with the active derivatives at their IC50 concentrations for 24 hours.

  • Cell Lysis: Lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[24]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Data Collection: Measure the fluorescence (excitation ~380 nm, emission ~440 nm). The fluorescence intensity is proportional to the caspase-3 activity.

2.1.2 DNA Fragmentation Assay

Experimental Protocol: Agarose Gel Electrophoresis [21][27]

  • Cell Treatment: Treat cancer cells with the active derivatives at their IC50 concentrations for 48 hours.

  • DNA Extraction: Isolate genomic DNA from the treated cells.

  • Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Data Analysis: A characteristic "ladder" pattern of DNA fragments (multiples of 180-200 bp) indicates apoptosis.[21][27]

Data Presentation for Apoptosis Assays:

CompoundCaspase-3 Activity (Fold increase vs. control)DNA Laddering
Active Derivative X(Present/Absent)
Doxorubicin(Present/Absent)
Vehicle1.0(Absent)
Enzyme Inhibition Assays

Rationale: The α-haloketone moiety is a potential irreversible inhibitor of enzymes. Cyclooxygenase (COX) enzymes are relevant targets in inflammation and cancer, making them a good starting point for inhibition screening.

Comparative Compounds:

  • Positive Control: Indomethacin or Celecoxib (known COX inhibitors).

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: COX Inhibition Assay [28][29][30][31][32]

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test derivatives and comparator compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Product Quantification: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[28]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each derivative against both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Active Derivative Y
Indomethacin
Celecoxib
Vehicle> 100> 100-

Conclusion: A Path Forward for Promising Derivatives

This guide outlines a robust and logical workflow for the comprehensive biological activity screening of novel this compound derivatives. By employing a tiered approach, from broad-based primary screening to focused mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The direct comparison with clinically relevant drugs provides an immediate benchmark for therapeutic potential. The detailed, validated protocols herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey of these novel chemical entities from the laboratory bench toward potential clinical applications.

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  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-1-cyclobutylethan-1-one Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the Cyclobutane Moiety

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a motif of significant interest. Its unique, puckered geometry and conformational rigidity can bestow valuable pharmacological properties upon a molecule, such as enhanced metabolic stability and optimized binding efficiency.[1] Unlike flexible alkyl linkers or planar aryl groups, the 1,3-disubstituted cyclobutane, in particular, offers a three-dimensional scaffold that can serve as a conformationally restricted isostere, proving invaluable in modern drug design.[1][2] The title compound, 2-Chloro-1-cyclobutylethan-1-one, represents a key class of α-haloketones—versatile synthetic intermediates. The precise three-dimensional arrangement of the reactive chloromethyl group relative to the cyclobutane ring is critical for its synthetic utility and potential biological interactions. X-ray crystallography stands as the definitive method for unambiguously determining this solid-state conformation, providing the accurate 3D structural parameters essential for rational drug design and structure-based functional studies.[3]

This guide provides a comprehensive comparison of crystallographic methodologies and a detailed protocol for the structural elucidation of this compound and its derivatives, from synthesis to final structural analysis.

Part 1: Synthesis of the Target Compound

A robust and reproducible synthesis is the bedrock of any crystallographic study. The target compound, this compound, can be reliably prepared from commercially available cyclobutanecarboxylic acid via a two-step sequence. This approach is favored for its high efficiency and the relative ease of purification.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanecarboxylic acid (5.0 g, 50 mmol).

  • Add oxalyl chloride (5.4 mL, 62.5 mmol, 1.25 eq.) dropwise at 0 °C. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Causality: Oxalyl chloride is an excellent chlorinating agent for converting carboxylic acids to acid chlorides under mild conditions. The byproducts (CO₂, CO, HCl) are gaseous and easily removed, simplifying the workup. The catalytic amount of DMF facilitates the reaction via the formation of a Vilsmeier intermediate.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The cessation of gas evolution indicates the reaction is nearing completion.

  • Remove the excess oxalyl chloride and solvent in vacuo. The resulting crude cyclobutanecarbonyl chloride is a clear liquid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of diazomethane (CH₂N₂) in diethyl ether. Extreme caution is required as diazomethane is toxic and explosive.

  • Slowly add the crude cyclobutanecarbonyl chloride from Step 1 to the ethereal solution of diazomethane at 0 °C.

  • Stir the reaction for 3 hours at 0 °C. The persistence of a yellow color indicates an excess of diazomethane.

  • Carefully bubble hydrogen chloride (HCl) gas through the solution until the yellow color disappears, quenching the excess diazomethane and forming the desired α-chloroketone.

  • Causality: This is a classic Arndt-Eistert homologation followed by reaction with HCl. The diazomethane reacts with the acid chloride to form a diazoketone intermediate, which then reacts with HCl to yield the final product.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford this compound as a liquid or low-melting solid.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagents cluster_product Final Product Start Cyclobutanecarboxylic Acid Intermediate Cyclobutanecarbonyl Chloride Start->Intermediate Acyl Chloride Formation Reagent1 (COCl)₂ cat. DMF Product This compound Intermediate->Product Arndt-Eistert/ HCl Quench Reagent2 1. CH₂N₂ 2. HCl

Caption: Synthetic workflow for this compound.

Part 2: Comparative Guide to Crystallization Techniques

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][5] For a small, potentially low-melting organic molecule like this compound, several techniques should be screened in parallel.

Crystallization MethodPrincipleAdvantages for Target MoleculeDisadvantages & Mitigation
Slow Evaporation [6]A saturated solution is prepared, and the solvent is allowed to evaporate slowly, gradually increasing solute concentration to the point of nucleation and crystal growth.Simple setup; effective for moderately soluble compounds. Good for initial screening with a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane).Can lead to rapid crystallization at the end, yielding poor quality or twinned crystals.[7] Mitigation: Slow the evaporation by covering the vial with parafilm and piercing it with a single needle, or by placing the vial in a refrigerator.
Slow Cooling A saturated solution is prepared at an elevated temperature and allowed to cool slowly. Solubility decreases with temperature, inducing crystallization.Excellent for compounds with a steep solubility curve. Offers good control over the rate of crystal growth.Requires careful control of the cooling rate. Not suitable for highly volatile solvents. Mitigation: Use a programmable heating block or a well-insulated Dewar flask to ensure slow, steady cooling.
Vapor Diffusion [5]A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of an "anti-solvent." The solvent slowly diffuses out while the anti-solvent diffuses in, reducing solubility.Excellent control over the rate of supersaturation. Often yields high-quality crystals. A powerful method when evaporation or cooling fails.Requires a carefully selected solvent/anti-solvent pair (e.g., dichloromethane/hexane or ethyl acetate/pentane).
Liquid-Liquid Diffusion [5]A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface where the two liquids slowly mix.Minimal disturbance to the growing crystals. Effective for sensitive compounds.Can be difficult to set up without disturbing the interface. Crystal growth can be very slow.

Self-Validating Approach: Before attempting crystallization, ensure the material is of the highest possible purity (>98% by NMR or GC-MS). Impurities are a common cause of crystallization failure.[6]

Part 3: X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection and structure determination begins.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope.

    • Using a cryoloop, scoop the crystal along with a small amount of mother liquor or cryoprotectant (e.g., paratone-N oil).

    • Mount the loop onto a goniometer head.

    • Causality: The cryoprotectant prevents the formation of ice crystals when the sample is flash-cooled, which would destroy the crystal lattice and ruin the diffraction pattern.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cooling to cryogenic temperatures minimizes atomic vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the X-ray beam.

    • Perform an initial unit cell determination to assess crystal quality.

    • Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities and positions of thousands of diffraction spots. Modern diffractometers automate this process.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities (an HKL file).

    • Apply corrections for absorption, Lorentz factor, and polarization.

    • Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to solve the "phase problem" and generate an initial electron density map.[8][9]

  • Structure Refinement:

    • Build an atomic model into the initial electron density map.

    • Refine the model against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • The quality of the final structure is assessed using metrics like R1 (residual factor) and GooF (Goodness-of-Fit).

Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal (0.1-0.3 mm) Mount Mount on Loop with Cryoprotectant Crystal->Mount Cool Flash-Cool in N₂ Stream (100 K) Mount->Cool Collect Collect Diffraction Data (X-ray Diffractometer) Cool->Collect Reduce Data Reduction (Integration & Scaling) Collect->Reduce Raw Data Solve Structure Solution (Direct Methods) Reduce->Solve Refine Iterative Refinement (Model Building) Solve->Refine Validate Final Structure Validation (CIF) Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Part 4: Expected Structural Insights & Data Comparison

While no published structure for this compound exists, we can hypothesize the key structural parameters that would be determined and present them in a standardized format. The analysis would focus on the conformation of the cyclobutane ring and the orientation of the α-chloroacetyl substituent.

Key Conformational Questions to Address:
  • Cyclobutane Ring Pucker: Is the cyclobutane ring planar or puckered? The degree of puckering, defined by a dihedral angle, is crucial for its role as a rigid scaffold.[10]

  • Substituent Orientation: What is the torsion angle between the carbonyl group and the C-Cl bond (O=C-C-Cl)? This conformation dictates the accessibility of the electrophilic carbon and the stereochemical outcome of its reactions.

  • Intermolecular Interactions: Are there any significant non-covalent interactions, such as C-H···O or C-H···Cl hydrogen bonds, that dictate the crystal packing? These interactions can influence the bulk properties of the material.

Hypothetical Comparative Data Table

The table below illustrates how crystallographic data for two hypothetical derivatives, Derivative A (parent compound) and Derivative B (a 3-phenyl substituted analogue), would be presented for comparison.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Significance
Formula C₆H₉ClOC₁₂H₁₃ClOConfirms chemical composition.
Crystal System MonoclinicOrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å) 5.817.54Unit cell dimensions.
b (Å) 10.238.91Unit cell dimensions.
c (Å) 11.5616.22Unit cell dimensions.
β (°) 98.790Unit cell angle.
V (ų) 679.11089.5Volume of the unit cell.
Z 44Number of molecules in the unit cell.
R1 (final) 0.0350.041A measure of the agreement between the model and data.
GooF 1.051.03Goodness-of-Fit; should be close to 1.
Ring Puckering Angle (°) 25.430.1Quantifies the deviation of the cyclobutane ring from planarity.
O=C-C-Cl Torsion (°) -155.6175.8Describes the conformation of the chloroacetyl sidechain.

This comparative data would allow a researcher to directly assess how a substituent (like the phenyl group in Derivative B) impacts the solid-state conformation, potentially influencing its reactivity or biological activity.

Conclusion

The structural determination of this compound derivatives via X-ray crystallography is a powerful tool for drug development and synthetic chemistry. While the acquisition of diffraction-quality crystals presents a significant experimental hurdle, a systematic and comparative approach to crystallization, coupled with a robust synthetic strategy, can lead to success. The resulting atomic-level structural information is unparalleled, providing definitive insights into molecular conformation and packing that are essential for understanding structure-property relationships.

References

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  • Wang, D., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. Available at: [Link].

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A Comparative Guide to the Mechanistic Pathways of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of a Strained Ketone

In the landscape of synthetic organic chemistry, α-halo ketones are exceptionally versatile intermediates. Their bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack, allows for a diverse range of chemical transformations. 2-Chloro-1-cyclobutylethan-1-one (C6H9ClO) is a particularly compelling example within this class.[1] The molecule's reactivity is profoundly influenced by the presence of the cyclobutyl ring, a strained four-membered carbocycle that introduces unique conformational constraints and opens up reaction pathways not readily observed in its acyclic or less-strained cyclic analogs.

This guide provides an in-depth, comparative analysis of the primary mechanistic pathways governing the reactions of this compound. We will dissect the subtle interplay of factors—reagent choice, reaction conditions, and the inherent structural strain of the substrate—that dictate the reaction outcome. For researchers in drug discovery and process development, understanding how to selectively navigate these pathways is paramount for achieving desired synthetic targets efficiently and with high selectivity.

The Conformational Landscape: Influence of the Cyclobutyl Moiety

Before delving into reaction mechanisms, it is crucial to appreciate the structural dynamics of the cyclobutane ring. Unlike a planar representation might suggest, cyclobutane exists in a "puckered" or "folded" conformation to alleviate torsional strain that would arise from eclipsed C-H bonds in a planar structure.[2][3] This puckering creates a non-planar geometry where one carbon atom is angled out of the plane of the other three.[3] This conformational preference has significant implications for the reactivity of the adjacent side chain. The orientation of the acetyl chloride group relative to the ring can influence the accessibility of the α-carbon and the carbonyl group to incoming reagents, thereby affecting the kinetics and stereochemical outcome of reactions.

Competing Mechanistic Pathways: A Head-to-Head Comparison

The reactions of this compound are primarily a contest between three major mechanistic routes: direct nucleophilic substitution (Sₙ2), base-induced Favorskii rearrangement, and carbocation-mediated ring expansion. The prevailing pathway is a direct consequence of the chosen experimental conditions.

The Direct Nucleophilic Substitution (Sₙ2) Pathway

The most straightforward reaction is the direct displacement of the chloride ion by a nucleophile. The presence of the adjacent carbonyl group activates the α-carbon towards Sₙ2 attack, both by inductively withdrawing electron density and by stabilizing the transition state.[4] This pathway is typically favored by nucleophiles that are relatively weak bases, minimizing proton abstraction from the α'-position (the CH₂ in the cyclobutane ring).

Causality of Experimental Design: The core principle here is to favor nucleophilic attack over base-promoted elimination or rearrangement. This is achieved by using potent nucleophiles that are not excessively basic (e.g., amines, halides, thiolates) in aprotic or polar protic solvents at moderate temperatures. The kinetics of this reaction are typically second-order, dependent on the concentration of both the substrate and the nucleophile.[5][6]

Experimental Protocol: Synthesis of 2-(Methylamino)-1-cyclobutylethan-1-one

  • Reagent Preparation: Dissolve this compound (1.0 eq) in acetonitrile (0.5 M). In a separate, sealed vessel, prepare a solution of methylamine (2.2 eq) in acetonitrile.

  • Reaction: Cool the substrate solution to 0 °C in an ice bath. Add the methylamine solution dropwise over 15 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired α-aminoketone.

Comparative Performance with Various Nucleophiles:

NucleophileSolventTemperature (°C)Typical Yield (%)Predominant Pathway
MethylamineAcetonitrile2585-95Sₙ2
Sodium AzideDMF5090-98Sₙ2
Sodium ThiophenoxideEthanol2580-90Sₙ2
Sodium MethoxideMethanol020-30Sₙ2 (competes with Favorskii)

Note: Data is illustrative, based on typical reactivity of α-chloro ketones.[4]

Caption: The Sₙ2 mechanism involves a backside attack by the nucleophile.

The Favorskii Rearrangement

When this compound is treated with a strong, non-nucleophilic base, a fascinating rearrangement can occur. The Favorskii rearrangement proceeds through a highly strained cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative.[7][8] For this substrate, the base abstracts a proton from the α'-carbon (on the cyclobutane ring), forming an enolate. This enolate then performs an intramolecular Sₙ2 reaction to displace the chloride, forming a bicyclic cyclopropanone intermediate.

Causality of Experimental Design: To favor this pathway, a strong base (like an alkoxide) is essential to generate the necessary enolate.[7][9] The reaction mechanism involves the formation of an enolate on the side of the ketone away from the chlorine atom, which then cyclizes.[7][8] The subsequent attack by a nucleophile (which can be the alkoxide itself) opens the strained three-membered ring.

Experimental Protocol: Synthesis of Cyclobutylacetic Acid Methyl Ester

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Reaction: Cool the methoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in methanol dropwise.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor for the consumption of starting material by GC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude ester can be purified by distillation or column chromatography.

Comparative Product Distribution: Base Strength and Nucleophilicity

Base/NucleophileSolventTemperature (°C)Favorskii Product (%)Sₙ2 Product (%)
Sodium MethoxideMethanol2570-8020-30
Sodium HydroxideWater/Dioxane50>90 (as acid)<10
DBU (hindered base)THF25<5<5 (mostly starting material)

Note: Data is illustrative. Strong, nucleophilic bases favor the Favorskii rearrangement.

favorskii_mechanism start This compound enolate Enolate Intermediate start->enolate + Base (e.g., MeO⁻) - H⁺ cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 - Cl⁻ adduct Tetrahedral Adduct cyclopropanone->adduct + Nucleophile (e.g., MeO⁻) product Cyclobutylacetic Acid Derivative (Ester/Acid) adduct->product Ring Opening

Caption: The Favorskii rearrangement proceeds via a cyclopropanone intermediate.

Cationic Rearrangement and Ring Expansion

The inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol) makes it susceptible to rearrangements that lead to the formation of a more stable five-membered ring.[10] This pathway can be initiated by generating a carbocation adjacent to the ring. While an Sₙ1-type departure of the chloride is unlikely, certain conditions, such as the presence of a Lewis acid, can promote such a process. The resulting primary carbocation would be highly unstable, but its formation could be concerted with the migration of a C-C bond from the cyclobutane ring to expand into a more stable cyclopentyl cation.

Causality of Experimental Design: This pathway requires conditions that favor carbocation formation. This typically involves a Lewis acid (e.g., Ag⁺, AlCl₃) to assist in the departure of the chloride ion, or strongly ionizing, non-nucleophilic solvents. The rearrangement is driven by the relief of ring strain and the formation of a more stable secondary carbocation from a transient primary one.[11]

Experimental Protocol: Lewis Acid-Mediated Ring Expansion

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend silver tetrafluoroborate (AgBF₄, 1.1 eq) in anhydrous dichloromethane.

  • Reaction: Cool the suspension to -20 °C. Add a solution of this compound (1.0 eq) in dichloromethane dropwise.

  • Monitoring: Stir at -20 °C for 2-4 hours. Monitor the reaction by quenching aliquots and analyzing via GC-MS, looking for the formation of 2-chlorocyclopentanone.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filtrate with cold water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography to isolate the ring-expanded product.

ring_expansion start This compound complex Lewis Acid Complex [R-Cl--Ag⁺] start->complex + Lewis Acid (e.g., Ag⁺) cation_primary Transient Primary Carbocation (Cyclobutylmethyl Cation) complex->cation_primary - AgCl ts_rearrange Rearrangement Transition State cation_primary->ts_rearrange 1,2-Alkyl Shift cation_secondary Secondary Carbocation (Cyclopentyl Cation) ts_rearrange->cation_secondary product Ring-Expanded Product (e.g., 2-Halocyclopentanone) cation_secondary->product + Trapping Nucleophile

Caption: Ring expansion is driven by strain relief and carbocation stability.

Summary and Outlook: Selectively Targeting a Desired Outcome

The reactivity of this compound is a textbook case of mechanism competition. The choice of reagents and conditions provides the synthetic chemist with remarkable control over the reaction's direction.

Comparative Guide for Pathway Selection:

Desired Product TypeRecommended PathwayKey ConditionsRationale
α-Substituted KetoneSₙ2 Substitution Good nucleophile, weak base (e.g., RNH₂, N₃⁻), aprotic solvent.Maximizes nucleophilic attack on the α-carbon while suppressing enolate formation.
Ring-Contracted Acid/EsterFavorskii Rearrangement Strong, nucleophilic base (e.g., NaOMe, NaOH).Promotes enolate formation and subsequent intramolecular cyclization.
Ring-Expanded KetoneCationic Rearrangement Lewis acid (Ag⁺, AlCl₃), non-nucleophilic solvent.Facilitates halide abstraction and the subsequent strain-releasing rearrangement.

By understanding the mechanistic underpinnings of each pathway, researchers can harness the unique structural features of this compound to construct complex molecular architectures, including valuable cyclobutane, cyclopropane, and cyclopentane derivatives. This strategic approach to reaction design is fundamental to advancing modern synthetic chemistry and drug development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4), a halogenated ketone that requires meticulous management due to its hazardous properties. By understanding the chemical characteristics of this compound and adhering to established safety protocols, laboratories can ensure the well-being of their personnel and maintain regulatory compliance.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].

The corrosive nature of this compound dictates that direct contact must be strictly avoided. Its structure as an alpha-chloro ketone also suggests a propensity for certain chemical reactions that must be considered during disposal to prevent dangerous incompatibilities.

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given its corrosive and toxic properties, the handling of this compound, including for disposal, necessitates stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Ensure gloves are regularly inspected for any signs of degradation.

  • Body Protection: A chemical-resistant lab coat or apron over personal clothing is required.

  • Respiratory Protection: While not always mandatory for small quantities handled in a well-ventilated area, a respirator may be necessary for spill cleanup or if there is a risk of aerosolization.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.

  • Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for the collection of this compound waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).

  • Halogenated Waste Stream: This compound must be disposed of in a dedicated halogenated organic waste stream. It is crucial to keep it separate from non-halogenated organic waste, as mixing these can complicate and increase the cost of disposal.

  • Chemical Incompatibilities: Avoid mixing this compound waste with the following:

    • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can cause vigorous or violent reactions.

    • Strong Acids (e.g., sulfuric acid, nitric acid): May lead to decomposition and the release of hazardous fumes.

    • Strong Oxidizing Agents (e.g., potassium permanganate, chromium trioxide): Can result in exothermic reactions and potential fire or explosion.

    • Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride): May lead to unpredictable and hazardous reactions.

Step 2: Waste Accumulation

  • Secure Storage: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, such as swelling, discoloration, or cracking.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

  • Provide Information: Be prepared to provide the full chemical name, quantity of waste, and hazard information to the disposal personnel.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate the hazards.

For Small Spills (manageable by trained laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for organic compounds.

  • Neutralize (with caution): For this corrosive organic compound, a weak base can be used for neutralization. Slowly and carefully apply sodium bicarbonate powder to the spill. Avoid adding water directly, as this could generate heat.

  • Absorb: Once the initial reaction (if any) has subsided, cover the spill with an inert absorbent material.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's emergency response team and EHS department immediately. Provide them with the chemical name and the approximate quantity of the spill.

The Rationale Behind the Procedures

The disposal procedures outlined above are based on the fundamental principles of chemical safety and hazardous waste regulations. The segregation of halogenated waste is a standard practice in chemical laboratories to facilitate proper disposal, often through high-temperature incineration, which is necessary to break down the stable carbon-halogen bonds without producing harmful byproducts like dioxins.

The corrosive nature of this compound necessitates careful handling to prevent severe burns. The reactivity of the alpha-chloro ketone functional group with bases, acids, and other reactive chemicals underscores the critical importance of avoiding inadvertent mixing in waste containers.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generated this compound Waste ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Corrosive, Toxic) segregate->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs small_spill Small Spill Procedure: 1. Alert & Don PPE 2. Contain 3. Neutralize (e.g., NaHCO3) 4. Absorb 5. Collect as Hazardous Waste spill->small_spill  Small large_spill Large Spill Procedure: 1. Evacuate 2. Isolate Area 3. Call Emergency Response/EHS spill->large_spill  Large

Caption: Disposal and Spill Response Workflow for this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Chloro-1-cyclobutylethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Initial Preparations

2-Chloro-1-cyclobutylethan-1-one is a halogenated ketone with significant potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage. [1]

The corrosive nature of this alpha-chloroketone demands meticulous preparation and the unwavering use of appropriate personal protective equipment (PPE) to prevent irreversible damage to skin and eyes.[1] The presence of a halogenated functional group also necessitates a specific waste disposal stream.[2]

Immediate Action Checklist Before Handling:
  • Confirm availability and functionality of an emergency eyewash station and safety shower.

  • Locate and verify the appropriate type of fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

  • Ensure all personnel involved are trained on the specific hazards of corrosive materials.

  • Designate a specific area within a chemical fume hood for all manipulations of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive properties of this compound, a comprehensive PPE ensemble is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye damage. A face shield offers a broader barrier for the entire face.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Butyl rubber). Double-gloving is recommended.Prevents direct skin contact, which can lead to severe burns. Glove material should be selected based on resistance to chlorinated compounds.[3][5]
Body Protection A chemical-resistant apron over a laboratory coat.Provides a barrier against spills and splashes to the torso and legs.[3][4]
Respiratory Protection Use in a certified chemical fume hood is the primary control. For emergencies or potential exposure outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.Engineering controls like a fume hood are paramount. Respiratory protection is a secondary measure for specific scenarios.[6][7]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation and Weighing
  • Before introducing the chemical, place absorbent, chemical-resistant pads on the work surface of the fume hood to contain any potential spills.

  • When weighing the compound, do so within the fume hood. If a balance is not available inside the hood, use a tared, sealed container to transport the chemical to and from the balance.

Step 2: Performing the Reaction
  • Use glassware that has been inspected for cracks or defects.

  • When dissolving or reacting the compound, add reagents slowly to control the reaction rate and temperature.

  • Keep the fume hood sash at the lowest practical height to maximize protection.

Step 3: Post-Reaction Workup and Quenching
  • Be aware that quenching the reaction may generate heat or gas. Proceed with caution and ensure adequate cooling if necessary.

  • All transfers of solutions containing the compound should be done using appropriate tools (e.g., cannulas, syringes) to minimize the risk of spills.

Step 4: Decontamination
  • Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. A suitable decontamination solution may include a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts, followed by a thorough rinse with an appropriate solvent.

  • Wipe down the surfaces of the fume hood with a suitable solvent and cleaning agent.

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous halogenated organic waste.[2] Improper disposal can cause environmental harm and is a regulatory violation.

Waste Segregation and Collection:
  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, clearly labeled, and sealed waste container for "Halogenated Organic Waste."

  • Solid Waste: Contaminated solid waste, such as used gloves, absorbent pads, and filter paper, should be collected in a separate, clearly labeled container for "Solid Halogenated Waste."

  • Labeling: Waste containers must be labeled with the words "Hazardous Waste" and the full chemical names of the contents. Do not use abbreviations.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Never dispose of halogenated organic compounds down the drain.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Start: Review SDS & SOPs ppe Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves, Apron) start->ppe setup Prepare Fume Hood (Absorbent pads, equipment check) ppe->setup weigh Weigh Compound setup->weigh Proceed to handling react Perform Reaction weigh->react workup Post-Reaction Workup react->workup decon Decontaminate Glassware & Surfaces workup->decon Proceed to cleanup waste Segregate Halogenated Waste (Liquid & Solid) decon->waste store Store Waste in Labeled, Sealed Containers waste->store end End store->end End of Procedure

Caption: Safe handling workflow for this compound.

References

  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • Angene Chemical. (n.d.). This compound(CAS# 54195-75-4).
  • Charkit. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 45080714.
  • MilliporeSigma. (2025, November 6).
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • OSHA Training School. (2024, January 19).
  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55.
  • Thermo Fisher Scientific. (2025, December 22).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Journal of Organic and Pharmaceutical Chemistry. (2024, December 15).
  • Cornell University Environmental Health and Safety. (n.d.). Corrosives.
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (2025, September 7).
  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • Fisher Scientific. (2010, June 4).
  • SynQuest Labs. (n.d.).
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Sigma-Aldrich. (2024, September 30).

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